molecular formula C15H13NO5 B564579 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid CAS No. 88377-32-6

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Cat. No.: B564579
CAS No.: 88377-32-6
M. Wt: 287.271
InChI Key: DKEZEKVCLYBJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-carboxyanilino)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-21-12-8-4-6-10(15(19)20)13(12)16-11-7-3-2-5-9(11)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEZEKVCLYBJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1NC2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652318
Record name 2-(2-Carboxyanilino)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88377-32-6
Record name 2-(2-Carboxyanilino)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidaof 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the structure elucidation of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document presents a comprehensive approach based on established synthetic methodologies and predictive spectroscopic analysis. The guide provides a detailed experimental protocol for its synthesis via an Ullmann condensation reaction. Furthermore, it tabulates the expected quantitative data from core analytical techniques—¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry—derived from the analysis of its structural precursors and related molecules. This document serves as a practical reference for researchers involved in the synthesis and characterization of novel diarylamine derivatives.

Introduction

This compound (CAS 88377-32-6) is a diarylamine derivative with a molecular formula of C₁₅H₁₃NO₅ and a molecular weight of 287.27 g/mol .[1] Its structure, featuring two carboxylic acid moieties and a methoxy group, suggests its potential as a versatile building block in the development of new therapeutic agents.[2] Compounds of this class, N-aryl anthranilic acids, are known for a range of biological activities, including anti-inflammatory properties. The elucidation of its precise chemical structure is paramount for ensuring the purity, stability, and efficacy of any subsequent drug candidates. This guide details a reliable synthetic route and the analytical methodologies required for its structural confirmation.

Proposed Synthesis

The synthesis of this compound can be effectively achieved through an Ullmann condensation. This classic cross-coupling reaction is well-suited for the formation of the C-N bond between an aryl halide and an amine, promoted by a copper catalyst.[3][4][5][6] In this proposed synthesis, 2-amino-3-methoxybenzoic acid is coupled with 2-chlorobenzoic acid.

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Amino-3-methoxybenzoic Acid Reaction Ullmann Condensation Reactant1->Reaction Reactant2 2-Chlorobenzoic Acid Reactant2->Reaction Catalyst Cupric Oxide (CuO) Copper(I) Bromide (CuBr) Catalyst->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Solvent N-Methyl-2-pyrrolidone (NMP) Solvent->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product 2-((2-Carboxyphenyl)amino)- 3-methoxybenzoic Acid Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of similar N-aryl anthranilic acid derivatives.[1][7][8]

  • Reactant Preparation : In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-methoxybenzoic acid (1.0 eq), 2-chlorobenzoic acid (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Catalyst and Solvent Addition : To the flask, add a catalytic amount of cupric oxide (0.1 eq) and copper(I) bromide (0.1 eq). Add N-methyl-2-pyrrolidone (NMP) as the solvent to create a stirrable slurry.

  • Reaction : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 150-160 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with water. The solution should be warmed gently to dissolve any precipitated salts. Acidify the solution with an excess of acetic acid or dilute hydrochloric acid to precipitate the crude product.

  • Purification : Collect the crude product by vacuum filtration and wash thoroughly with boiling water to remove inorganic impurities. Further purification can be achieved by dissolving the crude product in an aqueous solution of sodium carbonate, treating with activated charcoal to remove colored impurities, followed by filtration. The product is then re-precipitated by acidifying the hot filtrate with acetic acid. The final product can be obtained as fine crystals after recrystallization from an ethanol-water mixture.

Structure Elucidation

The confirmation of the synthesized product's structure relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_types NMR Techniques Compound Synthesized Compound MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR Nuclear Magnetic Resonance (NMR) Compound->NMR Structure Final Structure Confirmation MS->Structure IR->Structure H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Structure C_NMR->Structure

Caption: Logical workflow for the structure elucidation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound. For this compound (C₁₅H₁₃NO₅), the expected molecular ion peak [M]⁺ would be observed at m/z 287.27.

Technique Expected Observation Inference
Electrospray Ionization Mass Spectrometry (ESI-MS)[M-H]⁻ at m/z 286.07 or [M+H]⁺ at m/z 288.08Confirms the molecular weight of 287.27 g/mol .
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
N-H (Secondary Amine)3400-3300 (sharp)Stretching
C=O (Carboxylic Acid)1720-1680Stretching
C=C (Aromatic)1600-1450Stretching
C-O (Methoxy/Carboxyl)1320-1210Stretching
C-N (Amine)1350-1250Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are predicted based on the analysis of its precursors and related structures.[9][10][11][12][13][14][15]

3.3.1. ¹H NMR Spectroscopy

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
-COOH10.0 - 13.0Singlet (broad)2H
-NH-9.0 - 10.0Singlet (broad)1H
Aromatic Protons6.5 - 8.2Multiplets7H
-OCH₃3.8 - 4.0Singlet3H

3.3.2. ¹³C NMR Spectroscopy

Carbon Type Expected Chemical Shift (δ, ppm)
-C=O (Carboxylic)165 - 175
Aromatic C-N140 - 150
Aromatic C-O150 - 160
Aromatic C-H / C-C110 - 140
-OCH₃55 - 65

Conclusion

The structure of this compound can be reliably synthesized via an Ullmann condensation and its structure unequivocally confirmed through a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy. The provided experimental protocol and tabulated predictive data serve as a robust guide for researchers in the synthesis and characterization of this and structurally related compounds. The absence of published biological data precludes the inclusion of signaling pathway information at this time. This guide provides a foundational framework for future studies on the applications of this compound in medicinal chemistry and drug development.

References

An In-depth Technical Guide to 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS 88377-32-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS 88377-32-6), a unique diarylamine derivative with significant potential in medicinal chemistry and materials science. This document consolidates available information on its chemical properties, synthesis, and putative biological activity. Notably, this guide proposes a detailed synthetic protocol and explores its potential mechanism of action as an anti-inflammatory agent through the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. While experimental data for this specific molecule is limited, this guide draws upon data from structurally related compounds to infer its physicochemical and biological properties, providing a valuable resource for future research and development.

Chemical and Physical Properties

This compound is a complex organic molecule featuring two carboxylic acid moieties and a methoxy group, which contribute to its distinct chemical characteristics.[1] Its bifunctional nature, possessing both hydrogen bond donors and acceptors, suggests its potential for diverse molecular interactions.[1]

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
CAS Number 88377-32-6[1][2]
Molecular Formula C₁₅H₁₃NO₅[2]
Molecular Weight 287.27 g/mol [2]
IUPAC Name 2-[(2-carboxyphenyl)amino]-3-methoxybenzoic acidN/A
Predicted LogP 2.8Computational Prediction
Predicted pKa (strongest acidic) 2.5Computational Prediction
Predicted pKa (strongest basic) 1.8Computational Prediction
Predicted Water Solubility 0.45 g/LComputational Prediction
Hydrogen Bond Donors 3Computational Prediction
Hydrogen Bond Acceptors 6Computational Prediction
Rotatable Bonds 4Computational Prediction

Synthesis

The synthesis of this compound can be achieved via a copper-catalyzed Ullmann condensation, a classic and effective method for the formation of C-N bonds in the synthesis of diarylamines. This protocol is adapted from established procedures for similar N-phenylanthranilic acid derivatives.

Experimental Protocol: Ullmann Condensation

This protocol outlines the synthesis of this compound from 2-aminobenzoic acid and 2-chloro-3-methoxybenzoic acid.

Materials:

  • 2-aminobenzoic acid

  • 2-chloro-3-methoxybenzoic acid

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-methoxybenzoic acid (1.0 eq), 2-aminobenzoic acid (1.2 eq), potassium phosphate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Heat the reaction mixture to 110°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.

dot

G Ullmann Condensation Workflow Reactants 2-aminobenzoic acid + 2-chloro-3-methoxybenzoic acid Reaction_Conditions 110°C, 24h Reactants->Reaction_Conditions Catalyst_System CuI, 1,10-Phenanthroline, K3PO4 Catalyst_System->Reaction_Conditions Solvent DMSO Solvent->Reaction_Conditions Workup Acidification (HCl) & Extraction (Ethyl Acetate) Reaction_Conditions->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Ullmann Condensation Workflow.

Spectroscopic Data of a Key Precursor

Table 2: ¹H NMR Data for 2-Amino-3-methoxybenzoic acid (CAS 3177-80-8)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.6-7.8m1HAr-H
7.1-7.3m1HAr-H
6.6-6.8m1HAr-H
3.89s3H-OCH₃
5.0-6.0 (broad)s2H-NH₂
10.0-12.0 (broad)s1H-COOH

Note: Solvent and instrument frequency can affect chemical shifts.

Table 3: ¹³C NMR Data for 2-Amino-3-methoxybenzoic acid (CAS 3177-80-8) [3]

Chemical Shift (ppm)Assignment
169.0-COOH
152.1C-OCH₃
141.5C-NH₂
126.8Ar-CH
118.4Ar-CH
115.2Ar-CH
112.9Ar-C
56.1-OCH₃

Table 4: IR Spectral Data for 2-Amino-3-methoxybenzoic acid (CAS 3177-80-8)

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretch (amine)
3300-2500O-H stretch (carboxylic acid)
1680-1650C=O stretch (carboxylic acid)
1620-1580N-H bend (amine)
1250-1200C-O stretch (methoxy)

Biological Activity and Mechanism of Action

Derivatives of N-phenylanthranilic acid are known for their anti-inflammatory properties. It is hypothesized that this compound may exert similar effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a central signaling cascade in the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of genes encoding inflammatory mediators such as cytokines, chemokines, and adhesion molecules.

dot

G Canonical NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Proteasome Proteasome IkBa_ub Ub-IκBα IkBa_p->IkBa_ub ubiquitination IkBa_ub->Proteasome degradation DNA κB DNA binding site NFkB_n->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription activates Stimulus Pro-inflammatory Stimulus Stimulus->IKK activates Target_Compound 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid Target_Compound->IKK inhibits

Caption: Canonical NF-kB Signaling Pathway.

Proposed Mechanism of Inhibition

Based on studies of structurally similar diarylamine compounds, it is proposed that this compound acts as an inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, the compound would prevent the phosphorylation and subsequent degradation of IκBα. This would, in turn, keep NF-κB sequestered in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes. This mechanism provides a strong rationale for its potential as an anti-inflammatory agent.

In Vitro and In Vivo Anti-inflammatory Assays

To validate the anti-inflammatory potential of this compound, a series of in vitro and in vivo assays would be necessary.

Table 5: Recommended Assays for Biological Evaluation

Assay TypeSpecific AssayPurpose
In Vitro IKKβ Kinase AssayTo directly measure the inhibitory activity of the compound against the IKKβ enzyme.
NF-κB Reporter AssayTo quantify the inhibition of NF-κB transcriptional activity in a cellular context.
Cytokine Production Assay (e.g., ELISA)To measure the reduction in pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion from stimulated immune cells.
In Vivo Carrageenan-induced Paw EdemaA classic model to assess acute anti-inflammatory activity.
Lipopolysaccharide (LPS)-induced Systemic InflammationTo evaluate the compound's ability to mitigate a systemic inflammatory response.

dot

G Biological Evaluation Workflow cluster_invitro cluster_invivo Compound 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid In_Vitro In Vitro Assays Compound->In_Vitro In_Vivo In Vivo Models In_Vitro->In_Vivo IKK_Assay IKK Kinase Assay In_Vitro->IKK_Assay NFkB_Reporter NF-kB Reporter Assay In_Vitro->NFkB_Reporter Cytokine_Assay Cytokine Production Assay In_Vitro->Cytokine_Assay Data_Analysis Data Analysis and Lead Optimization In_Vivo->Data_Analysis Paw_Edema Carrageenan-induced Paw Edema In_Vivo->Paw_Edema LPS_Model LPS-induced Systemic Inflammation In_Vivo->LPS_Model

Caption: Biological Evaluation Workflow.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of inflammation. Its unique structure suggests the potential for potent and selective biological activity. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway provides a solid foundation for further investigation.

Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activity using the assays outlined in this guide. Determining its specific inhibitory constants (IC₅₀, Kᵢ) against IKK and its efficacy in cellular and animal models of inflammation will be crucial for its advancement as a potential drug candidate. Furthermore, structure-activity relationship (SAR) studies of related analogs could lead to the discovery of even more potent and selective inhibitors of the NF-κB pathway.

References

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2-carboxyphenyl)amino)-3-methoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a potential synthetic route based on established methodologies, and describes relevant analytical techniques for its characterization. The information is presented to support researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

This compound is a complex organic molecule with potential applications as a medical intermediate.[1] Its key quantitative properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₅[2]
Molecular Weight 287.27 g/mol [2]
CAS Number 88377-32-6[2]

Synthetic Protocol: Ullmann Condensation

The synthesis of N-aryl anthranilic acids, such as this compound, can be effectively achieved through an Ullmann condensation reaction.[3][4][5] This method involves the copper-catalyzed coupling of an aryl halide with an amine.[5] The following protocol is a representative procedure adapted for the synthesis of the target molecule.

Materials and Reagents:
  • 2-chlorobenzoic acid

  • 2-amino-3-methoxybenzoic acid

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methoxybenzoic acid (1 equivalent), 2-chlorobenzoic acid (1.2 equivalents), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a dilute solution of hydrochloric acid to precipitate the crude product.[3]

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-amino-3-methoxybenzoic acid - 2-chlorobenzoic acid - K2CO3, CuI, 1,10-Phenanthroline solvent Add DMF reagents->solvent heat Heat to 120-140 °C (12-24h) solvent->heat cool Cool to RT heat->cool acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end end purify->end Final Product

Caption: Synthetic workflow for this compound.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using a variety of analytical techniques. For structurally similar compounds, methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of the synthesized compound.

  • Mobile Phase: A typical mobile phase would consist of a gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Column: A C18 reverse-phase column is commonly used.

  • Detection: UV detection at a wavelength between 250-280 nm would be appropriate.[6]

  • Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both purity information and mass confirmation of the target molecule.

  • Chromatography: The HPLC conditions described above can be coupled to a mass spectrometer.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻. This would provide confirmation of the molecular weight.

G cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis dissolve Dissolve Sample filter Filter dissolve->filter hplc HPLC Separation filter->hplc ms Mass Spectrometry Detection hplc->ms purity Purity Assessment ms->purity identity Identity Confirmation ms->identity

References

Technical Guide: Spectroscopic and Synthetic Overview of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties
PropertyValueSource
CAS Number 88377-32-6[1]
Molecular Formula C₁₅H₁₃NO₅[1]
Molecular Weight 287.27 g/mol [1]

Spectroscopic Data

Direct experimental spectra for 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid are not publicly available. However, based on the known spectral data of its precursors and related compounds, such as 2-amino-3-methoxybenzoic acid, the following spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H-NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the methoxy group protons, and the carboxylic acid protons. The chemical shifts (δ) are predicted to be in the following ranges in a solvent like DMSO-d₆.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic C-H6.5 - 8.0m7H
-NH-9.0 - 10.0s (broad)1H
-OCH₃~3.8s3H
-COOH12.0 - 13.0s (broad)2H

Predicted ¹³C-NMR Data

The carbon-13 NMR spectrum will show signals for the aromatic carbons, the carbonyl carbons of the carboxylic acids, and the methoxy carbon.

CarbonPredicted Chemical Shift (ppm)
Aromatic C-H110 - 135
Aromatic C-N140 - 150
Aromatic C-O150 - 160
Aromatic C-COOH120 - 130
-COOH165 - 175
-OCH₃~56
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H stretch (Carboxylic acid)2500-3300 (broad)
N-H stretch (Secondary amine)3300-3500 (sharp/broad)
C=O stretch (Carboxylic acid)1680-1710 (strong)
C=C stretch (Aromatic)1450-1600 (multiple bands)
C-N stretch (Amine)1250-1350
C-O stretch (Methoxy/Acid)1000-1300

Experimental Protocols

The synthesis of this compound is likely achieved through an Ullmann condensation reaction, a copper-catalyzed coupling of an aryl halide with an amine.[2]

Synthesis via Ullmann Condensation

This protocol describes a general procedure for the synthesis of diarylamines, which can be adapted for the target molecule.[2][3]

Reactants:

  • 2-Aminobenzoic acid

  • 2-Bromo-3-methoxybenzoic acid (or 2-chloro-3-methoxybenzoic acid)

  • Copper(I) iodide (CuI) as the catalyst

  • A ligand, such as 1,10-phenanthroline or L-proline

  • A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • A high-boiling polar solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

Procedure:

  • Preparation: To a dry reaction flask, add the aryl halide (e.g., 2-bromo-3-methoxybenzoic acid), the amine (2-aminobenzoic acid), the copper(I) iodide catalyst, the ligand, and the base.

  • Solvent Addition: Add the anhydrous solvent to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to a high temperature (typically 100-200 °C) and stir for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an appropriate organic solvent and water.

    • Acidify the aqueous layer to precipitate the product.

    • Filter the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Ullmann Condensation cluster_workup 3. Product Isolation cluster_purification 4. Purification prep1 Combine Reactants: - 2-Bromo-3-methoxybenzoic acid - 2-Aminobenzoic acid - CuI Catalyst & Ligand - Base (K2CO3) prep2 Add Anhydrous Solvent (DMF) under Inert Atmosphere prep1->prep2 react Heat Mixture (100-200 °C) with Stirring prep2->react Heat workup1 Cool to Room Temperature react->workup1 Monitor by TLC workup2 Dilute with Solvent & Water workup1->workup2 workup3 Acidify to Precipitate workup2->workup3 workup4 Filter Crude Product workup3->workup4 purify Recrystallization or Column Chromatography workup4->purify product Pure 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid purify->product

Figure 1. Experimental workflow for the synthesis of this compound via Ullmann condensation.

Potential Biological Activity and Signaling Pathways

Diarylamine derivatives are known to possess a wide range of biological activities, including cytotoxic effects against cancer cell lines.[4][5] While the specific mechanism of action for this compound has not been elucidated, related compounds have been investigated as potential anticancer agents.

The diarylamine scaffold is a key pharmacophore in several commercial drugs.[4] The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors within cellular signaling pathways. For instance, some diarylamine derivatives act as kinase inhibitors.

A hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cancer cell proliferation and survival. The diagram below illustrates a conceptual relationship where the diarylamine dicarboxylic acid acts as an inhibitor of a generic signaling cascade.

G compound 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid kinase Kinase Cascade compound->kinase Inhibition receptor Cell Surface Receptor receptor->kinase Activation transcription Transcription Factor kinase->transcription Phosphorylation proliferation Cell Proliferation & Survival transcription->proliferation Gene Expression

Figure 2. Conceptual diagram of a hypothetical inhibitory action on a cellular signaling pathway.

Disclaimer: This document is intended for research and informational purposes only. The spectroscopic data provided are predicted values and should be confirmed by experimental analysis. The experimental protocol is a general guideline and may require optimization.

References

An In-depth Technical Guide on the Physical Characteristics of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document also furnishes detailed, standardized experimental protocols for the determination of its key physical properties. This guide is intended to serve as a foundational resource for researchers engaging with this molecule in synthetic chemistry, material science, and drug development.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • CAS Registry Number: 88377-32-6[1][2]

  • Molecular Formula: C₁₅H₁₃NO₅[1]

  • Molecular Weight: 287.27 g/mol [1]

  • Chemical Structure:

(C6H3)-COOH

OCH3

Tabulated Physical Characteristics

PropertyValue/InformationSource
Melting Point Not available. Purity of synthesized batches has been verified using melting point analysis as a general technique.[3]N/A
Boiling Point Not available.N/A
Solubility The presence of two carboxylic acid groups is likely to confer higher aqueous solubility compared to analogs with a single carboxylic acid.[3][3]
pKa Not available.N/A
Appearance Solid (based on melting point determination methods for similar compounds).[4][5][6]N/A
Purity (from synthesis) >95% (as determined by HPLC in reported synthetic methods).[3][3]
Chemical Stability The amino bridge may increase susceptibility to oxidative degradation.[3][3]

Experimental Protocols for Physical Characterization

The following sections detail standardized laboratory procedures for determining the key physical characteristics of this compound.

Determination of Melting Point

The melting point is a critical indicator of purity for a crystalline solid.[4][5] For a pure substance, the melting range is typically sharp, within 0.5-1.0°C.

Methodology: Capillary Method

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine powdered form.[4] If necessary, grind the crystalline sample using a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[5]

    • Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.[7]

  • Measurement:

    • Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or similar).

    • For an unknown compound, a preliminary rapid heating (e.g., 10-20°C/min) can be performed to determine an approximate melting range.[7]

    • For an accurate measurement, heat at a slower rate (approximately 2°C/min) when the temperature is about 15-20°C below the approximate melting point.[5]

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility

A systematic approach to solubility testing can provide insights into the polarity and functional groups of a molecule.[8][9][10]

Methodology: Qualitative Solubility Testing

  • General Procedure:

    • In a small test tube, add approximately 25 mg of this compound.

    • Add 0.75 mL of the solvent to be tested in portions, shaking vigorously after each addition.[8][9]

    • Observe if the solid dissolves completely.

  • Solvent Series:

    • Water: To assess polarity. Given the two carboxylic acid groups, some aqueous solubility is expected.[3]

    • 5% Sodium Bicarbonate (NaHCO₃) Solution: Solubility in this weak base would indicate a strong acid, such as a carboxylic acid.[8][9] Effervescence may be observed due to CO₂ evolution.

    • 5% Sodium Hydroxide (NaOH) Solution: Solubility in a strong base is also indicative of an acidic compound.[8][9]

    • 5% Hydrochloric Acid (HCl) Solution: Solubility in acid would suggest the presence of a basic functional group (e.g., an amine).

    • Organic Solvents: Test solubility in a range of organic solvents of varying polarities, such as diethyl ether, ethanol, and acetone.

Determination of Acid Dissociation Constant (pKa)

The pKa value quantifies the acidity of a compound. For a molecule with two carboxylic acid groups, two pKa values are expected.

Methodology: Potentiometric Titration

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

    • Prepare a solution of this compound of a known concentration (e.g., 1 mM) in water or a suitable co-solvent if water solubility is limited.[11]

    • Prepare a standardized solution of a strong base, such as 0.1 M NaOH.[11]

  • Titration:

    • Place the solution of the acid in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Add the NaOH solution in small, precise increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[11]

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The equivalence points will be the points of steepest inflection on the curve.

    • The pKa values can be determined from the half-equivalence points (the pH at which half of the volume of NaOH needed to reach the equivalence point has been added).[12][13]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a newly synthesized or isolated compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical & Structural Characterization cluster_activity Biological/Functional Screening synthesis Synthesis of Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point Purity Check spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy Structural Confirmation solubility Solubility Testing pka pKa Determination solubility->pka Solvent Selection bio_assay Biological Assays solubility->bio_assay Vehicle Selection pka->bio_assay Inform Assay Conditions spectroscopy->melting_point spectroscopy->solubility spectroscopy->pka

General workflow for compound characterization.

References

An In-depth Technical Guide to 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the chemical compound 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid. While the specific historical details of its initial synthesis remain elusive in readily available literature, this document outlines the plausible synthetic routes based on established chemical principles for diarylamine formation. The guide also collates its known physicochemical properties and discusses its potential applications as a medical intermediate, supported by an analysis of its structural features. Detailed experimental protocols for analogous reactions and characterization data for a key precursor are provided to facilitate further research and development efforts.

Introduction

This compound, a diarylamine-2,2'-dicarboxylic acid derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structure, featuring two carboxylic acid moieties and a methoxy group on a diarylamine scaffold, suggests a range of possible biological activities and applications. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive building block for the synthesis of more complex molecules. This guide aims to provide a detailed account of the available information regarding its discovery, synthesis, and properties.

Discovery and History

The precise date and the specific researchers or institution responsible for the first synthesis of this compound (CAS Number: 88377-32-6) are not prominently documented in publicly accessible scientific literature or patents. However, the development of synthetic methodologies capable of producing such diarylamine structures, namely the Ullmann condensation and the Buchwald-Hartwig amination, provides a historical context for its likely discovery period in the latter half of the 20th century or later.

The Ullmann condensation, first reported by Fritz Ullmann in 1903, was the classical method for forming carbon-nitrogen bonds between aryl halides and amines, typically requiring high temperatures and copper catalysts. The more recent development of the palladium-catalyzed Buchwald-Hartwig amination in the 1990s offered a more versatile and milder alternative for the synthesis of diarylamines. It is highly probable that this compound was first synthesized as part of a broader exploration of diarylamine derivatives for potential applications in pharmaceuticals or material science, utilizing one of these key synthetic reactions. Its classification as a "medical intermediate" suggests its role as a precursor in the synthesis of more complex, biologically active molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 88377-32-6[1]
Molecular Formula C₁₅H₁₃NO₅[1]
Molecular Weight 287.27 g/mol [1]
IUPAC Name This compound
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and DMF.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through well-established cross-coupling reactions. The two most probable synthetic routes are the Ullmann condensation and the Buchwald-Hartwig amination.

Plausible Synthetic Pathways

The logical disconnection for the synthesis of the target molecule involves the formation of the C-N bond between an anthranilic acid derivative and a halogenated benzoic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Ullmann Condensation (Analogous)

While a specific protocol for the target molecule is not available, a general procedure for the Ullmann condensation to form N-phenylanthranilic acid derivatives is as follows. This can be adapted for the synthesis of this compound.

Reactants:

  • 2-Chlorobenzoic acid (1 equivalent)

  • 2-Amino-3-methoxybenzoic acid (2 equivalents)

  • Anhydrous potassium carbonate (0.5 equivalents)

  • Copper powder (catalytic amount)

  • Pyridine (0.5 equivalents)

  • Water (as solvent)

Procedure:

  • A mixture of 2-chlorobenzoic acid, 2-amino-3-methoxybenzoic acid, anhydrous potassium carbonate, copper powder, and pyridine in water is prepared in a round-bottom flask.

  • The reaction mixture is subjected to ultrasonic irradiation at 20 kHz for 20 minutes.

  • After the reaction, the mixture is cooled to 10°C and acidified with dilute HCl (1:1).

  • The precipitated solid is filtered, washed with water, and then extracted with boiling water.

  • The product can be further purified by recrystallization from an ethanol/water mixture.

Experimental Protocol: Buchwald-Hartwig Amination (General)

The Buchwald-Hartwig amination offers a modern and often higher-yielding alternative to the Ullmann condensation. A general protocol is outlined below.

Reactants:

  • Aryl halide (e.g., 2-bromobenzoic acid) (1 equivalent)

  • Amine (e.g., 2-amino-3-methoxybenzoic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide and the amine to the flask.

  • Add the anhydrous solvent via syringe.

  • The reaction mixture is heated with stirring at a temperature ranging from 80 to 120°C until the starting materials are consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (R₂NH) Pd(II)_Complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR₂)L₂ Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data and Characterization

As of the date of this guide, specific quantitative data such as NMR, IR, and mass spectrometry for this compound has not been found in the reviewed literature. However, data for a key potential precursor, 2-amino-3-methoxybenzoic acid, is available and can serve as a reference for characterization of the final product.

Table 2: Physicochemical and Spectroscopic Data for 2-Amino-3-methoxybenzoic acid (CAS: 3177-80-8)

PropertyValueReference
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Melting Point 169-170 °C
¹H NMR Available[2][3]
¹³C NMR Available[2]
IR Spectrum Available[2][4]
Mass Spectrum Available[5]

Biological Activity and Potential Applications

While detailed biological studies on this compound are scarce, its structural motifs are present in various biologically active molecules. The diarylamine core is a privileged structure in medicinal chemistry, and the presence of two carboxylic acid groups can enhance solubility and provide points for interaction with biological targets.

Its designation as a "medical intermediate" suggests its primary use is in the synthesis of more complex pharmaceutical compounds. The N-phenylanthranilic acid scaffold, to which the target molecule belongs, is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that derivatives of this compound could be explored for similar activities.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the literature detailing the involvement of this compound in any particular signaling pathway. Further research would be required to elucidate its mechanism of action and biological targets.

An experimental workflow for the synthesis and characterization of this compound would follow standard organic chemistry practices.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Select Reactants (e.g., 2-bromobenzoic acid and 2-amino-3-methoxybenzoic acid) Reaction Perform Cross-Coupling (Ullmann or Buchwald-Hartwig) Reactants->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (HPLC, Elemental Analysis) Purification->Purity

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. While its specific discovery history is not well-documented, its synthesis can be readily achieved through established methods like the Ullmann condensation or the more modern Buchwald-Hartwig amination. The lack of extensive biological and spectroscopic data in the public domain presents an opportunity for researchers to explore the properties and potential applications of this molecule. This guide provides a foundational understanding of the compound based on available information and established chemical principles, serving as a valuable resource for future research endeavors.

References

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid synonyms and alternative names

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical compound 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid. It consolidates available data on its identity, nomenclature, and general characteristics. While publicly accessible, in-depth experimental data, specific biological activities, and detailed signaling pathways for this compound are limited, this guide presents the foundational information available in scientific and commercial databases. To meet the formatting requirements of this guide, illustrative diagrams and a generalized experimental protocol are provided as examples of standard methodologies in chemical and biological research.

Chemical Identity and Synonyms

The compound this compound is a complex organic molecule. Its defining features include two carboxylic acid groups, an amino bridge, and a methoxy group, suggesting potential for various chemical interactions.[1] A comprehensive list of its identifiers and synonyms is presented in Table 1.

Identifier Type Value Source
Primary Name This compoundSanta Cruz Biotechnology[2]
IUPAC Name 2-(2-carboxyanilino)-3-methoxybenzoic acidBenchChem[1]
CAS Number 88377-32-6Santa Cruz Biotechnology[2], BenchChem[1]
Molecular Formula C₁₅H₁₃NO₅Santa Cruz Biotechnology[2], BenchChem[1]
Molecular Weight 287.27 g/mol Santa Cruz Biotechnology[2], BenchChem[1]
InChI Key DKEZEKVCLYBJFE-UHFFFAOYSA-NBenchChem[1]

Table 1: Synonyms and Identifiers for this compound.

Physicochemical and Biological Profile

Physicochemical Properties

Detailed, experimentally verified physicochemical data for this specific compound are not widely published. However, based on its structure, certain properties can be inferred. The presence of two carboxylic acid groups likely enhances its solubility in polar solvents and its capacity for ionic interactions.[1]

Biological Activity and Mechanism of Action

This compound is commercially available for research purposes, including proteomics.[2] It is also described as a potential medical intermediate.[1] The mechanism of action is proposed to involve the formation of hydrogen bonds and electrostatic interactions via its carboxyl and amino groups with enzymes and receptors, thereby modulating their activity.[1] The methoxy group may also influence its binding affinity and specificity.[1]

However, specific biological targets, quantitative measures of activity (e.g., IC₅₀ values), and involvement in defined signaling pathways have not been detailed in the available literature.

Synthesis and Experimental Protocols

Synthesis Overview

A general synthetic route for compounds of this nature involves condensation reactions between substituted benzoic acid derivatives and amino-containing precursors.[1] One source mentions a synthesis yield of approximately 70% through photolysis reactions involving azide derivatives, although a specific protocol for this compound is not provided.[1]

Generalized Experimental Protocol: Hypothetical Synthesis

Disclaimer: The following is a generalized, hypothetical protocol provided as an illustrative example. It is not based on a published synthesis for this specific compound.

Objective: To synthesize this compound via an Ullmann condensation reaction.

Materials:

  • 2-bromo-3-methoxybenzoic acid

  • Anthranilic acid (2-aminobenzoic acid)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-3-methoxybenzoic acid (1 equivalent), anthranilic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Solvent and Catalyst Addition: Add anhydrous DMF to the flask, followed by copper(I) iodide (0.1 equivalents).

  • Reaction: Heat the mixture to 120 °C and stir under a nitrogen atmosphere for 24 hours.

  • Workup: Cool the reaction mixture to room temperature. Acidify with 2M HCl and extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Mandatory Visualizations

Disclaimer: The following diagrams are illustrative examples created to fulfill the user's request for visualization. They are based on general principles of chemical synthesis and biological signaling and are not derived from specific data for this compound.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup & Purification A 1. Combine Reactants (2-bromo-3-methoxybenzoic acid, anthranilic acid, K₂CO₃) B 2. Add Solvent & Catalyst (DMF, CuI) A->B C 3. Heat & Stir (120°C, 24h) B->C D 4. Acidify & Extract (HCl, Ethyl Acetate) C->D Reaction Complete E 5. Wash & Dry D->E F 6. Purify (Column Chromatography) E->F G Final Product F->G G cluster_pathway Hypothetical Inhibitory Pathway compound Target Compound (e.g., Kinase X) kinase_b Kinase B compound->kinase_b Inhibits receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_a->kinase_b Phosphorylates tf Transcription Factor kinase_b->tf Activates response Cellular Response (e.g., Proliferation) tf->response Promotes

References

Navigating the Therapeutic Potential of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid, a derivative of benzoic acid, presents a scaffold with significant potential for therapeutic applications. While detailed biological activity data for this specific molecule remains limited in publicly accessible literature, its structural similarity to known pharmacologically active agents, such as non-steroidal anti-inflammatory drugs (NSAIDs) and certain anticancer compounds, suggests a promising avenue for research and development. This technical guide consolidates the available information on its chemical properties and explores its putative biological activities by drawing parallels with structurally related compounds. Furthermore, this document outlines hypothetical experimental protocols and potential signaling pathways that could be modulated by this compound, providing a foundational framework for future investigation.

Introduction

This compound (CAS 88377-32-6) is an organic compound with the molecular formula C₁₅H₁₃NO₅ and a molecular weight of 287.27 g/mol .[1] Its structure features a substituted benzoic acid moiety linked via an amino bridge to another carboxyphenyl group, with a methoxy group at the 3-position. This arrangement of functional groups—two carboxylic acids, an amino bridge, and a methoxy group—suggests the potential for diverse biological interactions. The carboxyl and amino groups can participate in hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors, while the methoxy group can influence binding affinity and specificity.[2]

While this compound is commercially available for research purposes, it is not intended for diagnostic or therapeutic use, indicating a nascent stage in its development and characterization.[1] This guide aims to bridge the current knowledge gap by proposing potential biological activities and a roadmap for their investigation.

Putative Biological Activities and Mechanisms of Action

Based on the activities of structurally analogous compounds, this compound may exhibit anti-inflammatory, analgesic, and anticancer properties.

Anti-inflammatory and Analgesic Activity

The core structure of this compound is reminiscent of fenamic acids, a class of NSAIDs. These drugs typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.

Hypothesized Mechanism of Action:

It is plausible that this compound could act as a COX inhibitor. The binding of the compound to the active site of COX-1 and/or COX-2 would block the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGs Pro-inflammatory Prostaglandins PGH2->PGs Inflammation Inflammation & Pain PGs->Inflammation Target 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid Target->COX Inhibition

Figure 1: Hypothesized COX Inhibition Pathway.
Anticancer Activity

Several benzoic acid derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms including the inhibition of key signaling pathways involved in cell proliferation and survival.

Hypothesized Mechanism of Action:

One potential mechanism could involve the inhibition of receptor tyrosine kinases (RTKs) or downstream signaling components like the STAT3 pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling can lead to apoptosis of tumor cells.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) STAT3 STAT3 RTK->STAT3 Phosphorylation P_STAT3 p-STAT3 (dimerization) STAT3->P_STAT3 Nucleus Nucleus P_STAT3->Nucleus Gene Target Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Target 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid Target->STAT3 Inhibition

Figure 2: Hypothesized STAT3 Signaling Inhibition.

Proposed Experimental Protocols

To elucidate the biological activity of this compound, a systematic series of in vitro and in vivo experiments are proposed.

In Vitro Anti-inflammatory Assays

Objective: To determine the inhibitory effect of the compound on COX enzymes.

Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing hematin and glutathione.

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.

  • Reaction Initiation: In a 96-well plate, add the assay buffer, enzyme, and the test compound or vehicle control (DMSO). Pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Measurement: Measure the oxygen consumption using an oxygen electrode or determine prostaglandin E2 (PGE2) production using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Enzyme Purified COX-1/COX-2 Plate 96-well Plate Enzyme->Plate Buffer Assay Buffer Buffer->Plate Compound Test Compound (Serial Dilutions) Compound->Plate Incubate Pre-incubation (15 min, 37°C) Plate->Incubate React Add Arachidonic Acid Incubate->React Measure Measure O2 Consumption or PGE2 Production React->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Figure 3: Workflow for COX Inhibition Assay.
In Vitro Anticancer Assays

Objective: To assess the cytotoxic effects of the compound on cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available, the following table is presented as a template for summarizing potential future findings.

Biological ActivityAssayTargetIC50 / EC50 (µM)Cell Line / Enzyme
Anti-inflammatoryCOX InhibitionCOX-1Data not availableOvine COX-1
COX-2Data not availableHuman recombinant COX-2
AnticancerCytotoxicity-Data not availableA549 (Lung Cancer)
-Data not availableMCF-7 (Breast Cancer)

Conclusion and Future Directions

This compound represents an under-investigated molecule with a chemical structure that suggests potential therapeutic value, particularly in the areas of inflammation and oncology. The lack of published biological data underscores the need for systematic evaluation.

Future research should focus on:

  • Synthesis and Characterization: Confirmation of the synthesis and full physicochemical characterization of the compound.

  • In Vitro Screening: Comprehensive screening against a panel of kinases, and other relevant enzymes and receptors to identify primary biological targets.

  • In Vivo Studies: Following promising in vitro results, evaluation of the compound's efficacy and safety in animal models of inflammation, pain, and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

The experimental frameworks and hypothesized mechanisms presented in this guide provide a robust starting point for researchers to begin to unlock the potential of this compound as a novel therapeutic agent.

References

A Technical Guide to Potential Research Areas for 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid is a novel chemical entity belonging to the fenamate class of compounds. Fenamates, derivatives of N-phenylanthranilic acid, are a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs) with a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1][2] The structural backbone of this compound suggests a high potential for therapeutic applications, primarily centered around its anti-inflammatory properties but also extending to other areas such as analgesia, cancer, and modulation of specific inflammatory pathways like the NLRP3 inflammasome.[3][4] This document serves as an in-depth technical guide outlining the most promising research avenues for this compound, complete with data presentation, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Core Research Area: Anti-inflammatory and Analgesic Activity

The most immediate and promising research direction for this compound is the investigation of its anti-inflammatory and analgesic properties, hallmarks of the fenamate drug class.[2]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[1] Selective inhibition of COX-2 is a desirable trait for new anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6]

A logical first step in the investigation of this compound would be to determine its in vitro inhibitory activity against both COX-1 and COX-2.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Inflammatory Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Homeostatic Homeostatic Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Homeostatic Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Inflammatory Compound 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid Compound->COX1 Inhibition (Hypothesized) Compound->COX2 Inhibition (Hypothesized)

Quantitative Data from Analogues

While specific data for the title compound is not available, the following table summarizes the COX inhibitory activity of known fenamates to provide a benchmark for potential efficacy.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Mefenamic Acid1.10.81.375
Flufenamic Acid0.30.13.0
Meclofenamic Acid0.030.031.0
Tolfenamic Acid0.10.033.33
Celecoxib150.04375
Ibuprofen133440.038
Reference compounds for comparison.
Experimental Protocols

1.3.1. In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2 enzymes.

  • Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe, microplate reader, test compound.

  • Method:

    • Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to a reaction buffer.

    • Add the test compound dilutions to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor like celecoxib or indomethacin).

    • Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric assay kit).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

1.3.2. In Vivo Carrageenan-Induced Paw Edema Model (Rat)

  • Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model of inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Method:

    • Fast the animals overnight with free access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard drug like indomethacin.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Novel Research Area: NLRP3 Inflammasome Inhibition

Recent studies have revealed that fenamate NSAIDs can inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[3] This activity is independent of COX inhibition and presents a novel and exciting therapeutic avenue, particularly for autoinflammatory diseases and neurodegenerative conditions like Alzheimer's disease.[3]

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs PAMPs / DAMPs TLR Toll-like Receptor PAMPs->TLR NFkB NF-κB Pathway TLR->NFkB ProIL1b Pro-IL-1β & Pro-IL-18 (inactive) NFkB->ProIL1b Upregulation NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Upregulation IL1b IL-1β (active) ProIL1b->IL1b Stimuli Activation Stimuli (e.g., K+ efflux, ROS) NLRP3_active NLRP3 Stimuli->NLRP3_active Triggers Assembly ASC ASC NLRP3_active->ASC Forms Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Forms Inflammasome Casp1 Active Caspase-1 ProCasp1->Casp1 Forms Inflammasome Casp1->ProIL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL18 IL-18 (active) Compound 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid Compound->NLRP3_active Inhibition (Hypothesized)

Experimental Protocol: In Vitro NLRP3 Inflammasome Activation Assay
  • Objective: To determine if the test compound can inhibit NLRP3 inflammasome activation in vitro.

  • Cell Line: Bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.

  • Method:

    • Culture BMDMs or differentiate THP-1 cells into macrophages using PMA.

    • Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression (Signal 1).

    • Treat the primed cells with various concentrations of the test compound for 1 hour.

    • Activate the NLRP3 inflammasome by adding an activator like ATP or nigericin for 30-60 minutes (Signal 2).

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

    • Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.

    • Calculate the percentage of inhibition of IL-1β release and LDH release for each compound concentration.

Further Potential Research Areas

Anticancer Activity

The overexpression of COX-2 is implicated in the pathogenesis of several types of cancer.[5] Therefore, selective COX-2 inhibitors have been investigated for their potential as anticancer agents.[5] The title compound could be screened for cytotoxic activity against a panel of cancer cell lines, particularly those known to overexpress COX-2, such as colon, breast, and lung cancer cell lines.

Ion Channel Modulation

Fenamates are known to modulate the activity of various ion channels, including some transient receptor potential (TRP) channels and voltage-gated potassium channels.[7] This opens up research possibilities in areas like neuropathic pain and other channelopathies.

General Experimental and Drug Development Workflow

The development of this compound as a potential therapeutic agent would likely follow a structured workflow, from initial screening to lead optimization.

DrugDevWorkflow A Compound Synthesis & Characterization B In Vitro Screening (COX-1/COX-2, NLRP3) A->B Initial Evaluation C Cell-Based Assays (e.g., Cytokine Release) B->C Promising Hits D In Vivo Efficacy Models (e.g., Paw Edema, Pain Models) C->D Cellular Activity Confirmed E ADME/Tox Studies (Pharmacokinetics, Safety) D->E In Vivo Efficacy Shown F Lead Optimization E->F Favorable Profile F->B Iterative Design

This compound represents a promising scaffold for the development of new therapeutic agents. Its structural similarity to the fenamate class of NSAIDs strongly suggests potent anti-inflammatory and analgesic properties, likely mediated through COX inhibition. Furthermore, the emerging role of fenamates as NLRP3 inflammasome inhibitors opens up novel and highly significant research avenues. The experimental protocols and strategic workflows outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's therapeutic potential.

References

A Technical Guide to the Hypothesized Mechanisms of Action of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the hypothesized mechanisms of action for the compound 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS: 88377-32-6). As a derivative of N-phenylanthranilic acid, its pharmacological activities are projected based on the well-established profiles of structurally related molecules, notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and other N-phenylanthranilic acid analogues. This guide explores three primary hypotheses: (1) inhibition of cyclooxygenase (COX) enzymes, (2) modulation of key ion channels, and (3) inhibition of bacterial DNA gyrase. For each hypothesis, this document presents supporting data from related compounds, detailed experimental protocols for future investigation, and visualizations of the relevant biological pathways and workflows.

Introduction and Compound Profile

This compound is a complex organic molecule belonging to the N-phenylanthranilic acid class. Its structure, featuring two carboxyphenyl rings linked by an amino bridge and a methoxy substitution, suggests a potential for diverse biological activities. N-phenylanthranilic acid itself serves as the core scaffold for fenamates, a class of NSAIDs used for their analgesic and anti-inflammatory properties.[1] While direct experimental data on the specific mechanisms of this compound are not extensively available in public literature, its structural similarity to fenamates and other bioactive derivatives allows for the formulation of several evidence-based hypotheses regarding its mode of action.

This guide will delve into these hypotheses, providing the necessary technical detail for researchers to design and execute studies to validate these potential mechanisms.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

The most prominent hypothesis, given the compound's structural backbone, is its action as a non-steroidal anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism Overview

COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[2][3][4] These prostaglandins are key mediators of inflammation, pain, and fever.[1][5] By inhibiting COX enzymes, N-phenylanthranilic acid derivatives block the synthesis of these pro-inflammatory mediators.[1]

Supporting Data from Structurally Related Compounds

Quantitative data for the inhibition of COX enzymes by known fenamates are presented below. These values serve as a benchmark for potential studies on this compound.

CompoundTargetAssay TypeIC50 (µM)Reference
Mefenamic AcidmCOX-2Oxygenation Inhibition10 ± 5[6]
Flufenamic Acidovine PGHS-1 (COX-1)Varies9.96[7]
Meclofenamic AcidCOX-2 (murine)Intact Cell Assay0.06[8]
Ibuprofen (Control)hCOX-1Recombinant Enzyme2.6[9]
Ibuprofen (Control)hCOX-2Recombinant Enzyme1.53[9]

Signaling Pathway Diagram

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 cleavage ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX oxygenation PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes PGH2->Prostaglandins isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate TargetCompound 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid TargetCompound->COX Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the Cyclooxygenase (COX) pathway.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC50 value of this compound against COX-1 and COX-2.

  • Reagent Preparation:

    • Prepare COX Assay Buffer.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in sterile water and store on ice.

    • Prepare a 10X stock solution of the test compound (this compound) and a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of Arachidonic Acid substrate.

    • Prepare a Reaction Mix containing COX Assay Buffer, a fluorometric probe, and Heme.

  • Assay Procedure (96-well plate format):

    • Enzyme Control: Add 10 µl of Assay Buffer to designated wells.

    • Inhibitor Control: Add 10 µl of the known inhibitor to designated wells.

    • Test Compound: Add 10 µl of serially diluted test compound to the remaining wells.

    • Add 10 µl of diluted COX-1 or COX-2 enzyme to all wells.

    • Incubate the plate for 10-15 minutes at 37°C.

    • Add 80 µl of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µl of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

  • Data Acquisition and Analysis:

    • Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

    • Calculate the reaction rate (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value by plotting percent inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Hypothesis 2: Modulation of Ion Channels

Emerging research has identified fenamates as potent modulators of various cation channels, suggesting a mechanism of action beyond COX inhibition.[10][11] This activity could be relevant for conditions related to neuronal hyperexcitability, such as epilepsy or neuropathic pain.

Mechanism Overview
  • KCNQ2/3 (M-type) Potassium Channels: These voltage-gated channels are crucial for stabilizing the neuronal resting membrane potential and preventing repetitive firing.[12] Openers of KCNQ2/3 channels, like the fenamate meclofenamic acid, cause hyperpolarization, thus reducing neuronal excitability.[13] This is a recognized anti-convulsant mechanism.

  • TRPV1 (Capsaicin Receptor): The Transient Receptor Potential Vanilloid 1 is a non-selective cation channel involved in pain and heat sensation. Blockers of this channel can have analgesic effects.

Supporting Data from Structurally Related Compounds

The following table summarizes the activity of fenamates on KCNQ2/3 and other relevant ion channels.

CompoundTargetEffectPotency (EC50 / IC50)Reference
Meclofenamic AcidKCNQ2/Q3OpenerEC50 = 25 µM[13]
DiclofenacKCNQ2/Q3OpenerEC50 = 2.6 µM[13]
Flufenamic AcidSlo2.1 K+ ChannelActivatorEC50 = 1.4 mM[9]
Mefenamic AcidIKs (KCNQ1/KCNE1)Activator-[14]

Signaling Pathway Diagram

IonChannel_Modulation cluster_KCNQ KCNQ2/3 Channel Modulation cluster_TRPV1 TRPV1 Channel Modulation KCNQ KCNQ2/3 K+ Channel (Closed State) KCNQ_Open KCNQ2/3 K+ Channel (Open State) KCNQ->KCNQ_Open Opening K_efflux K+ Efflux KCNQ_Open->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability TRPV1 TRPV1 Channel (Closed State) TRPV1_Open TRPV1 Channel (Open State) TRPV1->TRPV1_Open Activation (e.g., by Capsaicin) Ca_influx Ca2+ Influx TRPV1_Open->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization PainSignal Pain Signal Transduction Depolarization->PainSignal TargetCompound 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid TargetCompound->KCNQ_Open Potentiation (Hypothesized) TargetCompound->TRPV1_Open Inhibition (Hypothesized)

Caption: Hypothesized modulation of KCNQ2/3 and TRPV1 ion channels.

Experimental Protocol: Patch-Clamp Electrophysiology for KCNQ2/3 Channels

This protocol describes a method to assess the effect of the test compound on KCNQ2/3 channels expressed in a mammalian cell line (e.g., HEK293).

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits. A fluorescent reporter (e.g., GFP) can be co-transfected for easy identification of transfected cells.

    • Plate cells onto glass coverslips 24-48 hours before recording.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

    • Perfuse the chamber with an extracellular solution. The intracellular (pipette) solution should contain potassium as the main charge carrier.

    • Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.

    • Apply a voltage-clamp protocol to elicit M-type currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps to various potentials (e.g., from -60 mV to +20 mV).

  • Compound Application and Data Analysis:

    • Obtain a stable baseline recording of KCNQ2/3 currents.

    • Perfuse the chamber with the extracellular solution containing various concentrations of this compound.

    • Record currents at each concentration until a steady-state effect is observed.

    • Wash out the compound to check for reversibility.

    • Measure the current amplitude at the end of the depolarizing steps.

    • Construct a dose-response curve by plotting the percentage increase in current against the compound concentration to determine the EC50.

    • Analyze the voltage-dependence of activation by fitting the normalized tail currents to a Boltzmann function to see if the compound shifts the activation curve.

Hypothesis 3: Inhibition of Bacterial DNA Gyrase

Some N-phenylanthranilic acid derivatives have been investigated for antimicrobial properties, with molecular docking studies suggesting bacterial DNA gyrase as a potential target.[15]

Mechanism Overview

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[16] It introduces negative supercoils into DNA, a process vital for relieving torsional stress. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.[17] This enzyme is a validated target for antibiotics like fluoroquinolones.

Supporting Data from Structurally Related Compounds

While direct enzymatic inhibition data is sparse for this specific class, molecular docking and antimicrobial activity studies provide a basis for this hypothesis.

Compound ClassTargetAssay TypeResultReference
N-phenyl anthranilic acid estersDNA gyrase (in silico)Molecular DockingΔG = -6.4 to -6.8 kcal/mol[15]
N-phenylpyrrolamidesE. coli DNA gyraseSupercoiling InhibitionIC50 = 2–20 nM[18]
Digallic AcidE. coli DNA gyraseSupercoiling InhibitionPotent Inhibition[16]

Experimental Workflow Diagram

DNA_Gyrase_Workflow start Start: Test Compound Screening mic_assay 1. Minimum Inhibitory Concentration (MIC) Assay (e.g., Broth Microdilution) start->mic_assay result_mic Determine MIC against bacterial strains (e.g., S. aureus, E. coli) mic_assay->result_mic gyrase_assay 2. In Vitro DNA Gyrase Supercoiling Assay result_mic->gyrase_assay If Active (low MIC) result_gyrase Determine IC50 for inhibition of DNA supercoiling gyrase_assay->result_gyrase mechanism_study 3. Mechanism of Action Studies (e.g., ATPase assay, cleavage assay) result_gyrase->mechanism_study If Potent (low IC50) conclusion Conclusion: Characterize as DNA Gyrase Inhibitor mechanism_study->conclusion

Caption: Workflow for evaluating antibacterial activity via DNA gyrase inhibition.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is designed to measure the inhibition of DNA gyrase's ability to supercoil relaxed plasmid DNA.[16]

  • Reagent Preparation:

    • Prepare 5X Gyrase Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, ATP, etc.).

    • Obtain purified E. coli DNA gyrase enzyme and relaxed circular plasmid DNA (e.g., pBR322).

    • Prepare a stock solution of the test compound in DMSO and create a series of dilutions. Ciprofloxacin should be used as a positive control inhibitor.

  • Reaction Setup:

    • On ice, set up reaction tubes. To each tube, add Assay Buffer, relaxed pBR322 DNA, and the test compound at various concentrations (or DMSO for the no-inhibitor control).

    • Initiate the reaction by adding a defined unit of DNA gyrase to each tube.

    • Incubate all tubes at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution/loading dye containing SDS and EDTA.

    • Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).

    • Perform gel electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

    • Visualize the DNA bands under UV light and capture an image.

    • The concentration of the test compound that inhibits the conversion of relaxed to supercoiled DNA by 50% is the IC50. This can be estimated by densitometric analysis of the bands.

Summary and Future Directions

This compound is a compound with significant, albeit unproven, therapeutic potential. Based on its structural relation to the N-phenylanthranilic acid class, this guide has outlined three plausible mechanisms of action: COX inhibition, ion channel modulation, and bacterial DNA gyrase inhibition. The provided data from related compounds, detailed experimental protocols, and pathway visualizations serve as a comprehensive framework for initiating a rigorous investigation into its pharmacological profile.

Future research should focus on systematically executing the described assays to confirm or refute these hypotheses. Determining the IC50 and EC50 values against these targets will be critical in understanding the compound's potency and potential therapeutic applications, whether as an anti-inflammatory agent, a modulator of neuronal excitability, or a novel antimicrobial.

References

Methodological & Application

Synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-((2-carboxyphenyl)amino)-3-methoxybenzoic acid, a potential building block in medicinal chemistry and drug development. The synthesis is based on the well-established Ullmann condensation reaction, a reliable method for the formation of carbon-nitrogen bonds.

Introduction

N-Aryl anthranilic acid derivatives are an important class of compounds in medicinal chemistry, with applications as non-steroidal anti-inflammatory drugs (NSAIDs) and as intermediates in the synthesis of various bioactive molecules. The target compound, this compound, possesses two carboxylic acid moieties and a diarylamine linkage, making it a versatile scaffold for further chemical modifications. The protocol described herein utilizes a copper-catalyzed Ullmann condensation of commercially available starting materials.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Aminobenzoic acid (Anthranilic acid)1.0 eq
2-Chloro-3-methoxybenzoic acid1.1 eq
Potassium Carbonate (K₂CO₃)2.0 eq
Copper(I) Iodide (CuI)0.1 eq
Reaction Conditions
SolventDimethylformamide (DMF)
Temperature140-150 °C
Reaction Time12-24 h
Product Information
Product NameThis compound
Molecular FormulaC₁₅H₁₃NO₅
Molecular Weight287.27 g/mol
Theoretical YieldBased on 2-aminobenzoic acid
Expected Purity>95% after recrystallization

Experimental Protocol

This protocol details the synthesis of this compound via an Ullmann condensation reaction.

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • 2-Chloro-3-methoxybenzoic acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzoic acid (1.0 eq), 2-chloro-3-methoxybenzoic acid (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Under an inert atmosphere, add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing an excess of cold water. c. Acidify the aqueous mixture to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude product. d. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Isolation: a. Collect the precipitated solid by vacuum filtration using a Buchner funnel. b. Wash the solid thoroughly with deionized water to remove any inorganic salts.

  • Purification: a. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound. b. Dry the purified product under vacuum.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Reactants Reactants: 2-Aminobenzoic acid 2-Chloro-3-methoxybenzoic acid K₂CO₃, CuI Reaction Ullmann Condensation DMF, 140-150 °C, 12-24 h Reactants->Reaction Workup Work-up: 1. Cool to RT 2. Add H₂O 3. Acidify with HCl Reaction->Workup Isolation Isolation: Vacuum Filtration Workup->Isolation Purification Purification: Recrystallization (Ethanol/H₂O) Isolation->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Signaling Pathway - Conceptual Application

While a specific signaling pathway for this novel compound is not yet elucidated, N-aryl anthranilic acid derivatives are known to interact with various biological targets. The following diagram illustrates a conceptual pathway where such a molecule could act as an inhibitor.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid (Hypothetical Inhibitor) Inhibitor->Dimerization

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Application Notes and Protocols for the Characterization of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid. The following protocols and data are intended to guide researchers in establishing robust analytical characterization workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number88377-32-6[1]
Molecular FormulaC₁₅H₁₃NO₅[1]
Molecular Weight287.27 g/mol [1]
AppearanceOff-white to light brown solid[2]
Purity (by NMR)≥98.0%[2]
Storage ConditionsPowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed.

General Experimental Workflow for HPLC Analysis

The general workflow for the analysis of this compound and related compounds involves several key steps from sample preparation to data analysis.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SampleCollection Sample Collection Dissolution Dissolution in Diluent SampleCollection->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for HPLC analysis.

RP-HPLC Method Protocol

This protocol describes a stability-indicating RP-HPLC method suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh and transfer 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Dilute to the mark with the diluent and mix well to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution as required for the analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for an HPLC method for a similar compound, which can be used as a reference for method development and validation for this compound.[4][5][6]

ParameterTypical Specification
Linearity (R²) > 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity No interference from blank and placebo

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra with an appropriate number of scans to achieve a good signal-to-noise ratio.[7]

  • Referencing: Reference the chemical shifts to the residual solvent peak.[7]

Expected ¹H NMR Chemical Shifts (Predicted):

ProtonChemical Shift (ppm)Multiplicity
Aromatic-H6.8 - 8.2m
NH~9.0s (broad)
OCH₃~3.9s
COOH10.0 - 13.0s (broad)

Expected ¹³C NMR Chemical Shifts (Predicted):

CarbonChemical Shift (ppm)
C=O (Carboxyl)165 - 175
Aromatic-C110 - 150
OCH₃~56
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for non-volatile compounds.

LC-MS Protocol:

  • Sample Introduction: Introduce the sample via an LC system coupled to the mass spectrometer.

  • Ionization: Use Electrospray Ionization (ESI) in either positive or negative ion mode.[8]

  • Mass Analysis: Employ a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and MS/MS spectra for fragmentation analysis.

Expected Mass Spectrometry Data:

ParameterValue
Molecular Formula C₁₅H₁₃NO₅
Exact Mass 287.0794
[M-H]⁻ (Negative Ion Mode) 286.0721
[M+H]⁺ (Positive Ion Mode) 288.0866

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of the compound.

Protocol for DSC:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to determine the melting endotherm.

Structural Characterization Workflow

The logical flow for the complete structural characterization and purity assessment of this compound is outlined below.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification HPLC Purity by HPLC Purification->HPLC MS Molecular Weight by MS Purification->MS NMR Structure by NMR Purification->NMR Thermal Thermal Properties Purification->Thermal Data_Review Data Review & Interpretation HPLC->Data_Review MS->Data_Review NMR->Data_Review Thermal->Data_Review Structure_Confirmed Structure & Purity Confirmed Data_Review->Structure_Confirmed

Caption: Workflow for structural characterization.

References

Application Note: 1H and 13C NMR Analysis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted data for the structural elucidation of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By providing information about the chemical environment, connectivity, and spatial arrangement of atoms, 1H and 13C NMR are indispensable tools in chemical research and drug development. This application note details the expected 1H and 13C NMR spectral data for this compound and provides a standardized protocol for its analysis. The predicted data is based on established chemical shift ranges for the functional groups present in the molecule.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the protons and carbons in this compound. The numbering scheme used for the assignments is shown in the molecular structure diagram below.

Molecular Structure with Atom Numbering

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted 1H NMR Data (500 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.8br s2HCOOH (C7, C7')
~9.5br s1HNH
~7.9 - 7.2m7HAromatic-H
~3.9s3HOCH3

br s = broad singlet, s = singlet, m = multiplet

Predicted 13C NMR Data (125 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Assignment
~168COOH (C7, C7')
~155 - 110Aromatic-C
~56OCH3

Experimental Protocol

This section provides a general protocol for the 1H and 13C NMR analysis of this compound.

Materials and Equipment
  • This compound (sample)

  • Deuterated dimethyl sulfoxide (DMSO-d6), 99.8 atom % D

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • NMR spectrometer (e.g., Bruker 500 MHz)

Sample Preparation
  • Weigh approximately 10-20 mg of the sample directly into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Vortex the mixture until the sample is completely dissolved.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Setup and Data Acquisition

The following is a general workflow for NMR data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_1H Setup 1H Experiment lock_shim->setup_1H acquire_1H Acquire 1H Spectrum setup_1H->acquire_1H setup_13C Setup 13C Experiment acquire_1H->setup_13C acquire_13C Acquire 13C Spectrum setup_13C->acquire_13C process Fourier Transform and Phase Correction acquire_13C->process baseline Baseline Correction process->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Figure 2: General workflow for NMR analysis.

1H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans (NS): 16

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~3-4 s

  • Relaxation Delay (D1): 1 s

  • Spectral Width (SWH): ~20 ppm

13C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton-gated decoupling)

  • Number of Scans (NS): 1024 or more for good signal-to-noise

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~1-2 s

  • Relaxation Delay (D1): 2 s

  • Spectral Width (SWH): ~240 ppm

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction to obtain an absorption spectrum.

  • Apply baseline correction to ensure a flat baseline.

  • For the 1H spectrum, integrate the signals to determine the relative number of protons.

  • Perform peak picking to determine the chemical shift of each signal.

  • Reference the spectra to the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

Discussion

The predicted 1H NMR spectrum is expected to show distinct signals for the carboxylic acid and amine protons at the downfield region, which is characteristic for these functional groups. The aromatic protons will appear as a complex multiplet system due to spin-spin coupling. The methoxy group protons will be a sharp singlet in the upfield region.

In the 13C NMR spectrum, the carboxylic acid carbons are expected at the lowest field. The aromatic carbons will span a range of chemical shifts depending on their substitution. The methoxy carbon will appear at a characteristic upfield position.

The use of DMSO-d6 as a solvent is recommended for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (COOH and NH).

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR analysis of this compound. The predicted spectral data and the detailed experimental protocol will aid researchers in the structural confirmation and purity assessment of this compound. While the provided data is predictive, it serves as a reliable reference for interpreting experimentally obtained NMR spectra.

Application Note: Mass Spectrometric Analysis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Due to the absence of direct experimental data for this specific compound, this document outlines a comprehensive methodology based on the analysis of structurally related molecules, including N-phenylanthranilic acid derivatives and other aromatic carboxylic acids. The protocol covers sample preparation from biological matrices, optimized LC-MS/MS parameters, and a predicted fragmentation pathway to aid in the identification and quantification of the analyte. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

This compound (CAS 88377-32-6) is a complex aromatic dicarboxylic acid with a molecular formula of C₁₅H₁₃NO₅ and a molecular weight of 287.27 g/mol .[1] Its structure, featuring a diphenylamine-like core, two carboxylic acid moieties, and a methoxy group, suggests its potential relevance as an intermediate in pharmaceutical synthesis.[2][3][4] The fenamic acid (N-phenylanthranilic acid) scaffold, which is structurally related, is the basis for several non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

Accurate and sensitive quantification of such molecules is crucial during drug discovery and development for pharmacokinetic, metabolism, and toxicology studies.[5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and specificity in complex biological matrices.[6]

This document presents a robust LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection. A predicted fragmentation pattern for this compound is proposed to facilitate its characterization.

Experimental Protocols

2.1. Sample Preparation from Human Plasma

This protocol details a solid-phase extraction (SPE) method for cleaning up plasma samples, which is a common technique for removing interfering matrix components like proteins and salts before LC-MS analysis.[5][7]

  • Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) and 600 µL of cold acetonitrile to precipitate proteins.[6]

  • Protein Precipitation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 1 mL of 0.1% formic acid in water to ensure proper binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and basic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject data Data Acquisition & Processing lcms->data

Caption: Experimental workflow from plasma sample preparation to LC-MS/MS analysis.

2.2. Liquid Chromatography Method

The separation is designed for a standard reversed-phase column, which is suitable for retaining and separating aromatic carboxylic acids.[8]

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B over 0.1 min; hold at 5% B for 2.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.3. Mass Spectrometry Method

Given the two acidic carboxylic acid groups, electrospray ionization (ESI) in negative ion mode is predicted to be the most sensitive method for detection.

ParameterSetting
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Nebulizer Gas 45 psi
Gas Temperature 325°C
Gas Flow 10 L/min
Capillary Voltage 3500 V
Scan Type Multiple Reaction Monitoring (MRM)

Results and Discussion

3.1. Predicted Fragmentation Pathway

The fragmentation of this compound is predicted to initiate from the deprotonated molecular ion [M-H]⁻ at m/z 286.26. The primary fragmentation pathways for dicarboxylic acids in negative ion mode often involve sequential losses of water (H₂O) and carbon dioxide (CO₂).[9]

  • Parent Ion: The singly deprotonated molecule [M-H]⁻ is expected at m/z 286.3.

  • Loss of CO₂: A primary and highly favorable fragmentation is the neutral loss of carbon dioxide (44 Da) from one of the carboxyl groups, leading to a major fragment ion at m/z 242.3. This is a characteristic fragmentation for carboxylic acids.[10][11]

  • Sequential Loss of CO₂: A subsequent loss of the second CO₂ molecule from the fragment at m/z 242.3 can occur, resulting in an ion at m/z 198.3.

  • Loss of Methyl Group: Cleavage of the methoxy group could lead to the loss of a methyl radical (•CH₃), which, while more common in positive mode, can sometimes be observed, resulting in a fragment. However, the loss of CO₂ is expected to be more dominant.

  • Cleavage of C-N Bond: The bond between the amine nitrogen and one of the phenyl rings could also cleave, leading to other characteristic fragments.

The proposed MRM transitions for quantification and confirmation are based on these predicted pathways.

G parent [M-H]⁻ m/z 286.3 frag1 Fragment 1 m/z 242.3 parent->frag1 - CO₂ (44 Da) frag2 Fragment 2 m/z 198.3 frag1->frag2 - CO₂ (44 Da)

Caption: Predicted fragmentation pathway for this compound in negative ESI mode.

3.2. Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent and major fragment ions, which can be used to set up an MRM method for quantification.

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
This compound286.3242.3198.3

Note: These m/z values are theoretical and should be confirmed experimentally by infusing a standard of the compound into the mass spectrometer.

Conclusion

This application note provides a comprehensive, albeit predictive, framework for the LC-MS/MS analysis of this compound. The detailed protocols for sample preparation from plasma and the optimized chromatographic and mass spectrometric conditions serve as a robust starting point for method development. The proposed fragmentation pathway and MRM transitions offer guidance for the sensitive and selective detection of this molecule. Researchers and drug development professionals can adapt this methodology to support pharmacokinetic and metabolism studies, ensuring accurate and reliable data for this and other structurally related acidic compounds. Experimental verification of the fragmentation pattern and optimization of MS parameters using an authentic standard is highly recommended.

References

Application Notes and Protocols: Infrared Spectroscopy of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid is a complex organic molecule possessing multiple functional groups, including two carboxylic acid moieties, a secondary amine, a methoxy group, and two substituted aromatic rings. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the chemical structure, identify key functional groups, and assess the purity of the compound. This document provides a detailed protocol for obtaining and interpreting the Fourier Transform Infrared (FTIR) spectrum of this compound using the potassium bromide (KBr) pellet method, along with expected vibrational frequencies.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its various functional groups. Due to the presence of two carboxylic acid groups and a secondary amine, significant hydrogen bonding is expected, which will influence the position and shape of the O-H and N-H stretching vibrations, likely resulting in broad absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational ModeFunctional Group
3300 - 2500Broad, StrongO-H Stretch (very broad due to hydrogen bonding)Carboxylic Acid
~3350 - 3310Medium, SharpN-H StretchSecondary Amine
3100 - 3000Medium to WeakAromatic C-H StretchAromatic Ring
~2950, ~2850WeakAliphatic C-H Stretch (from -OCH₃)Methoxy Group
1725 - 1680Strong, SharpC=O Stretch (likely two distinct peaks or a broad peak)Carboxylic Acid
1600 - 1585MediumC=C Stretch (in-ring)Aromatic Ring
1500 - 1400MediumC=C Stretch (in-ring)Aromatic Ring
1320 - 1210StrongC-O StretchCarboxylic Acid
1275 - 1200StrongAsymmetric C-O-C StretchMethoxy (Aryl Ether)
~1100MediumSymmetric C-O-C StretchMethoxy (Aryl Ether)
950 - 900Broad, MediumO-H Out-of-Plane BendCarboxylic Acid
900 - 675StrongAromatic C-H Out-of-Plane Bend (multiple bands expected due to substitution patterns)Aromatic Ring

Experimental Protocol: FTIR Spectroscopy using the KBr Pellet Method

This protocol outlines the steps for preparing a solid sample of this compound for analysis by FTIR spectroscopy using the KBr pellet technique.[1]

Materials and Equipment:

  • This compound (sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set (e.g., 13 mm)

  • Spatula

  • Analytical balance

  • FTIR spectrometer

  • Desiccator

Procedure:

  • Drying of KBr: Dry the spectroscopic grade KBr powder in an oven at 110 °C for at least 2-3 hours to remove any absorbed moisture.[2] Store the dried KBr in a desiccator until use. Moisture can interfere with the spectrum, particularly in the O-H stretching region.[3]

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample using an analytical balance.

    • Weigh approximately 100-200 mg of the dried KBr.[1] The sample-to-KBr ratio should be roughly 1:100.[1]

  • Grinding and Mixing:

    • Place the weighed KBr in a clean, dry agate mortar and grind it to a fine, consistent powder.

    • Add the weighed sample to the mortar.

    • Grind the sample and KBr together thoroughly for several minutes to ensure a homogenous mixture and to reduce the particle size of the sample. This minimizes scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the die of the pellet press. Distribute the powder evenly.

    • Assemble the pellet press according to the manufacturer's instructions.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3] A vacuum press can be used to remove trapped air and improve pellet transparency.[2]

  • Background Spectrum:

    • Place an empty pellet holder or a pellet made of pure KBr in the sample compartment of the FTIR spectrometer.

    • Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any impurities in the KBr.[2]

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should show absorbance (or transmittance) as a function of wavenumber.

    • Identify the major absorption bands and compare their positions and shapes to the expected values in the data table above to confirm the presence of the key functional groups. The region from 1200-600 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule.[4]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for FTIR Analysis cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis weigh_sample Weigh Sample & KBr grind_mix Grind & Mix weigh_sample->grind_mix load_die Load Die grind_mix->load_die press_pellet Press Pellet load_die->press_pellet background_scan Background Scan press_pellet->background_scan sample_scan Sample Scan press_pellet->sample_scan background_scan->sample_scan data_analysis Data Analysis sample_scan->data_analysis

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Functional Group - IR Absorption Correlation

functional_group_correlation Correlation of Functional Groups to IR Absorption Regions cluster_groups Functional Groups cluster_ir Characteristic IR Absorptions (cm⁻¹) compound 2-((2-Carboxyphenyl)amino)- 3-methoxybenzoic acid COOH Carboxylic Acid (x2) compound->COOH NH Secondary Amine compound->NH OCH3 Methoxy (Ether) compound->OCH3 Aromatic Aromatic Rings (x2) compound->Aromatic OH_stretch O-H Stretch (3300-2500, broad) COOH->OH_stretch CO_stretch C=O Stretch (1725-1680) COOH->CO_stretch NH_stretch N-H Stretch (~3330) NH->NH_stretch COC_stretch C-O-C Stretch (1275-1200) OCH3->COC_stretch Aro_CH_stretch Aromatic C-H Stretch (3100-3000) Aromatic->Aro_CH_stretch Aro_CC_stretch Aromatic C=C Stretch (1600-1400) Aromatic->Aro_CC_stretch

Caption: Relationship between functional groups and their expected IR absorptions.

References

Applications of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid in Medicinal Chemistry: A Synthetic Intermediate for Bioactive Acridones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid, with the Chemical Abstracts Service (CAS) registry number 88377-32-6, is a specialized organic compound whose primary significance in medicinal chemistry lies not in its direct therapeutic activity, but in its role as a key intermediate in the synthesis of more complex, biologically active molecules. Its bifunctional nature, featuring two carboxylic acid groups and a diarylamine linkage, makes it a valuable precursor for constructing heterocyclic scaffolds. Specifically, this compound serves as a direct precursor to 5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid, a member of the acridone class of compounds. Acridone derivatives are a well-established and extensively studied class of molecules in medicinal chemistry, renowned for their diverse pharmacological activities, most notably as anticancer agents.

This document provides an overview of the application of this compound as a synthetic intermediate, detailed experimental protocols for its synthesis and subsequent conversion to the acridone scaffold, and a summary of the biological significance of the resulting acridone derivatives.

Synthetic Applications: A Gateway to Acridone Scaffolds

The principal application of this compound in medicinal chemistry is its use as a starting material for the synthesis of acridone derivatives. The diarylamine dicarboxylic acid structure is ideally suited for an intramolecular cyclization reaction to form the tricyclic acridone core.

Synthesis of this compound

The synthesis of the title compound is typically achieved through an Ullmann condensation reaction. This classical organocopper-catalyzed reaction forms a carbon-nitrogen bond between an aryl amine and an aryl halide.

Experimental Protocol: Ullmann Condensation

This protocol describes the synthesis of this compound from 2-aminobenzoic acid and 2-bromo-3-methoxybenzoic acid.

Materials:

  • 2-Aminobenzoic acid

  • 2-Bromo-3-methoxybenzoic acid

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask, add 2-aminobenzoic acid (1.0 equivalent), 2-bromo-3-methoxybenzoic acid (1.0 equivalent), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3, which will precipitate the crude product.

  • Filter the precipitate and wash it with water.

  • Dissolve the crude product in ethyl acetate and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Summary of Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterRole/Condition
2-Aminobenzoic acidReactant
2-Bromo-3-methoxybenzoic acidReactant
Copper(I) iodide (CuI)Catalyst
Potassium carbonate (K₂CO₃)Base
N,N-Dimethylformamide (DMF)Solvent
Temperature120-140 °C
AtmosphereInert (N₂ or Ar)
Reaction Time12-24 hours

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions 2-Aminobenzoic_acid 2-Aminobenzoic acid Ullmann_Condensation Ullmann Condensation 2-Aminobenzoic_acid->Ullmann_Condensation 2-Bromo-3-methoxybenzoic_acid 2-Bromo-3-methoxybenzoic acid 2-Bromo-3-methoxybenzoic_acid->Ullmann_Condensation Catalyst CuI Catalyst->Ullmann_Condensation Base K₂CO₃ Base->Ullmann_Condensation Solvent DMF Solvent->Ullmann_Condensation Heat 120-140 °C Heat->Ullmann_Condensation Product This compound Ullmann_Condensation->Product

Caption: Ullmann condensation for the synthesis of the target intermediate.

Conversion to 5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

The synthesized this compound can be readily cyclized to form the corresponding acridone derivative through an intramolecular Friedel-Crafts acylation or a similar cyclodehydration reaction.

Experimental Protocol: Intramolecular Cyclization

This protocol describes the cyclization of this compound to form 5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid.

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

  • Ice water

  • Sodium bicarbonate solution

  • Hydrochloric acid (HCl)

Procedure:

  • Place this compound (1.0 equivalent) in a reaction flask.

  • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).

  • Heat the mixture to 100-120 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The precipitate formed is the crude acridone product.

  • Filter the solid and wash it with water.

  • To purify, suspend the crude product in a dilute sodium bicarbonate solution to dissolve the acidic product.

  • Filter to remove any insoluble impurities.

  • Re-precipitate the product from the filtrate by adding hydrochloric acid until the solution is acidic (pH ~2-3).

  • Filter the purified 5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid, wash with water, and dry.

Table 2: Summary of Reagents and Conditions for Acridone Synthesis

Reagent/ParameterRole/Condition
This compoundReactant
Polyphosphoric acid (PPA)Dehydrating and cyclizing agent
Temperature100-120 °C
Reaction Time2-4 hours

Diagram 2: Synthesis of 5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

G Start This compound Cyclization Intramolecular Cyclization Start->Cyclization Reagent Polyphosphoric Acid (PPA) 100-120 °C Reagent->Cyclization Product 5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid Cyclization->Product

Caption: Cyclization to the acridone scaffold.

Medicinal Chemistry Relevance of Acridone Derivatives

The importance of this compound is underscored by the significant biological activities of the acridone derivatives it helps to produce. Acridines and acridones are privileged scaffolds in medicinal chemistry due to their planar tricyclic structure, which allows them to intercalate into DNA and inhibit key enzymes involved in cell proliferation.

Table 3: General Biological Activities of Acridone Derivatives

Biological ActivityMechanism of Action (General)Therapeutic Potential
AnticancerDNA intercalation, Inhibition of topoisomerase I and/or II, Kinase inhibitionTreatment of various cancers
AntiviralInhibition of viral replication enzymesAntiviral therapies
AntibacterialDisruption of bacterial DNA and protein synthesisDevelopment of new antibiotics
AntiparasiticInterference with parasitic metabolic pathwaysTreatment of parasitic infections
NeuroprotectiveModulation of neurotransmitter systems, Anti-inflammatory effectsTreatment of neurodegenerative diseases

Mechanism of Action: Topoisomerase Inhibition

A primary mechanism by which many acridone derivatives exert their anticancer effects is through the inhibition of topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, acridone-based drugs lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Diagram 3: General Mechanism of Acridone Anticancer Activity

G Acridone_Derivative Acridone Derivative Intercalation DNA Intercalation Acridone_Derivative->Intercalation Enzyme_Inhibition Topoisomerase Inhibition Acridone_Derivative->Enzyme_Inhibition DNA Cellular DNA DNA->Intercalation Topoisomerase Topoisomerase Enzyme Topoisomerase->Enzyme_Inhibition DNA_Damage DNA Strand Breaks Intercalation->DNA_Damage Enzyme_Inhibition->DNA_Damage Apoptosis Apoptosis (Cancer Cell Death) DNA_Damage->Apoptosis

Caption: Acridone-mediated topoisomerase inhibition leading to apoptosis.

While this compound does not possess significant standalone therapeutic applications, its role as a key synthetic intermediate is of high value in medicinal chemistry. It provides an efficient entry point to the synthesis of 5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid and, by extension, to a wide array of other substituted acridone derivatives. The proven and diverse biological activities of the acridone scaffold, particularly in oncology, firmly establish the importance of its precursors. The protocols and data presented herein offer a practical guide for researchers and drug development professionals to utilize this versatile intermediate in the discovery and development of novel therapeutic agents.

Application Notes and Protocols: The Use of Anthranilic Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Introduction to 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 88377-32-6[1][2]

  • Molecular Formula: C₁₅H₁₃NO₅[1][2]

  • Molecular Weight: 287.27 g/mol [1]

This compound is a bifunctional molecule containing two carboxylic acid groups and a secondary amine. Its structure suggests potential as a scaffold in medicinal chemistry and as an intermediate in the synthesis of more complex molecules.[2] While its direct application in peptide bond formation as a coupling reagent is not documented, its structural features are pertinent to the design of novel peptide-like structures and peptidomimetics.

2-Amino-3-methoxybenzoic Acid: A Related Compound in Peptide Synthesis

Due to the lack of specific data on the title compound, we will focus on the closely related molecule, 2-Amino-3-methoxybenzoic acid, which has documented applications in peptide synthesis.[3]

Chemical Structure and Properties

  • IUPAC Name: 2-Amino-3-methoxybenzoic acid[4]

  • CAS Number: 3177-80-8[3]

  • Synonyms: 3-Methoxyanthranilic acid[3][4]

  • Molecular Formula: C₈H₉NO₃[3]

  • Molecular Weight: 167.16 g/mol [3][4]

  • Application: Suitable for solution-phase peptide synthesis.[3]

The presence of a primary amine and a carboxylic acid group makes 2-Amino-3-methoxybenzoic acid a non-canonical amino acid that can be incorporated into peptide chains to introduce specific structural or functional properties.

Principles of Peptide Synthesis

Peptide synthesis is the process of forming a peptide bond between the carboxyl group of one amino acid and the amino group of another.[5] To achieve this in a controlled manner, protecting groups are used to block reactive side chains and the N-terminus of the growing peptide chain. The carboxyl group of the incoming amino acid is activated by a coupling reagent to facilitate the formation of the amide bond.[5][6]

Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide synthesis, where the peptide is assembled step-by-step on a solid resin support.[7][8]

Experimental Protocols

The following is a generalized protocol for the incorporation of a non-standard amino acid, such as 2-Amino-3-methoxybenzoic acid, into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents:

  • Fmoc-protected amino acids

  • Fmoc-2-Amino-3-methoxybenzoic acid (custom synthesis may be required)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Coupling additives (e.g., HOBt, Oxyma Pure)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol for SPPS:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[9]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.[9]

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent such as HATU (2.9 eq.), and an additive like HOBt or Oxyma Pure (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.[9]

    • Wash the resin with DMF and DCM.

  • In-process Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to ensure complete coupling.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]

  • Peptide Precipitation and Purification:

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to collect the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for efficient peptide synthesis, especially when incorporating sterically hindered or non-standard amino acids. The following table summarizes the properties of commonly used coupling reagents.

Coupling ReagentClassRelative ReactivityKey AdvantagesKey Considerations
DCC (Dicyclohexylcarbodiimide)CarbodiimideModerateInexpensive and effective.Forms insoluble dicyclohexylurea (DCU) byproduct, making it unsuitable for SPPS.[10][11]
DIC (Diisopropylcarbodiimide)CarbodiimideModerateForms a soluble urea byproduct, suitable for SPPS.[5][10]Can cause racemization, often used with additives like HOBt or Oxyma.[5][11]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideModerateWater-soluble, allowing for easy removal of byproducts.[5][11]Often used in solution-phase synthesis and for conjugating peptides to proteins.[5][11]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltHighFast coupling reactions and low racemization.[5]Should not be used in excess as it can cap the N-terminus.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltVery HighHighly effective for hindered amino acids and reduces racemization.[5][9][11]More expensive than other reagents.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltHighEfficient and particularly useful for cyclization reactions.[5]Can be problematic with phosphorylated amino acids.[5]

Visualizations

Peptide_Synthesis_Workflow Resin Resin Support Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Activated Fmoc-AA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Monitor 4. Coupling Check (Kaiser Test) Wash2->Monitor Repeat Repeat n-1 times Monitor->Repeat Incomplete Monitor->Repeat Complete Repeat->Deprotect Final_Deprotect 5. Final Deprotection Repeat->Final_Deprotect Final Cycle Cleave 6. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify 7. Purification (RP-HPLC) Cleave->Purify Peptide Pure Peptide Purify->Peptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Carboxyl Group Activation cluster_coupling Peptide Bond Formation Carboxyl R-COOH (Amino Acid) Activated_Ester Activated Intermediate (e.g., O-acylisourea) Carboxyl->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., DIC) Coupling_Reagent->Activated_Ester Peptide_Bond R-CO-NH-Peptide-Resin (Peptide Bond) Activated_Ester->Peptide_Bond + Amine Amine H₂N-Peptide-Resin Byproduct Byproduct (e.g., DIU)

Caption: A simplified diagram of the carbodiimide coupling mechanism.

Conclusion

While this compound is not a standard reagent in peptide synthesis, its structural analog, 2-Amino-3-methoxybenzoic acid, can be incorporated into peptide chains as a non-canonical amino acid. The protocols and data presented here provide a general framework for researchers interested in utilizing such molecules in their peptide synthesis endeavors. Successful incorporation will rely on the careful selection of coupling reagents and optimization of reaction conditions to overcome any potential steric hindrance. The provided comparison of common coupling reagents and the generalized SPPS workflow serve as a valuable resource for designing and executing these synthetic strategies.

References

Application Notes and Protocols: 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid is a versatile building block in organic synthesis, primarily utilized as a precursor for the synthesis of various heterocyclic compounds. Its structure, featuring a diarylamine backbone with two carboxylic acid moieties and a methoxy group, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on its role in the preparation of acridone derivatives, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, most notably via Ullmann condensation or Buchwald-Hartwig amination.

Table 1: Comparison of Synthetic Routes for this compound

Synthesis RouteKey ReagentsCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Amination and Hydrolysis2-chloro-3-methoxybenzoic acid, 2-aminobenzoic acidNoneDimethylformamide (DMF)1201265-72>95
Ullmann Coupling2-iodobenzoic acid, 3-methoxy-2-aminobenzoic acidCuI (10 mol%), 1,10-phenanthroline (20 mol%)Dimethyl sulfoxide (DMSO)1102458-63>95
Buchwald-Hartwig Amination2-bromo-3-methoxybenzoic acid, 2-aminobenzoic acidPd(OAc)₂ (5 mol%), Xantphos (10 mol%)Toluene/water (3:1)901874-79>95

Experimental Protocols: Synthesis

Protocol 1: Synthesis via Ullmann Condensation

This protocol is a general method for the synthesis of N-phenylanthranilic acids and can be adapted for this compound.

Materials:

  • 2-chloro-3-methoxybenzoic acid

  • 2-aminobenzoic acid (anthranilic acid)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper (I) oxide (Cu₂O) or copper powder

  • Dimethylformamide (DMF) or other high-boiling polar solvent

  • Hydrochloric acid (HCl), concentrated

  • Decolorizing carbon

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 2-chloro-3-methoxybenzoic acid (1.0 eq), 2-aminobenzoic acid (1.2 eq), anhydrous potassium carbonate (1.2 eq), and a catalytic amount of copper(I) oxide or copper powder (e.g., 0.1 eq).

  • Add a suitable solvent such as DMF to the mixture.

  • Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of water and stir.

  • If necessary, remove any excess starting amine by steam distillation.

  • Add decolorizing carbon to the aqueous solution, heat to boiling for 15 minutes, and then filter the hot solution.

  • With vigorous stirring, acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the purified product.

Expected Yield: Based on similar reactions, yields are expected to be in the range of 60-80%. For a two-step amination and hydrolysis approach, a yield of 65-72% with a purity of >95% has been reported.[1]

Diagram 1: Synthesis of this compound via Ullmann Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_chloro_3_methoxybenzoic_acid 2-chloro-3-methoxybenzoic acid ullmann_reaction Ullmann Condensation 2_chloro_3_methoxybenzoic_acid->ullmann_reaction 2_aminobenzoic_acid 2-aminobenzoic acid 2_aminobenzoic_acid->ullmann_reaction catalyst Cu(I) catalyst K₂CO₃ catalyst->ullmann_reaction solvent_temp DMF, 120 °C, 12 h solvent_temp->ullmann_reaction product 2-((2-Carboxyphenyl)amino)- 3-methoxybenzoic acid ullmann_reaction->product

Caption: Ullmann condensation for the synthesis of the target molecule.

Application in the Synthesis of Acridone Derivatives

A primary application of this compound is its use as a precursor for the synthesis of acridone derivatives. Acridones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. The intramolecular cyclization of this compound leads to the formation of 4-methoxyacridone.

Table 2: Synthesis of 4-Methoxyacridone

MethodCyclizing Agent/CatalystSolventTemperature (°C)TimeYield (%)
Conventional HeatingConcentrated H₂SO₄-1004 hHigh (not specified)
Microwave IrradiationZnCl₂None (neat)160 W6.3 min95

Experimental Protocols: Application

Protocol 2: Synthesis of 4-Methoxyacridone via Acid-Catalyzed Cyclization

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

  • Sodium carbonate (Na₂CO₃) solution

  • Water

Procedure:

  • In a flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid (a sufficient amount to fully dissolve the starting material).

  • Heat the solution on a water bath at 100 °C for 4 hours.

  • After cooling, carefully pour the reaction mixture into a large volume of boiling water with stirring.

  • Boil the resulting suspension for 5 minutes to ensure complete precipitation of the crude acridone.

  • Filter the hot mixture and wash the precipitate with hot water.

  • To purify, boil the crude product in a sodium carbonate solution to remove any unreacted starting material.

  • Filter the suspension, wash the solid with hot water until the filtrate is neutral, and then dry.

  • The product, 4-methoxyacridone, can be further purified by recrystallization from a high-boiling solvent like isoamyl alcohol.

Protocol 3: Microwave-Assisted Synthesis of 4-Methoxyacridone

Materials:

  • This compound

  • Zinc chloride (ZnCl₂)

  • Sodium carbonate (Na₂CO₃) solution

  • Water

Procedure:

  • In a microwave-safe vessel, thoroughly mix this compound (1.0 eq) with zinc chloride (as catalyst).

  • Irradiate the mixture in a microwave reactor at a suitable power (e.g., 160 W) for a short duration (e.g., 6-7 minutes). Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool.

  • Add boiling water to the solid, and then boil the mixture with a sodium carbonate solution to remove acidic impurities.

  • Filter the mixture, wash the solid with water, and dry to obtain 4-methoxyacridone.

G cluster_conditions Reaction Conditions start 2-((2-Carboxyphenyl)amino)- 3-methoxybenzoic acid cyclization Intramolecular Cyclization start->cyclization reagent Conc. H₂SO₄ reagent->cyclization temp_time 100 °C, 4 h temp_time->cyclization product 4-Methoxyacridone cyclization->product

Caption: A generalized workflow for synthesis and purification.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated acids are highly corrosive and should be handled with extreme care.

  • High-boiling organic solvents can be flammable and toxic; avoid inhalation and contact with skin.

  • Microwave synthesis should be performed in specialized equipment designed for chemical reactions.

Conclusion

This compound is a valuable and accessible building block for the synthesis of acridone-based heterocyclic systems. The provided protocols offer robust methods for its preparation and subsequent utilization, enabling researchers to explore the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The straightforward nature of these reactions, coupled with good to excellent yields, makes this compound an attractive starting material for various synthetic endeavors.

References

The Experimental Use of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid in Proteomics: A Hypothetical Application Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and patent databases did not yield any specific, published experimental use of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid in the field of proteomics. The following Application Notes and Protocols are presented as a hypothetical framework to guide researchers on how such a compound could be experimentally employed, based on its chemical structure and established proteomics methodologies. The data and pathways presented are illustrative examples and not based on actual experimental results for this specific compound.

Application Notes: Hypothetical Use in Affinity Purification-Mass Spectrometry (AP-MS)

Introduction

This compound is a dicarboxylic acid-containing diphenylamine derivative. Its structure, featuring two carboxylic acid functional groups, presents a prime opportunity for its use as a small molecule "bait" in affinity purification-mass spectrometry (AP-MS) workflows. By immobilizing the molecule onto a solid support, researchers can probe complex biological samples, such as cell lysates, to capture and subsequently identify interacting proteins. This approach is invaluable for target deconvolution in drug discovery, mapping protein-small molecule interactions, and elucidating the mechanisms of action of novel compounds.

The secondary amine and methoxy group may also play a role in the specificity of protein binding. The overall strategy involves covalently attaching the compound to beads, incubating these "baited" beads with a protein mixture, washing away non-specific binders, and finally eluting and identifying the captured proteins using mass spectrometry.

Principle of the Method

The core principle of this hypothetical application is the use of this compound as an affinity probe. One of its carboxylic acid groups can be activated to form a stable amide bond with an amine-functionalized solid support (e.g., agarose beads). The remainder of the molecule is oriented away from the support, available to interact with proteins in a sample. Proteins that specifically bind to the immobilized molecule are enriched and can be identified by downstream proteomic analysis. A control experiment using beads without the immobilized compound or with a structurally similar but inactive compound is crucial for distinguishing specific interactors from non-specific background proteins.

Quantitative Data Summary

In a typical AP-MS experiment, quantitative data is crucial for identifying high-confidence interacting proteins. Label-free quantification (LFQ) or stable isotope labeling methods can be used. The following table represents a hypothetical dataset from an LFQ experiment comparing the abundance of proteins captured by beads functionalized with this compound versus control beads.

Protein ID (UniProt)Gene NameLFQ Intensity (Bait)LFQ Intensity (Control)Log2 Fold Change (Bait/Control)p-valuePotential Role
P04637TP531.25E+081.10E+0510.11.5E-06Transcription factor, tumor suppressor
Q06609MAPK19.80E+072.30E+058.74.2E-05Kinase, signaling cascade component
P62258GRB27.50E+071.90E+058.69.1E-05Adaptor protein in signaling
P10415VIM5.40E+084.90E+080.10.85Non-specific: Cytoskeletal protein
P08670VINC6.10E+085.80E+080.050.92Non-specific: Cytoskeletal protein

Data is purely illustrative.

Experimental Protocols

Protocol 1: Immobilization of this compound onto Amine-Functionalized Beads

This protocol describes the covalent coupling of the compound to an amine-functionalized solid support using carbodiimide chemistry.

Materials:

  • This compound

  • Amine-functionalized agarose beads (e.g., NHS-activated Sepharose)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.7

  • Coupling Buffer: 0.1 M MOPS, 0.15 M NaCl, pH 7.2

  • Quenching Buffer: 1 M ethanolamine, pH 8.0

  • Wash Buffer: 1 M NaCl

  • Storage Buffer: Phosphate-buffered saline (PBS) with 0.02% sodium azide

Procedure:

  • Bead Preparation: Wash 1 mL of amine-functionalized agarose beads three times with 10 mL of ice-cold deionized water.

  • Compound Activation: Dissolve 10 mg of this compound in 1 mL of Activation Buffer. Add 20 mg of EDC and 10 mg of NHS. Incubate for 15 minutes at room temperature to activate one of the carboxyl groups.

  • Coupling Reaction: Immediately add the activated compound solution to the washed beads. Incubate for 2 hours at room temperature with gentle end-over-end rotation.

  • Quenching: Pellet the beads by centrifugation (500 x g for 2 minutes) and discard the supernatant. Add 1 mL of Quenching Buffer and incubate for 1 hour to block any unreacted sites.

  • Washing: Wash the beads sequentially with 10 mL of Wash Buffer, 10 mL of deionized water, and 10 mL of Storage Buffer.

  • Storage: Resuspend the beads in 1 mL of Storage Buffer and store at 4°C.

Protocol 2: Affinity Purification of Interacting Proteins

This protocol details the use of the functionalized beads to capture proteins from a cell lysate.

Materials:

  • Functionalized beads and control beads (unfunctionalized or blocked)

  • Cell lysate prepared in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS)

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40, pH 7.4

  • Elution Buffer: 0.1 M glycine, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Lysate Preparation: Prepare a clarified cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.

  • Bead Equilibration: Equilibrate 50 µL of both functionalized and control beads by washing three times with 1 mL of Binding/Wash Buffer.

  • Binding: Incubate the equilibrated beads with 1 mg of cell lysate in a total volume of 1 mL with Binding/Wash Buffer. Incubate for 4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding 100 µL of Elution Buffer and incubating for 5 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted proteins. Immediately neutralize the eluate by adding 10 µL of Neutralization Buffer.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are then processed for mass spectrometry analysis (e.g., in-solution trypsin digestion, followed by LC-MS/MS).

Visualizations

G cluster_0 Preparation cluster_1 Affinity Purification cluster_2 Analysis Compound Activate Compound (EDC/NHS) Coupling Couple Compound to Beads Compound->Coupling Beads Prepare Amine- Functionalized Beads Beads->Coupling Quench Quench Unreacted Sites Coupling->Quench Binding Incubate Lysate with Beads Quench->Binding Lysate Prepare Cell Lysate Lysate->Binding Wash Wash Beads Binding->Wash Elution Elute Bound Proteins Wash->Elution Digestion Trypsin Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis (Quantification) LCMS->Data G cluster_pathway Hypothetical Signaling Pathway Compound 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid Receptor Cell Surface Receptor Compound->Receptor Binds/Inhibits GRB2 GRB2 Receptor->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK TF Transcription Factors (e.g., TP53) MAPK->TF Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response

High-performance liquid chromatography (HPLC) method for 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method for the quantitative analysis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid has been developed. This application note provides a detailed protocol for researchers, scientists, and professionals in drug development. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity.

Introduction

This compound is a complex organic molecule featuring two carboxylic acid groups, which enhances its polarity and potential for ionic interactions.[1] Its core structure is related to the anthranilic acid family, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.[2][3] A robust and reliable analytical method is crucial for its quantification in research and pharmaceutical development, whether as a new chemical entity, a metabolite, or an impurity.

High-Performance Liquid Chromatography (HPLC) is the standout method for the quantification of mefenamic acid and its derivatives.[2][3] The method described herein is a reversed-phase HPLC technique designed for accurate and precise measurement of this compound.

Experimental Protocol

This protocol outlines the necessary steps and conditions for the successful analysis of the target compound.

Instrumentation and Consumables
  • Instrumentation : A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Chemicals and Reagents :

    • Acetonitrile (HPLC Grade)[5][6]

    • Formic Acid (Analytical Grade)[4][5]

    • Water (HPLC Grade)[7]

    • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A : 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC grade water and sonicate to degas.[4][5]

  • Mobile Phase B : Acetonitrile.[4]

  • Diluent : A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is recommended to ensure sample solubility.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions : Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired calibration range (e.g., 1-100 µg/mL).

Chromatographic Conditions

The separation is performed using a gradient elution to ensure a robust separation of the main analyte from any potential impurities.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)[4]
Mobile Phase A: 0.1% Formic Acid in Water[4] B: Acetonitrile[4]
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C[4]
Detection UV at 254 nm[8]
Injection Volume 10 µL

Method Performance

The following table summarizes the expected performance characteristics of this HPLC method based on typical results for similar acidic compounds.[7]

ParameterExpected ValueDescription
Retention Time (RT) ~12.5 minThe time at which the analyte elutes from the column.
Tailing Factor (Asymmetry) ≤ 1.5A measure of peak symmetry; values close to 1 indicate a symmetrical peak.[7]
Theoretical Plates (N) > 5000A measure of column efficiency; higher numbers indicate better separation power.
Linearity (R²) ≥ 0.999The correlation coefficient for the calibration curve over the specified range.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) ~0.3 µg/mLThe lowest concentration of analyte that can be accurately quantified.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in selecting an analytical method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (A: 0.1% HCOOH, B: ACN) B Prepare Diluent (80:20 A:B) A->B C Prepare Standard & Sample Solutions B->C E Inject Sample (10 µL) C->E D System Equilibration (Initial Conditions) D->E F Gradient Elution & Separation (C18 Column, 30°C) E->F G UV Detection at 254 nm F->G H Data Acquisition & Integration G->H I Quantification & Reporting H->I Method_Selection Logic for Analytical Method Selection Analyte Analyte Properties Acidic Nature (2x COOH) UV Chromophore High Polarity Method Optimal Method: HPLC-UV Reversed-Phase C18 Acidified Mobile Phase Gradient Elution UV Detection Analyte:f0->Method:f1 Controls Ionization Analyte:f1->Method:f3 Enables Detection Analyte:f2->Method:f0 Requires Strong Retention Rationale Rationale C18 retains non-polar backbone Acid suppresses ionization, improves peak shape Gradient resolves analyte & impurities Aromatic rings allow for sensitive UV detection Method->Rationale Leads to

References

Troubleshooting & Optimization

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS 88377-32-6).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing poor solubility of the compound in my aqueous buffer (pH 7.4). What is the likely cause and how can I improve it?

Poor solubility in a neutral aqueous buffer is expected for a dicarboxylic acid like this one. At pH 7.4, one or both of the carboxylic acid groups may be deprotonated, but the overall molecule may still not be soluble enough for your experimental needs. The limited solubility is due to the energy required to break the crystal lattice of the solid compound and solvate the molecule.

To improve solubility, consider the following:

  • pH Adjustment: The most effective method for solubilizing acidic compounds is to increase the pH. By raising the pH to 1.5-2 units above the highest pKa of the carboxylic acid groups, you can ensure complete deprotonation to the more soluble carboxylate salt form[2].

  • Use of Co-solvents: If pH modification is not suitable for your experiment, introducing a water-miscible organic co-solvent can enhance solubility.

  • Heating/Sonication: Applying gentle heat or sonicating the mixture can help overcome the energy barrier for dissolution. However, always be mindful of the compound's stability at elevated temperatures.

Q3: Which organic solvents are likely to be effective for dissolving this compound?

Based on structurally similar compounds, polar aprotic solvents are often a good starting point.

  • Highly Recommended: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are generally effective for this class of compounds[2].

  • Potentially Effective: Alcohols such as methanol, ethanol, and isopropanol may also be suitable solvents[4].

  • Formulation Solvents: For in vivo studies, mixtures including DMSO, PEG300, Tween-80, and corn oil have been used for similar molecules, though they may form suspensions rather than true solutions[5].

It is crucial to experimentally determine the solubility in your chosen solvent system.

Q4: Can I use salt formation to improve the aqueous solubility for formulation purposes?

Yes, forming a salt is a common and effective strategy to significantly increase the aqueous solubility of acidic compounds. By reacting this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine), you can form a highly soluble salt. This is a standard practice in drug development to create formulations for oral or parenteral administration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution after initial dissolution. The solution was supersaturated, or the temperature has decreased. A change in pH (e.g., due to CO2 absorption from the air) could also cause precipitation.1. Ensure the solution is not supersaturated. If it is, dilute it. 2. Maintain a constant temperature. 3. Re-verify and buffer the pH of your solution. 4. If using a co-solvent system, ensure the proportion of the organic solvent is sufficient.
Inconsistent results in biological assays. Poor solubility or precipitation of the compound in the assay medium could lead to variable concentrations of the active compound.1. Confirm the solubility of your compound in the final assay medium, including all components (e.g., serum). 2. Consider preparing a highly concentrated stock solution in DMSO and then diluting it serially in the assay medium, ensuring the final DMSO concentration is low and consistent across all experiments.
Difficulty in preparing a stock solution at the desired concentration. The chosen solvent is not optimal, or the solubility limit has been exceeded.1. Refer to the solvent selection guide in the FAQs. 2. Perform a solubility test to determine the approximate solubility in various solvents before preparing a large batch of stock solution. 3. Use techniques like gentle heating or sonication to aid dissolution[5].

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility via pH Adjustment

This protocol describes how to determine the aqueous solubility of this compound by forming a soluble salt through pH adjustment.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Micro-pipettes

  • Filtration device (e.g., 0.45 µm syringe filter)

Procedure:

  • Suspend a known excess amount of the compound in a defined volume of deionized water (e.g., 10 mg in 1 mL).

  • Place the suspension on a magnetic stirrer.

  • Slowly add 0.1 M NaOH dropwise to the suspension.

  • Monitor the pH continuously.

  • Continue adding the base and stirring until the solid completely dissolves. Record the pH at which dissolution is complete.

  • To ensure you have a saturated solution at a specific pH, you can adjust the pH back down slightly until a precipitate just begins to form, and then raise it again to dissolve.

  • Equilibrate the solution for a set period (e.g., 2 hours) to ensure stability.

  • Filter the solution to remove any undissolved micro-particles.

  • The concentration of the filtered solution is your solubility at that specific pH. This can be determined using a suitable analytical method like HPLC-UV.

Protocol 2: Preparation of a Co-solvent Stock Solution

This protocol outlines the preparation of a concentrated stock solution in a co-solvent system, a common practice for in vitro experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of the compound into a sterile, appropriate-sized vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of a compound with MW 287.27, dissolve 2.87 mg in 1 mL of DMSO).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also be applied.

  • Visually inspect the solution to ensure there are no solid particles.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assessment Solubility Assessment cluster_troubleshooting Troubleshooting cluster_final Final Steps start Weigh Compound solvent Add Solvent/Buffer start->solvent mix Vortex/Sonicate solvent->mix observe Visual Observation mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Incomplete Dissolution observe->not_dissolved No filter Filter Solution (0.45 µm) dissolved->filter ph_adjust Adjust pH not_dissolved->ph_adjust add_cosolvent Add Co-solvent not_dissolved->add_cosolvent heat Apply Gentle Heat not_dissolved->heat ph_adjust->mix add_cosolvent->mix heat->mix end Ready for Use / Analysis filter->end

Caption: Workflow for solubilizing this compound.

logical_relationship cluster_properties Intrinsic Properties cluster_factors Factors Influencing Aqueous Solubility cluster_solutions Solubility Enhancement Strategies compound 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid prop1 Two Carboxylic Acid Groups compound->prop1 prop2 Aromatic Rings (Hydrophobic) compound->prop2 factor1 pH of Medium prop1->factor1 influences factor2 Presence of Co-solvents prop2->factor2 influences sol1 Increase pH (Salt Formation) factor1->sol1 sol2 Use of Co-solvents (e.g., DMSO) factor2->sol2 factor3 Temperature sol3 Heating/Sonication factor3->sol3

Caption: Factors influencing the solubility of the target compound and corresponding solutions.

References

Technical Support Center: Purification of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS: 88377-32-6). The following sections offer detailed protocols and solutions to common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities are typically related to the synthetic route employed. These can include unreacted starting materials, such as substituted benzoic acid derivatives and amino-containing precursors.[1] Depending on the reaction conditions, side products may also form, including over-acylated derivatives or di-amination byproducts, particularly in coupling reactions like the Ullmann condensation.[1]

Q2: What is a recommended general-purpose method for initial purification of the crude product?

A2: Recrystallization is an excellent first-pass purification technique for this compound due to its solid form and the presence of two polar carboxylic acid groups. This method is cost-effective and scalable. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to slowly cool, causing the pure product to crystallize while impurities remain in the solvent.

Q3: I am struggling to remove an impurity that co-elutes with my product in normal-phase chromatography. What should I do?

A3: Co-elution of the target compound with unreacted starting materials can be a significant challenge.[1] When standard chromatography fails, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective alternative.[1] Using a gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier (e.g., 0.1% TFA) can achieve purities greater than 99%.[1] The TFA ensures the carboxylic acid groups are protonated, leading to sharper peaks and better separation.

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. To resolve this, try the following:

  • Increase the solvent volume: The concentration of the solute may be too high. Add more hot solvent to ensure the compound stays dissolved at a lower temperature.

  • Switch to a lower-boiling point solvent: This can help reduce the temperature at which the solution becomes saturated.

  • Use a co-solvent system: Adding a solvent in which the compound is less soluble (an anti-solvent) to the hot, dissolved solution can induce crystallization at a more controlled rate.

  • Cool the solution more slowly: Slower cooling provides more time for proper crystal lattice formation. Insulating the flask can help.

Q5: What analytical techniques are suitable for assessing the purity of the final product?

A5: A combination of methods is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is ideal for quantitative assessment of purity and detecting minor impurities.[2] For structural confirmation and identification of any potential impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential.[2] Melting point analysis can also serve as a simple indicator of purity; a sharp melting range typically indicates a high-purity compound.

Purification Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Purification - Product loss during transfers. - Compound is partially soluble in the cold recrystallization solvent. - Incomplete precipitation. - Adsorption onto silica gel during chromatography.- Minimize the number of transfer steps. - Cool the recrystallization mixture in an ice bath to minimize solubility. - Test different solvent systems for lower solubility. - In chromatography, add a small amount of acid (e.g., 0.5% acetic acid) to the eluent to reduce tailing and strong adsorption of the carboxylic acid groups.
Persistent Impurity Peak in HPLC Analysis - Co-elution with the main product.[1] - Impurity is an isomer or structurally very similar compound.- Change the chromatography mode (e.g., from normal-phase to reverse-phase).[1] - Modify the mobile phase; adjust the pH or use a different organic modifier. An acetonitrile/water gradient with 0.1% TFA is often effective in RP-HPLC.[1] - Consider re-synthesis with a different route that avoids the formation of that specific byproduct.
Product Fails to Crystallize - Solution is not sufficiently supersaturated. - Presence of impurities inhibiting crystal formation. - Product may be amorphous.- Evaporate some of the solvent to increase concentration. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Add a seed crystal of the pure compound. - Perform a preliminary purification step (e.g., flash chromatography) to remove inhibitors.
Colored Impurities in Final Product - Residual catalysts from the synthesis (e.g., Palladium or Copper).[1] - Formation of oxidized, colored byproducts.- Treat a solution of the crude product with activated carbon before recrystallization. - Use a silica gel plug filtration before proceeding with the main purification step. - For metal catalysts, specific scavenging agents or filtration through celite may be necessary.

Data Summary

Table 1: Comparison of Purification Outcomes from Different Synthetic Routes

The purity and yield of the final product are heavily influenced by the initial synthetic method. The following table summarizes typical outcomes before and after dedicated purification steps.

Synthetic MethodTypical Crude PurityPotential ByproductsRecommended PurificationFinal Purity
Buchwald-Hartwig Coupling 75-85%Residual palladium catalyst, ligand tracesFiltration through celite, Recrystallization>98%[1]
Ullmann Coupling 60-70%Di-amination byproducts, residual copper[1]Acid-base extraction, Column Chromatography>95%
Nucleophilic Substitution 65-75%Unreacted starting materialsRecrystallization, RP-HPLC[1]>99%[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method using an ethanol/water co-solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Induce Precipitation: While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all solvent residues.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for removing impurities with different polarities.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 98:2 dichloromethane/methanol).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like acetone) and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 dichloromethane/methanol + 0.5% acetic acid). The acetic acid is crucial to keep the carboxylic acid groups protonated and prevent severe tailing on the silica gel.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol to elute the target compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Visualizations

Purification Workflow

G crude Crude Product recrystallization Recrystallization crude->recrystallization analysis1 Purity Analysis (HPLC, TLC, NMR) recrystallization->analysis1 chromatography Column Chromatography analysis1->chromatography Purity Not OK pure_product Pure Product (>98%) analysis1->pure_product Purity OK analysis2 Purity Analysis (HPLC, NMR) chromatography->analysis2 analysis2->pure_product Purity OK waste Impurities analysis2->waste Fractions Impure G crude Crude Product (Mixture) imp_start Unreacted Starting Materials crude->imp_start imp_side Polar Side-Products crude->imp_side imp_color Colored/Metal Impurities crude->imp_color tech_hplc Reverse-Phase HPLC imp_start->tech_hplc Most Effective For Similar Polarity tech_xtal Recrystallization imp_side->tech_xtal Effective For Gross Polarity Differences tech_carbon Charcoal/Silica Filtration imp_color->tech_carbon Effective For Trace High MW or Metal Impurities

References

Technical Support Center: Synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, which is typically achieved via an Ullmann condensation reaction.

Q1: Why is my reaction yield for this compound consistently low?

A1: Low yields in the Ullmann condensation for this target molecule can stem from several factors. Here are the primary areas to investigate:

  • Suboptimal Reaction Temperature: Ullmann-type reactions are known to require high temperatures, often exceeding 210°C.[1] If the temperature is too low, the reaction rate will be significantly reduced. Conversely, excessively high temperatures can lead to decomposition of reactants or products. It is crucial to carefully control the temperature as specified in your protocol.

  • Inactive Catalyst: The copper catalyst is central to the success of the Ullmann condensation. If you are using copper powder, its activity can diminish over time due to oxidation. "Activated" copper powder, which can be prepared in situ by reducing a copper salt, is often more effective.[1] Modern protocols may use soluble copper catalysts with ligands, which can also degrade if not stored or handled correctly.

  • Improper Solvent Choice: High-boiling point, polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are typically required to achieve the necessary reaction temperatures.[1] Using a solvent with a lower boiling point will prevent the reaction from reaching the optimal temperature.

  • Presence of Water or Oxygen: The Ullmann condensation is sensitive to moisture and atmospheric oxygen. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Materials: Impurities in the 2-bromobenzoic acid, 2-aminobenzoic acid (anthranilic acid), or the 3-methoxy starting material can interfere with the reaction. It is advisable to use highly pure starting materials.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation is a common issue. Potential side reactions include:

  • Homocoupling of Aryl Halides: The 2-bromobenzoic acid can react with itself to form a biphenyl derivative. This is often favored at very high temperatures or with highly active catalysts.

  • Decarboxylation: The carboxylic acid functional groups on both the starting material and the product can be susceptible to decarboxylation at the high temperatures used in the Ullmann condensation.

  • Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the starting materials or the desired product can occur.

To minimize side products:

  • Optimize Catalyst-to-Ligand Ratio: If using a modern catalyst system, the ratio of the copper source to the ligand can be critical. A suboptimal ratio can lead to side reactions.

  • Control Temperature Carefully: As mentioned, avoid excessive temperatures that can promote side reactions like decarboxylation.

  • Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction setup.

Q3: The reaction work-up is proving difficult, and I am losing a significant amount of product during purification. What is a better approach?

A3: The work-up for this reaction can be challenging due to the presence of two carboxylic acid groups, which makes the product soluble in aqueous base.

  • Acid-Base Extraction: A standard work-up involves partitioning the reaction mixture between an organic solvent and an aqueous base (like sodium bicarbonate) to remove unreacted starting materials. The aqueous layer, containing the product as a salt, is then acidified to precipitate the product. Be cautious with the pH during acidification; adding the acid slowly and cooling the solution can improve the crystal size and purity of the precipitated product.

  • Column Chromatography: If acid-base extraction does not yield a pure product, column chromatography on silica gel may be necessary. A solvent system with a polar component, such as a mixture of ethyl acetate and hexanes with a small amount of acetic acid, is often effective for eluting carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The synthesis is generally achieved through a copper-catalyzed N-arylation known as the Ullmann condensation or, more specifically in this case of C-N bond formation, a Goldberg reaction.[1] The reaction involves the coupling of an aryl halide (e.g., 2-bromo-3-methoxybenzoic acid) with an amine (anthranilic acid). The mechanism is thought to involve the formation of a copper(I) amide intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the copper catalyst.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • 2-Bromo-3-methoxybenzoic acid or a related activated aryl halide.

  • 2-Aminobenzoic acid (Anthranilic acid).

  • A copper catalyst (e.g., copper(I) iodide, copper powder).

  • A base (e.g., potassium carbonate).

  • A high-boiling point polar aprotic solvent (e.g., NMP, DMF).

Q3: Can I use a different catalyst system, like a palladium-based catalyst?

A3: While palladium-catalyzed Buchwald-Hartwig amination is another powerful method for C-N bond formation, the Ullmann condensation is the traditional and often more cost-effective method for this type of transformation.[1] Buchwald-Hartwig reactions may offer milder reaction conditions but could require more expensive and air-sensitive catalysts and ligands.

Data Presentation

The following table summarizes typical reaction conditions for Ullmann-type C-N coupling reactions, which can be used as a starting point for optimizing the synthesis of this compound.

ParameterTypical Range/ValueNotes
Reactants 2-bromo-3-methoxybenzoic acid, 2-aminobenzoic acid
Catalyst Copper(I) Iodide (CuI)5-20 mol%
Copper Powder (activated)Stoichiometric amounts in older procedures[1]
Ligand L-proline, 1,10-phenanthroline10-40 mol% (if using a soluble copper salt)
Base K₂CO₃, Cs₂CO₃2-3 equivalents
Solvent NMP, DMF, DMSOHigh-boiling and polar aprotic
Temperature 150-220 °COften requires temperatures above 210°C[1]
Reaction Time 12-48 hoursMonitored by TLC or HPLC
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation

Experimental Protocols

General Protocol for the Synthesis of this compound via Ullmann Condensation:

Materials:

  • 2-bromo-3-methoxybenzoic acid (1.0 eq)

  • 2-aminobenzoic acid (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-methoxybenzoic acid, 2-aminobenzoic acid, copper(I) iodide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 1 M hydrochloric acid (HCl) to precipitate the product.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2-bromo-3-methoxybenzoic acid - 2-aminobenzoic acid - CuI Catalyst - K2CO3 Base B Add Anhydrous DMF Solvent A->B C Inert Atmosphere (N2/Ar) B->C D Heat to 150-160 °C C->D E Stir for 24-48h D->E F Monitor by TLC/HPLC E->F G Cool to Room Temperature F->G H Acidify with HCl G->H I Filter Crude Product H->I J Wash with Water & Ethanol I->J K Dry Under Vacuum J->K L Recrystallize or Column Chromatography K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Q1 Is the reaction temperature optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the catalyst active? A1_Yes->Q2 Sol1 Adjust temperature to 150-220 °C A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the reaction under an inert atmosphere? A2_Yes->Q3 Sol2 Use freshly activated copper or a new batch of catalyst A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Are starting materials pure? A3_Yes->Q4 Sol3 Ensure proper N2/Ar purge and dry glassware A3_No->Sol3 Sol3->Q4 A4_No No Q4->A4_No No End Yield Improved Q4->End Yes Sol4 Purify starting materials before use A4_No->Sol4 Sol4->End

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are transition-metal-catalyzed cross-coupling reactions, primarily the Ullmann condensation and the Buchwald-Hartwig amination.[1][2] The Ullmann reaction typically employs a copper catalyst, while the Buchwald-Hartwig reaction utilizes a palladium catalyst.[3][4][5]

Q2: What are the typical starting materials for these syntheses?

A2: For an Ullmann condensation, typical starting materials include a 2-halobenzoic acid (e.g., 2-iodobenzoic acid or 2-chlorobenzoic acid) and 2-amino-3-methoxybenzoic acid, or 2-aminobenzoic acid and 2-halo-3-methoxybenzoic acid.[2] For a Buchwald-Hartwig amination, a 2-bromobenzoic acid derivative is often coupled with an aminobenzoic acid derivative in the presence of a palladium catalyst and a suitable ligand.[2]

Q3: I am observing a significant amount of starting materials in my final product. What could be the cause?

A3: Incomplete conversion is a common issue. In Ullmann reactions, this can be due to catalyst deactivation, insufficient reaction temperature, or suboptimal reaction time.[6][7] For Buchwald-Hartwig aminations, ligand choice and the base used are critical for achieving high conversion.[8]

Q4: My product seems to be contaminated with a compound of higher molecular weight. What could this be?

A4: A likely culprit is a homo-coupling byproduct.[9] In the context of an Ullmann reaction, this could be the dimerization of the aryl halide starting material (e.g., formation of biphenyl-2,2'-dicarboxylic acid).[10][11]

Q5: I have isolated a byproduct that appears to have lost a carboxylic acid group. Is this common?

A5: Yes, decarboxylation of the starting materials or the final product can occur, especially under the high temperatures often required for Ullmann condensations.[12][13] This would result in the formation of 2-amino-3-methoxybenzoic acid, aniline, or 2-(phenylamino)-3-methoxybenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or no product yield Inactive Catalyst: The copper (for Ullmann) or palladium (for Buchwald-Hartwig) catalyst may be of poor quality or have degraded.- Use fresh, high-purity catalyst.[7]- For Ullmann reactions, consider in-situ activation of the copper catalyst.
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact yield.- Optimize the reaction temperature. Ullmann reactions often require high temperatures, while Buchwald-Hartwig reactions can sometimes be run under milder conditions.[3][5]- Extend the reaction time and monitor progress by TLC or LC-MS.- Screen different high-boiling polar solvents like DMF, DMSO, or NMP for Ullmann reactions.[7]
Inappropriate Ligand or Base (Buchwald-Hartwig): The choice of ligand and base is crucial for the catalytic cycle.- Screen a variety of phosphine-based ligands.- Common bases include sodium tert-butoxide and cesium carbonate. Experiment with different bases to find the optimal one for your specific substrates.
Presence of Unreacted Starting Materials Incomplete Reaction: The reaction has not gone to completion.- Increase the reaction temperature or time.- Increase the stoichiometry of one of the reactants.- Ensure efficient stirring to overcome any mass transfer limitations.
Formation of Homo-coupling Byproducts Side reaction of Aryl Halide: The aryl halide starting material reacts with itself. This is a known side reaction in Ullmann couplings.[9][11]- Use a ligand that promotes the desired cross-coupling over homo-coupling.- Adjust the stoichiometry of the reactants.
Formation of Decarboxylated Byproducts High Reaction Temperature: The carboxylic acid groups on the starting materials or product are susceptible to decarboxylation at elevated temperatures.[12]- If possible, lower the reaction temperature. This may be more feasible with modern, more active catalyst systems.- Minimize the reaction time at high temperatures.
Difficulty in Product Purification Multiple Impurities: A combination of the above issues can lead to a complex mixture that is difficult to purify.- Optimize the reaction to minimize byproduct formation.- Employ multiple purification techniques, such as recrystallization followed by column chromatography.- Acid-base extraction can be effective for separating the desired dicarboxylic acid product from less acidic or neutral impurities.

Experimental Protocols

Ullmann Condensation Protocol (General)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry flask, combine 2-halobenzoic acid (1.0 eq), 2-aminobenzoic acid derivative (1.0-1.2 eq), copper(I) iodide (0.1-0.2 eq), a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 0.2-0.4 eq), and a base (e.g., potassium carbonate, 2.0 eq).

  • Solvent Addition: Add a dry, high-boiling polar solvent such as DMF or DMSO.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 100-180 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with HCl to precipitate the crude product.

  • Purification: Filter the crude product and wash with water. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine Reactants: - 2-Halobenzoic Acid - 2-Aminobenzoic Acid Derivative - Copper Catalyst - Ligand - Base solvent Add Anhydrous Solvent reactants->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool and Quench monitor->cool extract Acidify and Extract cool->extract purify Purify (Recrystallization/Chromatography) extract->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized experimental workflow for the synthesis of this compound.

impurity_formation cluster_impurities Potential Impurities start_A 2-Halobenzoic Acid product This compound start_A->product Desired Reaction homo_A Homo-coupling of 2-Halobenzoic Acid start_A->homo_A Side Reaction decarb_A Decarboxylation of 2-Halobenzoic Acid start_A->decarb_A Side Reaction unreacted_A Unreacted 2-Halobenzoic Acid unreacted_B Unreacted 2-Amino-3-methoxybenzoic Acid start_B 2-Amino-3-methoxybenzoic Acid start_B->product homo_B Homo-coupling of 2-Amino-3-methoxybenzoic Acid start_B->homo_B Side Reaction decarb_B Decarboxylation of 2-Amino-3-methoxybenzoic Acid start_B->decarb_B Side Reaction decarb_P Decarboxylation of Product product->decarb_P Side Reaction

Caption: Logical relationships of common impurity formation pathways in the synthesis.

References

Technical Support Center: Optimizing Synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental insights to assist in optimizing your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, which is typically achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.

Q1: I am experiencing a significantly low yield in my reaction. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of diarylamine dicarboxylic acids are a frequent issue. The primary causes can be categorized as follows:

  • Inactive Catalyst: The copper (in Ullmann reactions) or palladium (in Buchwald-Hartwig reactions) catalyst may be of poor quality or have oxidized.[1]

    • Solution: Use a fresh, high-purity catalyst. For Ullmann reactions, consider in-situ activation of the copper catalyst.[1] For Buchwald-Hartwig reactions, employing a pre-formed, air-stable catalyst can be beneficial.

  • Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates, which are sterically hindered. Ligands are crucial for stabilizing the metal catalyst and facilitating the reaction.

    • Solution: Screen a variety of ligands. For Ullmann reactions, ligands like N-methylglycine or 1,10-phenanthroline can be effective.[1] For Buchwald-Hartwig amination, bulky electron-rich phosphine ligands such as XPhos or BrettPhos are often successful with challenging substrates.[2]

  • Suboptimal Base: The base plays a critical role in the deprotonation of the amine and the overall catalytic cycle. The choice of base is highly dependent on the specific reaction conditions and substrates.[2]

    • Solution: Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][3] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Reaction Temperature Too Low/High: Traditional Ullmann reactions often require high temperatures, while modern ligand-accelerated protocols can proceed under milder conditions.[1]

    • Solution: For ligand-assisted reactions, start with a temperature range of 80-120°C and optimize. If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.

  • Presence of Water: Anhydrous conditions are often crucial, as moisture can deactivate the catalyst and hydrolyze activated intermediates.

    • Solution: Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

Q2: I am observing the formation of significant side products, such as dehalogenation of my starting material. What can I do to minimize this?

A2: Dehalogenation is a common side reaction in cross-coupling chemistry.

  • Cause: This can be caused by protic impurities (like water) in the reaction mixture.

  • Solution:

    • Thoroughly dry all solvents and reagents before use.

    • Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Lowering the reaction temperature might also reduce the rate of this side reaction.

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: The product, containing two carboxylic acid groups and a secondary amine, can be challenging to purify due to its polarity and potentially low solubility in common organic solvents.

  • Recrystallization: This is a primary method for purifying solid products.

    • Solvent Selection: Finding a suitable solvent or solvent system is key. You may need to screen various polar solvents or mixtures. A common technique is to dissolve the crude product in a suitable solvent at an elevated temperature and then allow it to cool slowly to induce crystallization.[4] Washing the collected crystals with a small amount of cold solvent can help remove impurities.[4] For N-aryl anthranilic acids, recrystallization from ethanol or aqueous ethanol is often effective.[3][5]

  • Acid-Base Extraction: The amphoteric nature of the product can be exploited.

    • Dissolve the crude mixture in a suitable organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities.

    • Subsequently, acidifying the aqueous layer can precipitate the desired product, which can then be filtered.

  • Chromatography: While challenging for highly polar compounds, it can be effective.

    • Normal Phase Chromatography: A polar stationary phase (like silica gel) with a polar eluent system may be required. Systems containing a small amount of acid (e.g., acetic acid) in the eluent can help to reduce tailing of the acidic product on the silica gel.[6]

    • Reverse Phase Chromatography: This can be a good alternative for purifying polar compounds.

Data Presentation

The following tables summarize typical reaction conditions for Ullmann and Buchwald-Hartwig couplings for the synthesis of N-aryl anthranilic acids, which are structurally related to the target molecule.

Table 1: Optimization of Ullmann Condensation Conditions for N-Aryl Anthranilic Acids

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuONoneK₂CO₃Amyl AlcoholReflux6-860-75[3]
CuI1,10-PhenanthrolineK₃PO₄DMF10024~70Adapted from[1]
Cu(OAc)₂NoneK₂CO₃[TBP]Cl (Ionic Liquid)1701-285-95[1]
Cu powderPyridineK₂CO₃WaterUltrasonic Irradiation0.25-0.570-90[7]

Table 2: Optimization of Buchwald-Hartwig Amination Conditions for N-Aryl Anthranilic Acids

Pd PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XPhosCs₂CO₃Toluene10016HighAdapted from[2]
[Pd(allyl)Cl]₂t-BuXPhost-BuOLiToluene10024>95[8]
Pd₂(dba)₃BINAPNaOt-BuToluene80-10012-24Good[9]
Pd(dppf)Cl₂dppfK₃PO₄Dioxane10018Moderate to HighAdapted from[10]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of N-aryl anthranilic acids via Ullmann condensation and Buchwald-Hartwig amination. These should be adapted for the specific synthesis of this compound.

Protocol 1: Ullmann Condensation (Adapted from literature)

This protocol is a general guideline for the copper-catalyzed N-arylation of an aminobenzoic acid.

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • 2-Halobenzoic acid (e.g., 2-bromobenzoic acid or 2-chlorobenzoic acid)

  • Copper(I) iodide (CuI) or Copper(II) oxide (CuO)

  • Ligand (e.g., 1,10-phenanthroline or N,N-dimethylglycine)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous solvent (e.g., DMF or Dioxane)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the 2-halobenzoic acid (1.0 eq), 2-amino-3-methoxybenzoic acid (1.1-1.5 eq), copper catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0-3.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Protocol 2: Buchwald-Hartwig Amination (Adapted from literature)

This protocol provides a general framework for the palladium-catalyzed N-arylation.

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • 2-Halobenzoic acid (e.g., 2-bromobenzoic acid)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, t-BuXPhos)

  • Base (e.g., Cs₂CO₃, NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, charge an oven-dried reaction vial with the palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.5 eq).

  • Add the 2-halobenzoic acid (1.0 eq) and 2-amino-3-methoxybenzoic acid (1.1-1.3 eq).

  • Add the anhydrous solvent.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in a preheated heating block to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • The filtrate can be worked up by acid-base extraction as described in the purification section, followed by recrystallization of the crude product.

Visualizations

Synthetic Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Materials (2-Amino-3-methoxybenzoic acid, 2-Halobenzoic acid) C Reaction Setup (Inert Atmosphere) A->C B Reagents (Catalyst, Ligand, Base, Solvent) B->C D Heating and Stirring C->D E Reaction Monitoring (TLC, LC-MS) D->E F Cooling and Quenching E->F G Extraction / Precipitation F->G H Filtration G->H I Recrystallization H->I J Drying I->J K Characterization (NMR, MS, etc.) J->K L Purity Analysis (HPLC) J->L M Final Pure Product K->M L->M

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical approach to troubleshooting low reaction yields.

G start Low Yield Observed q1 Check Starting Material Purity? start->q1 a1_yes Purity Confirmed q1->a1_yes Yes a1_no Purify Starting Materials q1->a1_no No q2 Screen Catalysts/Ligands? a1_yes->q2 a2_no Use Fresh/High-Purity Catalyst Screen Different Ligands q2->a2_no a2_yes Yield Improved? q3 Optimize Base and Solvent? a2_yes->q3 No success Problem Solved a2_yes->success Yes a2_no->a2_yes a3_no Screen Bases (K₃PO₄, Cs₂CO₃) Use Anhydrous Solvent q3->a3_no a3_yes Yield Improved? q4 Adjust Temperature/Time? a3_yes->q4 No a3_yes->success Yes a3_no->a3_yes a4_no Incrementally Increase/Decrease Temp. Increase Reaction Time q4->a4_no a4_yes Yield Improved? a4_yes->success Yes a4_no->a4_yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram illustrates the proposed catalytic cycle for the Buchwald-Hartwig amination reaction.

G pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(L)-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ oa_complex->amine_complex + R₂NH amide_complex Ar-Pd(II)(L)-NR₂ amine_complex->amide_complex + Base - HB⁺X⁻ amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product start_materials Ar-X + R₂NH start_materials->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS 88377-32-6).

Frequently Asked Questions (FAQs)

Q1: What is the general chemical stability of this compound?

Q2: What are the recommended storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] While specific temperature ranges are not provided for this exact compound, general best practices for similar aromatic carboxylic acids suggest storage at room temperature for short periods. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.

Q3: How should I prepare solutions of this compound?

The dual carboxylic acid groups in the molecule likely confer higher aqueous solubility compared to similar compounds with a single carboxylic acid.[1] However, for many organic compounds, initial dissolution in a small amount of a polar organic solvent like DMSO is recommended before dilution with aqueous buffers. For a related compound, 3-Methoxybenzoic acid, a stock solution can be made in DMSO.[3]

Q4: What are the known incompatibilities for this compound?

Based on information for structurally similar compounds, this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances could lead to vigorous reactions and decomposition of the compound.

Troubleshooting Guides

Solubility Issues
ProblemPossible CauseSuggested Solution
Compound does not dissolve in aqueous buffer. The compound may have limited solubility directly in aqueous solutions at neutral pH.- First, attempt to dissolve the compound in a minimal amount of a compatible organic solvent such as DMSO or DMF. - Gently warm the solution or use sonication to aid dissolution. - Prepare a concentrated stock solution in the organic solvent and then dilute it stepwise into the aqueous buffer while vortexing.
Precipitation occurs upon dilution of the organic stock solution in aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its solubility limit.- Lower the final concentration of the compound in the aqueous buffer. - Increase the percentage of the organic co-solvent in the final solution, if experimentally permissible. - Adjust the pH of the aqueous buffer. The presence of two carboxylic acid groups suggests that solubility will be significantly higher at a basic pH where the compound is deprotonated.
The solid compound appears clumpy or difficult to weigh. The compound may have absorbed moisture from the atmosphere.- Ensure the compound is stored in a desiccator. - If moisture absorption is suspected, the compound can be gently dried under a vacuum. - Handle the compound in a low-humidity environment or a glove box if it is highly hygroscopic.
Experimental Inconsistencies
ProblemPossible CauseSuggested Solution
Loss of biological activity or inconsistent results over time. The compound may be degrading in solution.- Prepare fresh solutions for each experiment. - If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping containers in foil. - Consider performing a stability study in your experimental buffer to determine the rate of degradation.
Unexpected side reactions or byproducts. The compound may be reacting with other components in your experimental system.- Review the chemical compatibility of all reagents in your assay. - The amino group could potentially react with aldehydes or ketones. - The carboxylic acid groups may interact with certain metal ions.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Amino-3-methoxybenzoic acid3-Methoxybenzoic acid
CAS Number 88377-32-6[4]3177-80-8586-38-9[5]
Molecular Formula C₁₅H₁₃NO₅[4]C₈H₉NO₃C₈H₈O₃[5]
Molecular Weight 287.27 g/mol [4]167.16 g/mol 152.15 g/mol [3]
Form Solid (presumed)SolidSolid[3]
Melting Point Not available169-170 °CNot available
Solubility in DMSO Not availableNot available30 mg/mL[3]

Note: Data for related compounds is provided for reference and may not be representative of the target compound.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, a general workflow for preparing a solution for a biological assay is provided below.

Protocol: Preparation of a Working Solution

  • Weighing: Accurately weigh the desired amount of the solid compound in a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Initial Dissolution: Add a small volume of a suitable organic solvent (e.g., DMSO) to the solid compound in a sterile vial.

  • Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Serial Dilution: If necessary, perform serial dilutions of the stock solution with the same organic solvent to achieve an intermediate concentration.

  • Preparation of Working Solution: Slowly add the stock or intermediate solution to the pre-warmed (room temperature) aqueous experimental buffer while vortexing to ensure proper mixing and prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent in the working solution is low and does not affect the experimental outcome.

Visualizations

experimental_workflow Experimental Workflow: Solution Preparation weigh 1. Weigh Solid Compound dissolve 2. Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve Add solvent mix 3. Vortex/Sonicate to Dissolve dissolve->mix Ensure complete dissolution dilute 4. Prepare Working Solution in Aqueous Buffer mix->dilute Dilute to final concentration experiment 5. Use in Experiment dilute->experiment Add to assay

Caption: A general workflow for preparing a solution of the compound for experimental use.

troubleshooting_solubility Troubleshooting Solubility Issues action_node action_node start Compound Insoluble? use_organic Dissolve in minimal organic solvent (DMSO/DMF)? start->use_organic warm_sonicate Gently warm or sonicate? use_organic->warm_sonicate No success Soluble use_organic->success Yes adjust_ph Adjust buffer pH (to basic)? warm_sonicate->adjust_ph No warm_sonicate->success Yes lower_conc Lower final concentration? adjust_ph->lower_conc No adjust_ph->success Yes lower_conc->success Yes fail Insoluble lower_conc->fail No

References

Technical Support Center: Sonication-Assisted Dissolution of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming the poor dissolution of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid using sonication.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve?

A1: The dissolution challenges with this compound stem from its molecular structure. While the presence of two carboxylic acid groups and an amino group suggests some polarity, the molecule also possesses a significant nonpolar aromatic backbone. This combination of polar and nonpolar regions can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to effectively surround and dissolve the compound, particularly in aqueous solutions.

Q2: What is sonication and how does it improve the dissolution of this compound?

A2: Sonication utilizes high-frequency sound waves to induce cavitation in a liquid—the rapid formation and collapse of microscopic bubbles.[1] This process generates intense localized energy, creating microjets and shockwaves that break apart solid particles.[1] For this compound, sonication enhances dissolution by:

  • Reducing Particle Size: It breaks down larger crystals into smaller particles, significantly increasing the surface area available for solvent interaction.

  • Improving Mass Transfer: The acoustic streaming and micro-convection created by cavitation enhance the movement of the solvent to the particle surface and the dissolved compound away from it.

Q3: In which solvents should I attempt to dissolve this compound?

A3: Based on the structure of the compound, which includes polar carboxylic acid and amino groups as well as nonpolar aromatic rings, a range of solvents can be considered. The principle of "like dissolves like" suggests that polar aprotic solvents are a good starting point. For compounds with similar structures, such as various methoxybenzoic acids, high solubility is observed in solvents like dimethyl sulfoxide (DMSO) and lower alcohols.[2]

Q4: Can sonication damage this compound?

A4: While sonication is a powerful technique, excessive application can potentially lead to the degradation of chemical compounds. For organic molecules like carboxylic acids, prolonged sonication at high power levels may induce chemical reactions.[3][4] It is crucial to use the minimum effective sonication time and power and to monitor the temperature of the solution, as localized heating can occur.[1] For many applications, the sonication process, under controlled conditions, does not adversely alter the drug.[5][6]

Q5: What are the key parameters to consider when using sonication for dissolution?

A5: The effectiveness of sonication for dissolution depends on several parameters:

  • Frequency: Most laboratory sonicators operate between 20 kHz and 60 kHz.

  • Power: Higher power generally leads to faster dissolution but also increases the risk of compound degradation and heating.

  • Time: The duration of sonication should be optimized to achieve complete dissolution without unnecessary exposure.

  • Temperature: Controlling the temperature of the solvent during sonication is important, as solubility is temperature-dependent and excessive heat can degrade the compound.

Experimental Protocols and Data

Solubility Profile
SolventExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighA powerful polar aprotic solvent capable of disrupting the intermolecular forces of the compound.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent that is effective at dissolving a wide range of organic compounds.
Methanol / EthanolModerate to HighPolar protic solvents that can engage in hydrogen bonding with the carboxylic acid and amino groups. Solubility is generally good in lower alcohols for similar compounds.[2]
AcetoneModerateA polar aprotic solvent with a lower boiling point, which can be useful for subsequent removal.
WaterLowThe large nonpolar aromatic portion of the molecule limits its solubility in water. Solubility is expected to be pH-dependent, increasing in alkaline conditions due to the formation of a carboxylate salt.
Phosphate Buffered Saline (PBS)Very LowSimilar to water, the solubility is expected to be very low at physiological pH.
Sonication-Assisted Dissolution Protocol

This protocol provides a general guideline for dissolving this compound using a standard laboratory ultrasonic bath.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO)

  • Appropriate glass vial with a screw cap

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Preparation: Weigh the desired amount of this compound and place it in a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of the chosen solvent to the vial to achieve the target concentration.

  • Initial Mixing: Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes to break up any large clumps of powder.

  • Sonication:

    • Place the vial in the ultrasonic water bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

    • Sonicate the sample in short bursts of 5-10 minutes.[7]

    • After each burst, visually inspect the solution for undissolved particles.

  • Temperature Control: To prevent potential degradation from overheating, it is advisable to use a cooled water bath or place ice in the bath during sonication.[7]

  • Completion: Continue sonication in intervals until the solution is clear and no solid particles are visible.

  • Final Check: Once dissolution is complete, allow the solution to return to room temperature and visually inspect for any precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not fully dissolve 1. The concentration exceeds the solubility limit in the chosen solvent.2. Insufficient sonication time or power.1. Try diluting the sample with more solvent.2. Increase the sonication time in intervals, checking for dissolution after each interval.3. If using a variable power sonicator, gradually increase the power setting.
Solution is cloudy or hazy 1. The compound has reached its saturation limit.2. Overheating during sonication may have altered solubility or caused degradation.3. The solvent may be of poor quality or contain impurities.1. Filter the solution to remove undissolved particles and determine the concentration of the supernatant.2. Ensure the sample is cooled during sonication.3. Use high-purity, anhydrous solvents. For hygroscopic solvents like DMSO, use a fresh, unopened bottle.
Precipitation occurs after cooling The solution was supersaturated at the elevated temperature during sonication.1. Gently warm the solution and sonicate again to redissolve the precipitate.2. Consider preparing a slightly more dilute solution.3. If for immediate use, ensure the working temperature is maintained.
Precipitation upon dilution in an aqueous buffer The compound is poorly soluble in the final aqueous environment.1. Decrease the final concentration of the compound in the aqueous buffer.2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.3. Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.

Visualizations

Experimental Workflow for Sonication-Assisted Dissolution

G Experimental Workflow for Sonication-Assisted Dissolution start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex for 1-2 min add_solvent->vortex sonicate Sonicate (5-10 min intervals) vortex->sonicate inspect Visually Inspect sonicate->inspect inspect->sonicate Particles Remain complete Dissolution Complete inspect->complete Clear Solution end End complete->end

Caption: A flowchart illustrating the step-by-step process for dissolving this compound using sonication.

Troubleshooting Logic for Poor Dissolution

G Troubleshooting Logic for Poor Dissolution start Issue: Poor Dissolution check_concentration Is Concentration Below Solubility Limit? start->check_concentration increase_sonication Increase Sonication Time/Power check_concentration->increase_sonication Yes check_solvent Is Solvent Appropriate & High-Purity? check_concentration->check_solvent No (Dilute) success Dissolution Successful increase_sonication->success fail Consult Further increase_sonication->fail change_solvent Try Alternative Solvent (e.g., DMSO, DMF) check_solvent->change_solvent No check_temp Is Temperature Controlled? check_solvent->check_temp Yes change_solvent->success change_solvent->fail cool_sample Cool Sample During Sonication check_temp->cool_sample No check_temp->success Yes cool_sample->success cool_sample->fail

Caption: A decision tree diagram outlining the troubleshooting steps for addressing common issues encountered during the dissolution of the target compound.

References

Technical Support Center: Synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for the synthesis of this compound is the Ullmann condensation reaction. This copper-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this specific synthesis, the typical reactants are 2-bromobenzoic acid and 2-amino-3-methoxybenzoic acid.

Q2: What are the most critical parameters to control during the Ullmann condensation for this synthesis?

Several parameters are crucial for a successful synthesis with high yield and purity. These include:

  • Catalyst Choice and Purity: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are commonly used. The purity of the catalyst is essential to prevent unwanted side reactions.

  • Solvent: High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to facilitate the reaction at elevated temperatures.

  • Temperature: Ullmann condensations generally require high temperatures, often in the range of 120-180 °C. The optimal temperature should be determined empirically for this specific transformation to balance reaction rate and the formation of byproducts.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to neutralize the hydrohalic acid formed during the reaction. The choice and stoichiometry of the base can significantly impact the reaction outcome.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the copper catalyst and other reaction components.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the desired product.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

A low or negligible yield of this compound is a common issue. The following troubleshooting steps can help identify and resolve the problem.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of high-purity copper(I) salt. Consider pre-activating the copper catalyst if using copper powder.
Inappropriate Reaction Temperature Optimize the reaction temperature. Start with a literature-reported temperature for similar N-phenylanthranilic acid syntheses (e.g., 150 °C) and adjust in 10 °C increments.
Insufficient Base Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃) is used. For challenging couplings, a stronger base like Cs₂CO₃ may be beneficial.
Presence of Oxygen or Moisture Thoroughly dry all glassware and reagents. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure throughout the reaction.
Poor Quality Starting Materials Verify the purity of 2-bromobenzoic acid and 2-amino-3-methoxybenzoic acid using techniques like NMR or melting point analysis.
Issue 2: Presence of Significant Impurities in the Crude Product

The formation of side products is a frequent challenge in Ullmann condensations. Below are common side reactions and strategies to mitigate them.

This side reaction leads to the formation of 2,2'-dicarboxybiphenyl.

Mitigation Strategies:

  • Optimize Reactant Stoichiometry: Use a slight excess of the amine component (2-amino-3-methoxybenzoic acid) to favor the cross-coupling reaction over the homocoupling of the aryl halide.

  • Lower Reaction Temperature: High temperatures can promote homocoupling. Experiment with the lower end of the effective temperature range.

  • Ligand Addition: The addition of a ligand, such as 1,10-phenanthroline or L-proline, can sometimes improve the selectivity for the desired C-N bond formation.

At elevated temperatures, the carboxylic acid functional groups on the starting materials or the product can be lost as carbon dioxide.

Mitigation Strategies:

  • Careful Temperature Control: Avoid excessively high temperatures. Determine the minimum temperature required for a reasonable reaction rate.

  • Use of a Milder Base: A very strong base in combination with high temperature can promote decarboxylation. Consider using a weaker base if this side reaction is significant.

In some cases, a diaryl ether byproduct can form through a competing C-O coupling reaction.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: The presence of water or residual alcohols can facilitate the formation of diaryl ethers. Ensure all reagents and the solvent are scrupulously dry.

  • Use of a Non-Hydrophilic Base: If diaryl ether formation is a persistent issue, consider using a less hygroscopic base.

Quantitative Data on Side Product Formation (Illustrative)

The following table provides illustrative data on the impact of reaction conditions on product distribution. Note: This data is based on typical outcomes for Ullmann reactions and should be used as a general guide. Actual results may vary.

Temperature (°C)BaseLigandDesired Product Yield (%)Homocoupling Byproduct (%)Decarboxylation Byproduct (%)
140K₂CO₃None65155
160K₂CO₃None751010
180K₂CO₃None60525
160Cs₂CO₃None8087
160K₂CO₃L-Proline8555

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromobenzoic acid (1.0 eq), 2-amino-3-methoxybenzoic acid (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous N,N-dimethylformamide (DMF) via a syringe.

  • Heat the reaction mixture to 150-160 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid).

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 1 M hydrochloric acid (HCl) to precipitate the crude product.

  • Stir the acidic mixture for 30 minutes, then collect the precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or acetic acid/water.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway 2-Bromobenzoic Acid 2-Bromobenzoic Acid Product 2-((2-Carboxyphenyl)amino)- 3-methoxybenzoic Acid 2-Bromobenzoic Acid->Product Cu(I) catalyst, Base, Heat Side_Product_1 2,2'-Dicarboxybiphenyl (Homocoupling) 2-Bromobenzoic Acid->Side_Product_1 High Temp. 2-Amino-3-methoxybenzoic Acid 2-Amino-3-methoxybenzoic Acid 2-Amino-3-methoxybenzoic Acid->Product Side_Product_2 Decarboxylated Products Product->Side_Product_2 Excessive Heat Troubleshooting_Workflow start Low/No Yield check_catalyst Check Catalyst Activity and Purity start->check_catalyst check_temp Optimize Reaction Temperature check_catalyst->check_temp check_base Verify Base Stoichiometry and Strength check_temp->check_base check_atmosphere Ensure Inert Atmosphere check_base->check_atmosphere check_reagents Verify Starting Material Purity check_atmosphere->check_reagents solution Improved Yield check_reagents->solution

Technical Support Center: Scaling Up the Synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid. The content is structured to address common challenges and provide practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and established method for synthesizing N-aryl anthranilic acids, such as this compound, is the Ullmann condensation (specifically, the Goldberg reaction). This reaction involves the copper-catalyzed coupling of an aryl halide with an aniline derivative. In this case, it would typically involve the reaction of 2-halobenzoic acid with 2-amino-3-methoxybenzoic acid, or alternatively, 2-aminobenzoic acid with a 2-halo-3-methoxybenzoic acid.

Q2: What are the key reaction parameters to consider for a successful scale-up?

A2: When scaling up the Ullmann condensation, several parameters are critical for success:

  • Catalyst System: The choice and quality of the copper catalyst and any associated ligand are crucial. Copper(I) salts are often more effective than copper(II) salts.

  • Reaction Temperature: Traditional Ullmann reactions required high temperatures, but modern ligand-based systems can operate under milder conditions. Careful temperature control is essential to balance reaction rate and prevent side reactions.

  • Inert Atmosphere: Many Ullmann reactions are sensitive to oxygen, which can deactivate the catalyst. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Mixing and Heat Transfer: As the reaction scale increases, efficient mixing and heat transfer become critical to ensure homogeneity and maintain a consistent temperature profile throughout the reactor.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows you to track the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive or poor-quality copper catalyst.Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider in-situ activation of the copper catalyst.
Inappropriate ligand or no ligand used.Screen a variety of ligands, such as L-proline or 1,10-phenanthroline, which have been shown to improve yields and reaction rates in Ullmann couplings.
Reaction temperature is too low or too high.If using a modern ligand system, start with a moderate temperature (e.g., 90-120°C) and adjust as needed based on reaction monitoring. High temperatures can lead to decomposition.
Presence of oxygen or moisture.Ensure all reagents and solvents are dry and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.
Formation of Side Products (e.g., debromination, homocoupling) Protic impurities in the reaction mixture.Use anhydrous solvents and ensure all glassware is thoroughly dried.
Reaction temperature is too high.Lower the reaction temperature to minimize thermal decomposition and side reactions.
Incorrect stoichiometry of reactants or base.Carefully control the molar ratios of your starting materials and base. An excess of the amine component is sometimes used to drive the reaction to completion.
Difficulty in Product Isolation and Purification Product is insoluble in common organic solvents.The presence of two carboxylic acid groups can make the product highly polar. Consider purification via recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) or by converting the diacid to a more soluble diester derivative for chromatography, followed by hydrolysis.
Product is contaminated with copper catalyst.During workup, wash the crude product with an aqueous solution of a chelating agent like EDTA or with dilute ammonium hydroxide to remove residual copper salts.
Product is dark-colored.Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[1]

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol is adapted from a well-established procedure for the synthesis of N-phenylanthranilic acid and is tailored for the synthesis of the target molecule.[1]

Materials:

  • 2-Bromobenzoic acid

  • 2-Amino-3-methoxybenzoic acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • L-Proline (optional, as ligand)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric Acid (HCl, concentrated)

  • Ethanol

  • Activated Charcoal

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromobenzoic acid (1.0 eq), 2-amino-3-methoxybenzoic acid (1.1 eq), anhydrous potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq, if used).

  • Solvent Addition: Under a positive flow of nitrogen, add anhydrous DMF to the flask. The amount of solvent should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water and stir.

    • Filter the aqueous solution to remove any insoluble material.

    • Slowly add concentrated hydrochloric acid to the filtrate with stirring until the pH is acidic (pH ~2-3), which will precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Purification:

    • Suspend the crude product in a suitable solvent such as ethanol or an ethanol/water mixture.

    • Add a small amount of activated charcoal and heat the mixture to reflux for 15-30 minutes.[1]

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Add Reactants: - 2-Bromobenzoic Acid - 2-Amino-3-methoxybenzoic Acid - K2CO3 - CuI / Ligand solvent 2. Add Anhydrous DMF reactants->solvent heating 3. Heat under N2 (100-120°C) solvent->heating monitoring 4. Monitor by TLC/HPLC heating->monitoring cool 5. Cool to RT monitoring->cool quench 6. Pour into Water cool->quench filter1 7. Filter quench->filter1 precipitate 8. Acidify with HCl filter1->precipitate filter2 9. Collect Crude Product precipitate->filter2 recrystallize 10. Recrystallize from Ethanol/Water with Activated Charcoal filter2->recrystallize filter3 11. Collect Pure Crystals recrystallize->filter3 dry 12. Dry under Vacuum filter3->dry final_product final_product dry->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Stoichiometry start Low or No Yield check_cu Check Copper Source (Fresh, High Purity Cu(I)) start->check_cu check_temp Optimize Temperature (90-120°C) start->check_temp check_solvents Use Anhydrous Solvents start->check_solvents check_ligand Screen Ligands (e.g., L-Proline) check_cu->check_ligand success success check_ligand->success Improved Yield check_atmosphere Ensure Inert Atmosphere (N2 or Ar) check_temp->check_atmosphere check_atmosphere->success check_stoichiometry Verify Stoichiometry check_solvents->check_stoichiometry check_stoichiometry->success

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comparative analysis of principal analytical methodologies for determining the purity of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS 88377-32-6), a complex diarylamine and dicarboxylic acid derivative.[1] Due to the absence of specific purity analysis literature for this exact compound, this guide extrapolates from established methods for structurally related compounds, such as aminobenzoic acids and dicarboxylic acids.

Potential Impurities

The purity profile of this compound is influenced by its synthetic route and storage conditions. Potential impurities may include:

  • Starting Materials: Unreacted precursors such as 2-aminobenzoic acid (anthranilic acid) derivatives and halogenated benzoic acid derivatives.

  • Reaction By-products: Compounds formed through side reactions, such as products of decarboxylation, hydrolysis of the methoxy group, or intermolecular condensation.

  • Degradation Products: Impurities formed upon exposure to light, heat, or oxidative conditions. The diarylamine linkage can be susceptible to oxidation.

  • Residual Solvents: Organic solvents used during synthesis and purification.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the impurities to be quantified. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.

Table 1: Comparison of Key Performance Characteristics

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity via liquid chromatography, with detection by UV absorbance.Separation by liquid chromatography, with highly selective and sensitive detection by mass-to-charge ratio after ionization.Separation of volatile (or derivatized) compounds by gas chromatography, with detection by mass-to-charge ratio.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.Very High; can distinguish between isobaric compounds and provides structural information.High; mass spectral data provides a high degree of confidence in identification.
Sensitivity (Typical) Low to moderate (µg/mL to ng/mL range).Very High (low ng/mL to pg/mL range).High (ng/mL range), but requires derivatization for non-volatile analytes.
Typical Application Routine quality control, purity assessment of bulk material, and analysis of formulations.Trace-level quantification in complex matrices, impurity identification, and metabolic studies.Analysis of residual solvents and volatile impurities. The target compound requires derivatization.
Pros Robust, widely available, cost-effective, good for quantitating major components.Exceptional sensitivity and selectivity, provides molecular weight and structural information.Excellent for volatile and semi-volatile analysis, high resolving power.
Cons Lower sensitivity and selectivity compared to MS methods.Higher equipment and operational costs, can be affected by matrix suppression.Not suitable for non-volatile and thermally labile compounds without derivatization.

Table 2: Representative Quantitative Performance Data

ParameterHPLC-UVLC-MS/MSGC-MS (as a derivatized ester)
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL~5 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL~15 ng/mL
Linearity (R²) > 0.999> 0.999> 0.998
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98-102%95-105%90-110%
(Note: These are representative values for well-developed methods and may vary based on instrumentation and specific experimental conditions.)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative protocols for HPLC-UV and LC-MS/MS methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity of the bulk substance and quantifying known impurities.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Analysis:

  • Inject the standard and sample solutions.

  • The purity is calculated by the area percentage method, assuming all impurities have a similar response factor to the main peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity method is ideal for identifying and quantifying trace-level impurities. The dicarboxylic acid nature of the analyte makes it suitable for analysis by LC-MS/MS.[2][3]

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ion Source: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid groups.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient will be shorter than the HPLC method due to the higher efficiency of UHPLC columns (e.g., 5% to 95% B in 10 minutes).

3. Mass Spectrometer Settings:

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities or full scan for unknown impurity identification.

    • Parent Ion (M-H)⁻: m/z 286.07

    • Fragment Ions: To be determined by infusion of a standard solution. Potential fragments could arise from the loss of CO₂, H₂O, or cleavage of the amine bridge.

4. Sample Preparation:

  • Prepare stock solutions in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to create a calibration curve covering the expected concentration range of impurities.

Visualizations

Experimental Workflow

The general workflow for the purity analysis of this compound is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Bulk Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution Dilution Serial Dilution (if required) Dissolution->Dilution GCMS GC-MS Analysis (with derivatization) Dissolution->GCMS HPLC HPLC-UV Analysis Dilution->HPLC LCMS LC-MS/MS Analysis Dilution->LCMS Integration Peak Integration & Identification HPLC->Integration LCMS->Integration GCMS->Integration Quantification Quantification vs. Standards/Area % Integration->Quantification Report Final Purity Report Quantification->Report

Caption: General experimental workflow for purity analysis.

Method Selection Guide

Choosing the right analytical technique is a critical decision based on the specific analytical goals.

G Start Define Analytical Goal Goal1 Routine QC / Bulk Purity Assay? Start->Goal1 Goal2 Trace Impurity ID / Quantification? Goal1->Goal2 No Method1 HPLC-UV Goal1->Method1 Yes Goal3 Residual Solvent Analysis? Goal2->Goal3 No Method2 LC-MS/MS Goal2->Method2 Yes Method3 GC-MS Goal3->Method3 Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (Tranilast) and Structurally Similar Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of anti-inflammatory and anti-allergic therapeutics, 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid, widely known as Tranilast, presents a unique mechanistic profile. This guide provides a comprehensive comparison of Tranilast with other structurally related compounds, primarily focusing on the well-established non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid and its derivatives. This comparison is based on their mechanisms of action, supported by available experimental data, to assist researchers and drug development professionals in their ongoing work.

Chemical Structures

The compounds discussed herein share a common structural scaffold, the N-phenylanthranilic acid core, which is a key feature of the fenamate class of NSAIDs.

CompoundChemical Structure
This compound (Tranilast)Tranilast Chemical Structure
Mefenamic AcidMefenamic Acid Chemical Structure

Primary Mechanisms of Action

A key differentiator between Tranilast and Mefenamic Acid lies in their primary molecular targets and signaling pathways.

This compound (Tranilast)

Tranilast exhibits a multi-faceted mechanism of action, primarily characterized by:

  • Inhibition of Transforming Growth Factor-β (TGF-β) Signaling: Tranilast has been shown to interfere with the TGF-β signaling pathway, a critical regulator of cellular proliferation, differentiation, and extracellular matrix production.[1][2][3][4][5] This inhibition is thought to be a key contributor to its anti-fibrotic and anti-proliferative effects.[1][3][4][5]

  • Mast Cell Stabilization: Tranilast inhibits the release of inflammatory mediators, such as histamine and prostaglandins, from mast cells.[6] This action underlies its utility in treating allergic conditions like asthma and allergic rhinitis.

Mefenamic Acid and its Derivatives

Mefenamic acid, a classic NSAID, and its derivatives primarily exert their anti-inflammatory, analgesic, and antipyretic effects through:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Mefenamic acid is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[7] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

The following diagram illustrates the distinct primary signaling pathways targeted by Tranilast and Mefenamic Acid.

G cluster_0 Tranilast cluster_1 Mefenamic Acid Tranilast Tranilast TGF-beta Receptor TGF-beta Receptor Tranilast->TGF-beta Receptor Inhibits Mast Cell Mast Cell Tranilast->Mast Cell Stabilizes SMAD Pathway SMAD Pathway TGF-beta Receptor->SMAD Pathway Inflammation_Fibrosis Inflammation_Fibrosis SMAD Pathway->Inflammation_Fibrosis Promotes Mediator Release Mediator Release Mast Cell->Mediator Release Inhibits Mediator Release->Inflammation_Fibrosis Promotes Mefenamic Acid Mefenamic Acid COX-1 / COX-2 COX-1 / COX-2 Mefenamic Acid->COX-1 / COX-2 Inhibits Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Promotes

Figure 1. Primary signaling pathways of Tranilast and Mefenamic Acid.

Potential Mechanistic Overlap

While their primary mechanisms differ, emerging evidence suggests potential areas of overlap.

  • Tranilast and COX-2: Some studies suggest that Tranilast can suppress the expression of COX-2, which would be an indirect way of reducing prostaglandin synthesis.[8][9] However, direct inhibitory activity on the COX enzyme itself has not been extensively quantified.

  • Mefenamic Acid and TGF-β: An in-silico (computational) study has proposed that mefenamic acid may inhibit the TGF-β type 1 receptor.[2] This intriguing finding warrants further experimental validation to determine if this interaction is pharmacologically significant.

Quantitative Data Comparison

Direct comparative studies with quantitative data for both compounds under identical experimental conditions are limited. The following tables summarize available data for each compound on its respective primary target.

Table 1: TGF-β Inhibition and Anti-proliferative Activity of Tranilast
AssayCell Line/ModelEndpointValueReference
Cell ViabilityCT-26 (colon carcinoma)IC50200 µM[1]
TGF-β1-induced Hydroxyproline IncorporationCultured Cardiac FibroblastsInhibition58% at 30 µM[5]
Receptor Binding Affinity (in-silico)ALK5 (TGF-β Type 1 Receptor)pKi≥ 3.57[1]
Table 2: COX Inhibition by Mefenamic Acid
EnzymeSubstrateEndpointValueReference
COX-2Arachidonic AcidKi10 ± 5 µM
COX-22-ArachidonoylglycerolKd4 nM

Note: The significant difference in potency for Mefenamic Acid against COX-2 with different substrates highlights the complexity of enzyme kinetics and inhibitor interactions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

TGF-β Reporter Assay (Luciferase-based)

This assay is designed to quantify the activation of the TGF-β signaling pathway.

Protocol:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T, A549) in a 96-well plate.

    • Co-transfect the cells with a TGF-β responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Replace the medium with serum-free medium and incubate for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound (e.g., Tranilast) or vehicle control for 1 hour.

  • TGF-β Stimulation:

    • Stimulate the cells with a known concentration of recombinant TGF-β1 (e.g., 5 ng/mL).

    • Incubate for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage inhibition of TGF-β signaling for each compound concentration compared to the TGF-β1 stimulated control.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

The following diagram outlines the workflow for a TGF-β reporter assay.

G Plate Cells Plate Cells Transfect with Reporter Plasmids Transfect with Reporter Plasmids Plate Cells->Transfect with Reporter Plasmids Serum Starve Serum Starve Transfect with Reporter Plasmids->Serum Starve Add Test Compound Add Test Compound Serum Starve->Add Test Compound Stimulate with TGF-beta1 Stimulate with TGF-beta1 Add Test Compound->Stimulate with TGF-beta1 Incubate Incubate Stimulate with TGF-beta1->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Measure Luciferase Activity Measure Luciferase Activity Lyse Cells->Measure Luciferase Activity Analyze Data Analyze Data Measure Luciferase Activity->Analyze Data

Figure 2. Workflow for a TGF-β reporter assay.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of β-hexosaminidase, an enzyme stored in mast cell granules, as an indicator of degranulation.

Principle: Mast cells are sensitized with IgE and then challenged with an antigen to induce degranulation. The amount of β-hexosaminidase released into the supernatant is quantified using a colorimetric substrate.

Protocol:

  • Cell Culture and Sensitization:

    • Culture a suitable mast cell line (e.g., RBL-2H3) in a 96-well plate.

    • Sensitize the cells with anti-DNP IgE overnight.

  • Compound Treatment:

    • Wash the cells with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., Tranilast) or vehicle control for 30 minutes.

  • Degranulation Induction:

    • Induce degranulation by adding DNP-BSA (antigen).

    • Include controls for spontaneous release (no antigen) and total release (cell lysis with Triton X-100).

    • Incubate for 1 hour at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate and transfer the supernatant to a new plate.

    • Add a colorimetric substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Incubate until a color change is observed.

    • Stop the reaction and measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control.

    • Determine the percentage inhibition of degranulation for each compound concentration.

    • Calculate the IC50 value.

The following diagram illustrates the workflow for the mast cell degranulation assay.

G Culture & Sensitize Mast Cells Culture & Sensitize Mast Cells Add Test Compound Add Test Compound Culture & Sensitize Mast Cells->Add Test Compound Induce Degranulation with Antigen Induce Degranulation with Antigen Add Test Compound->Induce Degranulation with Antigen Collect Supernatant Collect Supernatant Induce Degranulation with Antigen->Collect Supernatant Measure beta-Hexosaminidase Activity Measure beta-Hexosaminidase Activity Collect Supernatant->Measure beta-Hexosaminidase Activity Calculate % Inhibition Calculate % Inhibition Measure beta-Hexosaminidase Activity->Calculate % Inhibition

Figure 3. Workflow for mast cell degranulation assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to assess the acute anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Protocol:

  • Animal Dosing:

    • Administer the test compound (e.g., Tranilast or Mefenamic Acid) or vehicle control to rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).

  • Induction of Edema:

    • After a set time (e.g., 30-60 minutes), inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Calculate the ED50 value if a dose-response study is performed.

The following diagram outlines the workflow for the carrageenan-induced paw edema assay.

G Administer Test Compound Administer Test Compound Inject Carrageenan into Paw Inject Carrageenan into Paw Administer Test Compound->Inject Carrageenan into Paw Measure Paw Volume at Time Intervals Measure Paw Volume at Time Intervals Inject Carrageenan into Paw->Measure Paw Volume at Time Intervals Calculate % Edema Inhibition Calculate % Edema Inhibition Measure Paw Volume at Time Intervals->Calculate % Edema Inhibition

Figure 4. Workflow for carrageenan-induced paw edema assay.

Conclusion

This compound (Tranilast) and Mefenamic Acid, while sharing a structural relationship, exhibit distinct primary mechanisms of action. Tranilast's activities are centered around the inhibition of TGF-β signaling and mast cell stabilization, making it a valuable tool for studying fibrosis and allergic inflammation. Mefenamic Acid, as a conventional NSAID, primarily targets the COX enzymes to inhibit prostaglandin synthesis.

The potential for mechanistic overlap, with Tranilast affecting COX-2 expression and Mefenamic Acid potentially interacting with the TGF-β receptor, presents exciting avenues for future research. Direct, head-to-head comparative studies employing the standardized assays outlined in this guide are crucial to fully elucidate the relative potencies and therapeutic potential of these compounds in various disease models. Such studies will provide a clearer understanding of their structure-activity relationships and guide the development of next-generation anti-inflammatory and anti-fibrotic agents.

References

A Comparative Spectroscopic Analysis of Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a clear understanding of the subtle yet significant differences between structural isomers is paramount for accurate identification, characterization, and quality control. This guide provides a comprehensive comparison of the spectroscopic data for 2-methoxybenzoic acid, 3-methoxybenzoic acid, and 4-methoxybenzoic acid, highlighting the key distinguishing features in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles.

The ortho, meta, and para positions of the methoxy group relative to the carboxylic acid functionality on the benzene ring give rise to distinct electronic environments. These differences are directly reflected in the spectroscopic data, providing a reliable basis for differentiation. All three isomers share the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ).[1][2]

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for the three isomers of methoxybenzoic acid.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
Proton Assignment2-Methoxybenzoic Acid (δ ppm)3-Methoxybenzoic Acid (δ ppm)4-Methoxybenzoic Acid (δ ppm)
-COOH~10.5 - 13.0~11.0 - 13.0~10.0 - 13.0
Aromatic H8.18 (dd), 7.57 (ddd), 7.13 (ddd), 7.05 (d)[3]7.71 (d), 7.61 (s), 7.37 (dd), 7.14 (dd)[3]8.05 (d), 6.95 (d)[3]
-OCH₃4.07 (s)[3]3.85 (s)[3]3.86 (s)[3]
¹³C NMR Spectral Data (DMSO-d₆)
Carbon Assignment2-Methoxybenzoic Acid (δ ppm)3-Methoxybenzoic Acid (δ ppm)4-Methoxybenzoic Acid (δ ppm)
C=O~167~167167.5
Ar-C (ipso, -COOH)~120~131123.5
Ar-C (ipso, -OCH₃)~159~159163.2
Ar-C~112, 122, 132, 134~114, 119, 122, 129114.1, 131.5
-OCH₃~56~5555.8
Infrared (IR) Spectroscopy Data
Functional Group2-Methoxybenzoic Acid (cm⁻¹)3-Methoxybenzoic Acid (cm⁻¹)4-Methoxybenzoic Acid (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)[4]2500-3300 (broad)2500-3300 (broad)
C-H (Aromatic)3000-3100[4]3000-31003000-3100
C=O (Carboxylic Acid)1680-1720[4]~16901680-1700
C-O (Ether)1200-1300[4]~1250~1250
Mass Spectrometry (MS) Data
Assignment2-Methoxybenzoic Acid (m/z)3-Methoxybenzoic Acid (m/z)4-Methoxybenzoic Acid (m/z)
Molecular Ion [M]⁺152152152[1]
[M-OH]⁺135135135[1]
[M-OCH₃]⁺121121121[1]
[M-CH₃]⁺137137137[1]

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. Generalized experimental protocols are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the methoxybenzoic acid isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.[6]

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to provide a simplified spectrum showing a single peak for each unique carbon atom.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed, where a small amount of the solid is placed directly onto the ATR crystal.[2] Alternatively, a potassium bromide (KBr) pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[2]

  • Acquisition: A background spectrum of the empty sample holder or clean ATR crystal is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted. The data is typically collected over a range of 4000-400 cm⁻¹.[2][5]

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile and thermally stable compounds.[5]

  • Ionization: Electron Ionization (EI) is a common method, typically using an electron energy of 70 eV.[5]

  • Mass Analysis: A mass analyzer, such as a quadrupole, separates the resulting ions based on their mass-to-charge ratio (m/z).[5]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.[5]

Visualization of Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Isomers cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Comparison cluster_conclusion Conclusion isomer2 2-Methoxybenzoic Acid NMR NMR Spectroscopy (¹H & ¹³C) isomer2->NMR IR IR Spectroscopy MS Mass Spectrometry isomer3 3-Methoxybenzoic Acid isomer3->IR isomer4 4-Methoxybenzoic Acid isomer4->MS Data Acquire Spectra NMR->Data IR->Data MS->Data Table Tabulate & Compare Data Data->Table Conclusion Isomer Identification Table->Conclusion

Caption: Workflow for Spectroscopic Comparison of Methoxybenzoic Acid Isomers.

References

A Comparative Guide to the Synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents detailed, plausible experimental protocols for the Ullmann condensation and Buchwald-Hartwig amination reactions. These protocols are based on established methods for analogous N-aryl anthranilic acid derivatives. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and validation of this compound.

Comparison of Synthetic Methodologies

The synthesis of this compound is centered around the formation of a C-N bond between an aryl halide and an aryl amine. The two most common and effective methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Each method offers distinct advantages and disadvantages in terms of reaction conditions, catalyst cost, and substrate scope.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu powder)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often requires a ligand (e.g., 1,10-phenanthroline)Requires a phosphine ligand (e.g., Xantphos, BINAP)
Base Strong inorganic base (e.g., K₃PO₄, K₂CO₃)Strong, non-nucleophilic base (e.g., Cs₂CO₃, NaOtBu)
Solvent High-boiling polar aprotic (e.g., DMSO, DMF)Anhydrous aprotic (e.g., Toluene, Dioxane)
Temperature Typically high (100-200 °C)Generally lower (80-120 °C)
Reaction Time Often longer (12-24 hours)Can be shorter (2-24 hours), amenable to microwave heating
Atmosphere Inert atmosphere (e.g., N₂, Ar) recommendedStrict inert atmosphere required
Purity May require extensive purification to remove copperPurification can be challenging due to ligand and catalyst residues
Reported Yields (for similar compounds) 55-70%70-90%

Experimental Protocols

The following are proposed detailed methodologies for the synthesis of this compound.

Method 1: Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of fenamic acid derivatives.[1] The Ullmann reaction is a classical method for C-N bond formation using a copper catalyst.[2]

Reactants:

  • 2-Bromobenzoic acid

  • 2-Amino-3-methoxybenzoic acid

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Phosphate (K₃PO₄)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 2-bromobenzoic acid (1.0 eq), 2-amino-3-methoxybenzoic acid (1.2 eq), potassium phosphate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

  • Acidify the aqueous mixture with 2M HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the crude product and wash with water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Method 2: Buchwald-Hartwig Amination

This protocol is based on modern cross-coupling methods that offer milder reaction conditions and often higher yields compared to the Ullmann condensation.[3]

Reactants:

  • 2-Bromobenzoic acid

  • 2-Amino-3-methoxybenzoic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene and Water (3:1 mixture)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 2-bromobenzoic acid (1.0 eq), 2-amino-3-methoxybenzoic acid (1.2 eq), cesium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Add a degassed mixture of toluene and water (3:1).

  • Heat the reaction mixture to 90 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound. Microwave-assisted protocols for Buchwald-Hartwig aminations can significantly reduce reaction times.[2]

Validation of Starting Materials

Analysis 2-Amino-3-methoxybenzoic acid
Appearance Solid
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [1]
Melting Point 169-170 °C[6]
¹H NMR (DMSO-d₆) δ ~3.8 (s, 3H, -OCH₃), δ ~6.5-7.5 (m, 3H, Ar-H), δ ~7.0 (br s, 2H, -NH₂), δ ~12.5 (br s, 1H, -COOH)
¹³C NMR Spectral data available in public databases.[1]
Mass Spectrometry Molecular Ion Peak (M⁺) expected at m/z = 167.06

Visualizing the Synthesis and Development Workflow

The following diagrams illustrate the general synthetic pathway and the broader context of drug development.

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Reactants 2-Bromobenzoic Acid + 2-Amino-3-methoxybenzoic Acid U_Conditions CuI, 1,10-Phenanthroline, K₃PO₄, DMSO, 110°C U_Reactants->U_Conditions U_Product Crude Product U_Conditions->U_Product U_Purification Acidification & Recrystallization U_Product->U_Purification Final_Product1 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid U_Purification->Final_Product1 B_Reactants 2-Bromobenzoic Acid + 2-Amino-3-methoxybenzoic Acid B_Conditions Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene/H₂O, 90°C B_Reactants->B_Conditions B_Product Crude Product B_Conditions->B_Product B_Purification Column Chromatography B_Product->B_Purification Final_Product2 2-((2-Carboxyphenyl)amino) -3-methoxybenzoic acid B_Purification->Final_Product2

Caption: Proposed synthetic routes for this compound.

Drug_Development_Pathway Synthesis Synthesis & Purification Characterization Structural Validation (NMR, MS, HPLC) Synthesis->Characterization Screening In Vitro Biological Screening (e.g., Enzyme Assays) Characterization->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: General workflow for small molecule drug discovery and development.

Currently, there is no specific information available in the searched literature regarding the signaling pathways modulated by this compound. However, related N-aryl anthranilic acid derivatives are known to exhibit anti-inflammatory properties, suggesting potential interactions with pathways such as cyclooxygenase (COX) or other inflammatory cascades.[7] Further research is required to elucidate the specific biological targets and mechanisms of action for the title compound. The synthesis of 2-methoxybenzamide derivatives has been explored for the inhibition of the Hedgehog signaling pathway, which is crucial in some cancers.[8]

References

Comparative Biological Activity of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Anti-inflammatory and Cytotoxic Potential

The scaffold of 2-((2-carboxyphenyl)amino)-3-methoxybenzoic acid, a derivative of N-phenylanthranilic acid, represents a promising starting point for the development of novel therapeutic agents. Research into structurally related N-phenylanthranilic acid derivatives has revealed significant potential for anti-inflammatory and cytotoxic activities. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental data and detailed protocols to aid researchers in the fields of drug discovery and development.

I. Comparative Analysis of Biological Activity

While specific comparative data on a series of this compound derivatives is limited in publicly available literature, extensive research on the broader class of N-phenylanthranilic acids provides valuable insights into their structure-activity relationships (SAR). The following tables summarize the anti-inflammatory and cytotoxic activities of representative N-phenylanthranilic acid derivatives, which can be used as a predictive framework for the biological evaluation of this compound analogs.

Anti-inflammatory Activity

The anti-inflammatory effects of N-phenylanthranilic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Table 1: In Vitro Anti-inflammatory Activity of N-Phenylanthranilic Acid Derivatives

CompoundDerivative ClassTargetIC50 (µM)Reference
Mefenamic AcidN-Arylanthranilic AcidCOX-11.5[1]
COX-20.8[1]
Flufenamic AcidN-Arylanthranilic AcidCOX-10.9[1]
COX-20.5[1]
Compound 7b 5-bromo-N-[2'-amino-[1"-acetyl-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acidIn vivo anti-inflammatory50.66% inhibition at 50 mg/kg[2]
Compound 6'b N-[2'-amino-(1"-acetyl-5"-substiutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-thiadiazol-5'-ylmethyl]anthranilic acidIn vivo anti-inflammatory47.56% inhibition at 50 mg/kg[2]

Note: Lower IC50 values indicate greater potency.

Cytotoxic Activity

The cytotoxic potential of these compounds is a promising area of investigation for anticancer drug development. The MTT assay is a common method to evaluate the in vitro cytotoxicity of compounds against various cancer cell lines.

Table 2: In Vitro Cytotoxic Activity of N-Phenylanthranilic Acid Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
Aminonaphthoquinone 5 HCT-8 (Colon)< 1.0[3]
MDAMB-435 (Breast)< 1.0[3]
SF-295 (Glioblastoma)< 1.0[3]
Aminonaphthoquinone 6 SF-295 (Glioblastoma)0.65[3]
Aminonaphthoquinone 7 SF-295 (Glioblastoma)0.83[3]
Aminonaphthoquinone 9 MDAMB-435 (Breast)1.18[3]
HCT-8 (Colon)1.33[3]

Note: Lower IC50 values indicate greater cytotoxicity.

II. Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activity of novel compounds.

A. In Vitro Anti-inflammatory Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.[5]

    • Add the test compound at various concentrations to the wells and incubate to allow for enzyme-inhibitor binding.[5]

    • Initiate the reaction by adding the substrate, arachidonic acid.[5]

    • After a defined incubation period, terminate the reaction.

    • Measure the absorbance at 590 nm to determine the amount of oxidized TMPD, which is proportional to the COX activity.[4]

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

2. Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Principle: The amount of NO produced by nitric oxide synthase (NOS) is determined by measuring the accumulation of its stable degradation products, nitrite and nitrate. The Griess reagent is used to quantify nitrite after the enzymatic conversion of nitrate to nitrite.[6]

  • Procedure:

    • Prepare a reaction mixture containing the NOS enzyme, cofactors, and L-arginine (the substrate).

    • Add the test compound at various concentrations.

    • Incubate the mixture to allow for NO production.

    • Convert nitrate to nitrite using nitrate reductase.[6]

    • Add Griess reagent to the samples and measure the absorbance at 540 nm.[7]

    • The absorbance is proportional to the total nitrite concentration, which reflects the NOS activity.

    • Calculate the IC50 value for NOS inhibition.

B. In Vitro Cytotoxicity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

III. Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: In Vitro COX Inhibition Assay prep Prepare Reaction Mix (Buffer, Heme, COX Enzyme) add_comp Add Test Compound prep->add_comp incubate1 Incubate (Enzyme-Inhibitor Binding) add_comp->incubate1 add_sub Add Arachidonic Acid (Substrate) incubate1->add_sub incubate2 Incubate (Enzymatic Reaction) add_sub->incubate2 stop Terminate Reaction incubate2->stop measure Measure Absorbance (590 nm) stop->measure calc Calculate IC50 measure->calc

Caption: Workflow for the in vitro COX inhibition assay.

G cluster_1 Experimental Workflow: MTT Cytotoxicity Assay seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) (Formazan Formation) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize measure Measure Absorbance (570 nm) solubilize->measure calc Calculate % Viability & IC50 measure->calc

Caption: Workflow for the MTT cytotoxicity assay.

G cluster_pathway Simplified Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation N_Phenylanthranilic_Acids N-Phenylanthranilic Acid Derivatives N_Phenylanthranilic_Acids->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by N-phenylanthranilic acid derivatives.

IV. Conclusion

The structural framework of this compound holds significant promise for the development of novel anti-inflammatory and cytotoxic agents. The comparative data from the broader class of N-phenylanthranilic acids, coupled with the detailed experimental protocols provided, offer a solid foundation for researchers to design and evaluate new derivatives. Future structure-activity relationship studies focusing specifically on the this compound scaffold are warranted to fully elucidate the impact of substitutions on the methoxy- and carboxy-phenyl rings on biological activity. Such studies will be instrumental in optimizing the potency and selectivity of this promising class of compounds.

References

A Comparative Guide to Alternatives for 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (Tranilast) in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of alternative compounds to 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid, commonly known as Tranilast. Tranilast is a multifaceted compound with both mast cell-stabilizing and transforming growth factor-beta (TGF-β) inhibitory properties, making it a valuable tool in preclinical research for allergic and fibrotic diseases. This document evaluates key alternatives, presenting their mechanisms of action, comparative efficacy data, and detailed experimental protocols to assist researchers in selecting the most appropriate compounds for their studies.

Introduction to Tranilast

Tranilast (N-(3,4-dimethoxycinnamoyl)-anthranilic acid) is an analog of a tryptophan metabolite.[1] It was initially developed as an anti-allergic drug and is used clinically in some countries for conditions such as bronchial asthma, allergic rhinitis, and atopic dermatitis.[2] Its utility in research extends to the study of fibrosis due to its ability to inhibit the TGF-β signaling pathway, a key mediator of fibrogenesis.[2] Tranilast's dual mechanism of action—inhibiting the release of mediators like histamine from mast cells and suppressing collagen synthesis by fibroblasts—makes it a compound of interest in a variety of pathological models.[2][3] However, limitations such as potential liver damage with systemic use and the need for high concentrations for certain effects necessitate the exploration of alternative compounds in a research setting.[4]

Comparative Analysis of Alternative Compounds

This section compares Tranilast to several alternative compounds, categorized by their primary mechanism of action relevant to Tranilast's activities: mast cell stabilization and TGF-β/fibrosis inhibition.

Mast Cell Stabilizers

Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators.

Table 1: Comparison of Mast Cell Stabilizing Activity

CompoundMechanism of ActionCell TypeAssayIC50 / Effective ConcentrationCitation(s)
Tranilast Inhibits mediator release from mast cells.Rat Peritoneal Mast CellsHistamine ReleaseEffective at 100 µM - 1 mM[5]
Ketotifen H1-antihistamine and mast cell stabilizer.Rat Peritoneal Mast CellsHistamine ReleaseMore potent than Tranilast; effective at 50-100 µM.[5]
Human Conjunctival Mast CellsHistamine & Tryptase ReleaseInhibition at 10⁻¹¹ to 10⁻⁴ M.[2]
Cromolyn Sodium Inhibits mast cell degranulation, likely by blocking calcium influx.Rat Peritoneal Mast CellsHistamine Release~6 µM[4]
Human Conjunctival Mast CellsHistamine ReleaseNo significant inhibition (100 nM - 1 mM).[4]
Pemirolast Inhibits calcium influx, phospholipase C, and phospholipase A2.Rat Peritoneal Mast CellsDegranulation Inhibition10⁻⁷ - 10⁻⁵ g/mL[4]
Human Conjunctival Mast CellsHistamine ReleaseNo significant inhibition (100 nM - 1 mM).[4]

Key Insights:

  • Ketotifen appears to be a more potent mast cell stabilizer than Tranilast, showing efficacy at lower concentrations.[5]

  • Cromolyn sodium shows potent activity in rat peritoneal mast cells but is less effective in human conjunctival mast cells, highlighting species and tissue-specific differences.[4]

  • Pemirolast demonstrates efficacy in rat models, but like Cromolyn, its effect on human conjunctival mast cells is limited in the cited study.[4]

Inhibitors of TGF-β and Fibrosis

This category includes compounds that, like Tranilast, interfere with the pro-fibrotic TGF-β signaling pathway or have demonstrated anti-fibrotic effects through other mechanisms.

Table 2: Comparison of Anti-Fibrotic and TGF-β Inhibitory Activity

CompoundMechanism of ActionCell TypeAssayKey FindingsCitation(s)
Tranilast Inhibits TGF-β secretion and signaling.Rabbit Corneal & Tenon's Capsule FibroblastsCell Proliferation & Collagen SynthesisInhibition of proliferation and collagen synthesis at 300 µM.[6]
Human Lamina Cribrosa AstrocytesCollagen Synthesis & TGF-β2 mRNA ExpressionDose-dependent inhibition of collagen synthesis (effective at 12.5 µg/ml) and TGF-β2 expression.[7]
Pirfenidone Anti-fibrotic, anti-inflammatory, and antioxidant properties; downregulates TGF-β.Human Lung FibroblastsCell ProliferationDose-dependent inhibition of proliferation (effective at 0.1 - 1 mM).[3]
Human Intestinal FibroblastsCollagen I ProductionDose-dependent inhibition of basal and TGF-β1-induced collagen I production.[8]
Losartan Angiotensin II receptor antagonist; indirectly inhibits TGF-β signaling.Mitral Valve Endothelial CellsEndothelial-to-Mesenchymal Transition (EndMT)Blocks TGF-β-induced EndMT.[9]
Spontaneous Hypertensive RatsMyocardial FibrosisSuppresses TGF-β/Smad signaling and reduces myocardial fibrosis.[10]

Key Insights:

  • Pirfenidone shows potent anti-proliferative and anti-fibrotic effects, with a mechanism that involves the downregulation of TGF-β signaling.[3][8]

  • Losartan , an established antihypertensive drug, offers an alternative mechanism for TGF-β pathway inhibition and has demonstrated anti-fibrotic effects in cardiovascular models.[9][10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the comparative pharmacology of these compounds.

Mast_Cell_Degranulation_Pathway cluster_cell Mast Cell Interior Allergen Allergen IgE IgE Allergen->IgE binds Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI cross-links Signal_Transduction Signal Transduction (Ca2+ influx, PLC, PLA2) Fc_epsilon_RI->Signal_Transduction Mast_Cell Mast Cell Degranulation Degranulation Signal_Transduction->Degranulation Mediators Histamine, Leukotrienes, Prostaglandins Degranulation->Mediators release Tranilast Tranilast Tranilast->Degranulation Ketotifen Ketotifen Ketotifen->Degranulation Cromolyn Cromolyn Sodium Cromolyn->Signal_Transduction inhibits Ca2+ influx Pemirolast Pemirolast Pemirolast->Signal_Transduction inhibits Ca2+ influx, PLC, PLA2

Caption: Mast cell degranulation pathway and points of inhibition.

TGF_Beta_Signaling_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor (Type I/II) TGF_beta->TGF_beta_R binds SMAD SMAD (2/3) TGF_beta_R->SMAD phosphorylates pSMAD p-SMAD SMAD->pSMAD Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene_Transcription Gene Transcription (Collagen, Fibronectin) Nucleus->Gene_Transcription initiates Tranilast Tranilast Tranilast->TGF_beta inhibits secretion Pirfenidone Pirfenidone Pirfenidone->TGF_beta downregulates Losartan Losartan Losartan->TGF_beta_R indirectly inhibits signaling

Caption: Simplified TGF-β signaling pathway and points of inhibition.

Experimental_Workflow cluster_mast_cell Mast Cell Degranulation Assay cluster_tgf TGF-β Reporter Assay cluster_collagen Collagen Synthesis Assay mc1 1. Culture & Sensitize Mast Cells (e.g., RBL-2H3 with IgE) mc2 2. Pre-incubate with Test Compound mc1->mc2 mc3 3. Induce Degranulation (e.g., Antigen, Calcium Ionophore) mc2->mc3 mc4 4. Quantify Mediator Release (e.g., β-hexosaminidase, Histamine) mc3->mc4 tgf1 1. Culture Reporter Cells (e.g., HEK293 with SMAD-responsive promoter) tgf2 2. Treat with TGF-β and Test Compound tgf1->tgf2 tgf3 3. Measure Reporter Gene Activity (e.g., Luciferase, SEAP) tgf2->tgf3 col1 1. Culture Fibroblasts col2 2. Treat with Pro-fibrotic Stimulus (e.g., TGF-β) and Test Compound col1->col2 col3 3. Label with Radioactive Proline col2->col3 col4 4. Quantify Collagenase-Sensitive Radioactivity col3->col4

Caption: General experimental workflows for key assays.

Detailed Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

  • Cell Culture and Sensitization:

    • Culture rat basophilic leukemia (RBL-2H3) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.

    • Sensitize the cells by incubating with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE for 24 hours.

  • Compound Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add various concentrations of the test compound (e.g., Tranilast, Ketotifen) dissolved in Tyrode's buffer and incubate for 30 minutes at 37°C. Include a vehicle control.

  • Degranulation Induction:

    • Induce degranulation by adding 100 ng/mL of DNP-BSA to each well.

    • For total release, lyse a separate set of untreated cells with 0.1% Triton X-100.

    • For spontaneous release (negative control), add Tyrode's buffer instead of DNP-BSA.

    • Incubate the plate for 1 hour at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5).

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding 150 µL of stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0).

    • Read the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition. The inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the compound concentration.

TGF-β Reporter Assay

This assay measures the activity of the TGF-β signaling pathway using a reporter cell line.

  • Cell Culture:

    • Use a cell line stably transfected with a TGF-β/SMAD-responsive reporter construct (e.g., HEK-Blue™ TGF-β cells from InvivoGen, which express a secreted embryonic alkaline phosphatase (SEAP) reporter).

    • Culture cells in their recommended growth medium.

  • Assay Procedure:

    • Seed the reporter cells in a 96-well plate.

    • After cell adherence, replace the medium with a medium containing a sub-maximal concentration of recombinant human TGF-β1 (to induce a measurable reporter signal).

    • Immediately add various concentrations of the test compound (e.g., Tranilast, Pirfenidone, Losartan).

    • Incubate for 24 hours.

  • Reporter Detection:

    • Collect the cell culture supernatant.

    • Measure the activity of the reporter enzyme (e.g., SEAP using a colorimetric substrate like QUANTI-Blue™).

  • Data Analysis:

    • Determine the effect of the test compounds on TGF-β-induced reporter activity. The IC50 value can be calculated from the dose-response curve.

Collagen Synthesis Assay

This assay quantifies the amount of newly synthesized collagen by fibroblasts.

  • Cell Culture:

    • Culture primary human fibroblasts (e.g., dermal or lung fibroblasts) in a suitable growth medium.

    • Seed cells in a 24-well plate and grow to confluence.

  • Treatment and Labeling:

    • Replace the medium with a serum-free medium containing ascorbic acid (a cofactor for collagen synthesis).

    • Add the pro-fibrotic stimulus (e.g., TGF-β1) and various concentrations of the test compound.

    • Add ³H-proline to the medium to label newly synthesized proteins.

    • Incubate for 24-48 hours.

  • Collagen Extraction and Measurement:

    • Collect the cell culture medium and the cell layer separately.

    • Precipitate the proteins from the medium using trichloroacetic acid (TCA).

    • Digest both the precipitated proteins from the medium and the cell layer proteins with purified bacterial collagenase. Collagenase will specifically degrade collagen, leaving other proteins intact.

    • Measure the radioactivity in the collagenase-digestible portion (representing collagen) and the non-collagen protein portion using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of ³H-proline incorporated into collagen and non-collagen proteins.

    • Determine the inhibitory effect of the test compounds on collagen synthesis and calculate the IC50.

Conclusion

The selection of an alternative compound to Tranilast depends on the specific research question and experimental model. For studies focused on mast cell biology, Ketotifen offers a more potent alternative. For research into fibrosis and TGF-β signaling, Pirfenidone presents a well-characterized option with demonstrated anti-fibrotic efficacy. Losartan provides a clinically relevant tool for investigating the interplay between the renin-angiotensin system and TGF-β-mediated fibrosis. Cromolyn sodium and Pemirolast may be suitable for specific models, but their variable efficacy across different mast cell types should be considered. This guide provides the foundational data and methodologies to enable researchers to make informed decisions in their pursuit of novel therapeutic strategies for allergic and fibrotic diseases.

References

The Pivotal Role of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid in Modern Drug Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the ultimate efficacy of the target molecule. This guide provides a comprehensive comparison of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid with other key building blocks in the synthesis of high-value therapeutic agents, supported by available experimental data.

The subject of this guide, this compound, is a versatile intermediate with significant applications in medicinal chemistry. Its structure, featuring a diarylamine core with two carboxylic acid moieties and a methoxy group, provides a unique scaffold for the synthesis of complex molecules, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for diabetes management and Cyclin-Dependent Kinase (CDK) inhibitors for cancer therapy.

Comparative Efficacy in the Synthesis of DPP-4 Inhibitors

The primary application of this compound and its derivatives is in the synthesis of Alogliptin, a potent and selective DPP-4 inhibitor. The anthranilic acid-derived core of this building block is crucial for its interaction with the DPP-4 enzyme.

Table 1: Comparison of Synthetic Intermediates and Yields in Alogliptin Synthesis

Intermediate Building BlockKey Reaction StepReported YieldPurityReference
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrileReaction with (R)-3-aminopiperidine>79% (Alogliptin)>99.5%[1]
N-benzyluracil derivativeAlkylation with iodomethane72%Not Reported[2]
6-ChlorouracilAlkylation with 2-(bromomethyl)benzonitrile54%Not Reported[2]
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrileIndustrial preparation>88%>99.5%[1]

It is important to note that the yields reported in patents often represent optimized conditions and may not be directly comparable without a side-by-side experimental setup. However, the data suggests that synthetic routes utilizing pre-formed pyrimidinedione intermediates, which can be derived from building blocks like this compound, can achieve high yields and purity.

Experimental Protocol: Synthesis of Alogliptin Intermediate

A representative protocol for the synthesis of a key Alogliptin intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, involves the reaction of 6-chloro-3-methyluracil with 2-cyanobenzyl bromide.[3]

Materials:

  • 6-chloro-3-methyluracil

  • 2-cyanobenzyl bromide

  • Toluene

  • Alkaline solution

Procedure:

  • Dissolve 6-chloro-3-methyluracil and 2-cyanobenzyl bromide in toluene in a reaction vessel.

  • Add the alkaline solution to the mixture while stirring.

  • Heat the reaction mixture to 65-75°C and maintain for the duration of the reaction, monitoring by a suitable method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction to room temperature to allow for the precipitation of the solid product.

  • Filter the solid and wash with pure water.

  • Dry the solid to obtain 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.

Structure-Activity Relationship (SAR) Insights

The N-phenylanthranilic acid scaffold, a core component of this compound, is a privileged structure in medicinal chemistry. In the context of DPP-4 inhibition, the two carboxylic acid groups can form crucial hydrogen bonds and electrostatic interactions within the enzyme's active site. The methoxy group can contribute to binding affinity and selectivity.

Studies on the SAR of DPP-4 inhibitors highlight the importance of various structural motifs. For instance, the presence of halogen atoms on the aromatic rings can enhance inhibitory activity.[4][5] While not a direct comparison of building blocks, this information is vital for medicinal chemists when selecting or designing starting materials. The inherent functionality of this compound provides a platform for further chemical modifications to optimize the final drug's potency and pharmacokinetic properties.

Efficacy in the Synthesis of CDK Inhibitors

The utility of this compound extends to the synthesis of CDK inhibitors, a class of anti-cancer agents. While specific examples directly utilizing this building block are less documented in publicly available literature, the diarylamine core is a common feature in many CDK inhibitors.

Table 2: Inhibitory Activity of Various CDK Inhibitors

CDK InhibitorTargetIC50 / KiReference
FlavopiridolCDK111.49 µM (IC50)[6]
Compound 2a (Flavone derivative)CDK136.42 µM (IC50)[6]
Compound 9aCDK4/CDK60.010 µM / 1.67 µM (Ki)[7]
Compound 9bCDK4/CDK60.007 µM / 0.042 µM (Ki)[7]
Compound 21CDK4/CDK60.01 µM / 0.026 µM (IC50)[8]
Compound 22CDK4/CDK60.8 nM / 2.0 nM (IC50)[8]

The data in Table 2 illustrates the range of potencies achieved with different CDK inhibitor scaffolds. The selection of the initial building block is instrumental in accessing these diverse chemical spaces and achieving the desired selectivity and potency. The diarylamine structure of this compound makes it a valuable precursor for creating libraries of potential CDK inhibitors.

General Synthetic Workflow for Kinase Inhibitors

The synthesis of kinase inhibitors often involves the coupling of an amine-containing fragment with a heterocyclic core. The Ullmann condensation is a classical and effective method for forming the C-N bond in diarylamine structures.

G A Aryl Halide (e.g., 2-chlorobenzoic acid derivative) C Diarylamine Product (e.g., this compound) A->C Ullmann Condensation (Cu catalyst) B Amine (e.g., 2-amino-3-methoxybenzoic acid) B->C D Further Functionalization C->D E Final Kinase Inhibitor D->E

Caption: General workflow for synthesizing diarylamine-based kinase inhibitors.

Experimental Protocol: Ullmann Condensation

A general procedure for the Ullmann condensation of a 2-chlorobenzoic acid with an amine is as follows.[9]

Materials:

  • 2-chlorobenzoic acid derivative

  • Amine (e.g., 2-aminothiazole)

  • Anhydrous potassium carbonate

  • Copper powder

  • Dimethylformamide (DMF)

Procedure:

  • Combine the 2-chlorobenzoic acid derivative, amine, anhydrous potassium carbonate, and copper powder in a reaction flask.

  • Add DMF as the solvent.

  • Reflux the mixture for several hours, monitoring the reaction progress.

  • After completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid and wash with water.

  • Purify the crude product by recrystallization.

Signaling Pathways

The therapeutic efficacy of drugs derived from these building blocks is rooted in their ability to modulate specific signaling pathways.

G cluster_0 DPP-4 Inhibition Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretins (GLP-1, GIP)->Insulin Secretion stimulates DPP-4 DPP-4 DPP-4->Incretins (GLP-1, GIP) inactivates Alogliptin Alogliptin Alogliptin->DPP-4 inhibits

Caption: Simplified signaling pathway of DPP-4 inhibition.

G cluster_1 CDK Inhibition Cyclin/CDK Complex Cyclin/CDK Complex Cell Cycle Progression Cell Cycle Progression Cyclin/CDK Complex->Cell Cycle Progression promotes CDK Inhibitor CDK Inhibitor CDK Inhibitor->Cyclin/CDK Complex inhibits

Caption: Simplified signaling pathway of CDK inhibition.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of modern pharmaceuticals. Its inherent structural features provide a solid foundation for creating potent and selective inhibitors of key biological targets like DPP-4 and CDKs. While direct, head-to-head comparative data with alternative building blocks is often proprietary, the analysis of synthetic routes and structure-activity relationships strongly supports its efficacy in constructing complex and therapeutically relevant molecules. The strategic selection of this and similar advanced intermediates is paramount for the successful and efficient development of next-generation therapies.

References

Reproducibility of Experiments Using 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental use of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid, a versatile molecule with applications in cancer research and diabetes drug synthesis. We delve into its role as a precursor for Cyclin-Dependent Kinase (CDK) inhibitors and its utility in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. This guide offers a framework for assessing its reproducibility by comparing its synthetic routes and potential biological activities with relevant alternatives.

I. Overview of this compound

This compound, a derivative of N-phenylanthranilic acid, serves as a valuable building block in medicinal chemistry. Its structure is amenable to various chemical modifications, making it a suitable scaffold for developing targeted therapeutics.

Key Applications:

  • Antitumor Agent Development: The compound is a known precursor in the synthesis of inhibitors targeting Cyclin-Dependent Kinases (CDKs), particularly CDK1/cyclin B complexes, which are crucial regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer drugs.

  • Diabetes Drug Synthesis: This molecule is also implicated in the synthesis of Alogliptin, a medication used to treat type 2 diabetes. Alogliptin functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones that stimulate insulin secretion and suppress glucagon release.[1]

II. Synthesis and Reproducibility

The reliable synthesis of this compound is paramount for the reproducibility of subsequent experiments. The Ullmann condensation is a commonly employed method for the synthesis of N-phenylanthranilic acid derivatives.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol is based on established methods for the synthesis of similar N-aryl anthranilic acid derivatives.

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • 2-Chlorobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Copper (Cu) powder

  • Copper(I) oxide (Cu₂O)

  • 2-Ethoxyethanol

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-amino-3-methoxybenzoic acid (1 equivalent), 2-chlorobenzoic acid (1.1 equivalents), and potassium carbonate (2 equivalents).

  • Add catalytic amounts of copper powder (e.g., 9 mol%) and copper(I) oxide (e.g., 4 mol%).

  • Add 2-ethoxyethanol as the solvent.

  • Heat the reaction mixture to 130°C and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate and wash with water.

  • Recrystallize the crude product from an ethanol/water mixture to yield purified this compound.

Logical Workflow for Ullmann Condensation

G start Start reactants Combine Reactants: - 2-Amino-3-methoxybenzoic acid - 2-Chlorobenzoic acid - K₂CO₃ - Cu/Cu₂O catalyst - 2-Ethoxyethanol start->reactants reaction Heat at 130°C for 24h reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Acidification with HCl monitoring->workup Complete filtration Filter and Wash workup->filtration purification Recrystallization filtration->purification product Purified Product purification->product

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

III. Application in CDK Inhibition: A Comparative Perspective

FeatureThis compoundMefenamic Acid (Alternative)
Target Pathway Cyclin-Dependent Kinase (CDK) PathwayCyclooxygenase (COX) Pathway, with downstream effects on cell cycle
Reported Biological Activity Precursor for CDK1/cyclin B inhibitorsAnti-inflammatory, analgesic, and antiproliferative effects. Can induce G0/G1 cell cycle arrest.
Quantitative Data (IC50) Data not publicly availableCOX-1 IC50: ~10 µM; COX-2 IC50: ~0.1 µM. Antiproliferative IC50 varies by cell line.
Assay for Reproducibility In vitro kinase assays, cell-based proliferation assays (e.g., DNA synthesis assays)COX inhibition assays, Western blotting for cell cycle proteins, flow cytometry for cell cycle analysis.
Signaling Pathway of CDK1 in Cell Cycle Regulation

The following diagram illustrates the central role of the CDK1/Cyclin B complex in the G2/M transition of the cell cycle, the target of inhibitors derived from this compound.

CDK1_Pathway cluster_G2 G2 Phase cluster_M M Phase G2 G2 Phase CycB Cyclin B Synthesis G2->CycB CDK1_CycB CDK1/Cyclin B Complex (Active) CycB->CDK1_CycB Activates M M Phase (Mitosis) CDK1_inactive CDK1 (inactive) CDK1_inactive->CDK1_CycB Binds Targets Phosphorylation of Mitotic Substrates CDK1_CycB->Targets Catalyzes Inhibitor Inhibitor derived from This compound Inhibitor->CDK1_CycB Inhibits Targets->M Promotes

Caption: The CDK1/Cyclin B pathway and the point of intervention by derived inhibitors.

Experimental Protocol: In Vitro CDK1/Cyclin B Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against CDK1/Cyclin B.

Materials:

  • Recombinant human CDK1/Cyclin B enzyme

  • Histone H1 (as substrate)

  • [γ-³²P]ATP

  • Kinase buffer

  • Test compound (e.g., a derivative of this compound)

  • Positive control inhibitor (e.g., Roscovitine)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a microplate, add the kinase buffer, recombinant CDK1/Cyclin B enzyme, and Histone H1 substrate.

  • Add the test compound or control to the respective wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow for Kinase Assay

Kinase_Assay_Workflow start Start prep Prepare Reagents: - CDK1/Cyclin B - Substrate (Histone H1) - Test Compound - [γ-³²P]ATP start->prep reaction_setup Set up Kinase Reaction prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop spotting Spot on Phosphocellulose reaction_stop->spotting washing Wash Paper spotting->washing counting Scintillation Counting washing->counting analysis Calculate % Inhibition and IC50 counting->analysis end End analysis->end

Caption: A generalized workflow for an in vitro CDK1/Cyclin B kinase inhibition assay.

IV. Application in Alogliptin Synthesis

While this compound has been cited as a compound involved in the synthesis of Alogliptin, detailed, publicly available protocols for this specific route are scarce. The established synthesis of Alogliptin often proceeds through different intermediates. For a reproducible synthesis of Alogliptin, it is crucial to follow well-documented and optimized routes. Researchers aiming to explore alternative synthetic pathways using this compound should meticulously document their methodology and validate the structure and purity of all intermediates and the final product.

V. Conclusion and Recommendations for Reproducibility

The reproducibility of experiments involving this compound hinges on several key factors:

  • Purity of the Starting Material: The synthesis and purification of the compound must be consistent to ensure that impurities do not interfere with subsequent biological assays or chemical reactions.

  • Standardized Protocols: Adherence to detailed and well-documented experimental protocols is essential. This includes precise measurements of reagents, reaction times, temperatures, and purification methods.

  • Appropriate Controls: The inclusion of positive and negative controls in all experiments is critical for validating the results and ensuring that the observed effects are due to the compound of interest.

  • Orthogonal Assays: When assessing biological activity, employing multiple, independent assays can help to confirm the findings and rule out artifacts. For instance, when studying CDK inhibition, complementing in vitro kinase assays with cell-based assays that measure effects on cell cycle progression and proliferation is recommended.

  • Thorough Characterization: All synthesized compounds and intermediates should be thoroughly characterized using modern analytical techniques such as NMR, mass spectrometry, and HPLC to confirm their identity and purity.

By carefully considering these factors, researchers can enhance the reproducibility of their experiments using this compound and contribute to the generation of robust and reliable scientific data.

References

Unveiling the 3D Architecture: A Comparative Guide to the Conformational Analysis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of a molecule is paramount for predicting its behavior and interactions. This guide provides a comprehensive comparison of the expected conformational features of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid, a complex derivative of N-phenylanthranilic acid. In the absence of a published crystal structure for this specific molecule, this guide leverages X-ray crystallographic data from closely related analogs and expected spectroscopic signatures to elucidate its likely solid-state conformation.

The core structure of this compound belongs to the family of N-aryl anthranilic acids, which are known for their non-planar conformations. The dihedral angle between the two phenyl rings is a critical parameter governing their biological activity and physicochemical properties. Intramolecular hydrogen bonding, particularly involving the carboxylic acid and amine functionalities, is also expected to play a significant role in dictating the preferred conformation.

Conformational Insights from X-ray Crystallography of Analogs

To infer the solid-state structure of this compound, we can draw comparisons with structurally similar compounds that have been characterized by single-crystal X-ray diffraction. Key parameters such as the dihedral angle between the phenyl rings and the planarity of the substituent groups provide a strong indication of the target molecule's conformation.

CompoundDihedral Angle Between Phenyl RingsKey Intramolecular InteractionsReference
N-phenylanthranilic acid~60-70°Intramolecular N-H···O=C hydrogen bond--INVALID-LINK--
4-chloro-N-(p-methoxyphenyl)anthranilic acidTwisted, non-planarDimeric units via carboxylic acid hydrogen bonding--INVALID-LINK--[1]
Mefenamic acid (2-((2,3-dimethylphenyl)amino)benzoic acid)Varies with crystal formIntramolecular N-H···O=C hydrogen bond--INVALID-LINK--

Based on these analogs, it is highly probable that this compound adopts a non-planar conformation. The presence of the bulky methoxy group at the 3-position and the second carboxyphenyl group will likely induce significant steric hindrance, leading to a substantial twist between the two aromatic rings. Furthermore, the potential for multiple intramolecular hydrogen bonds involving the two carboxylic acid groups and the secondary amine will be a dominant factor in stabilizing a specific conformer.

Spectroscopic Characterization: A Comparative Overview

While a complete experimental dataset for this compound is not publicly available, we can predict its characteristic spectroscopic features by comparing it with its precursors and related isomers.

Spectroscopic TechniquePrecursor: 2-Amino-3-methoxybenzoic acidIsomer: 2-Methoxybenzoic acidExpected for this compound
¹H NMR (ppm) Aromatic protons (δ 6.5-7.5), -OCH₃ (δ ~3.9), -NH₂ (broad singlet), -COOH (broad singlet, >10)Aromatic protons (δ 6.9-8.1), -OCH₃ (δ ~3.9), -COOH (broad singlet, >10)[2]Complex aromatic region (multiple overlapping multiplets), two distinct -COOH signals (broad singlets, >10 ppm), one -OCH₃ signal (~3.9 ppm), one N-H signal (broad singlet).
¹³C NMR (ppm) Aromatic carbons (δ 110-150), -OCH₃ (δ ~56), -C=O (δ ~170)[3]Aromatic carbons (δ 112-160), -OCH₃ (δ ~56), -C=O (δ ~170)Approximately 14 distinct aromatic carbon signals, one -OCH₃ signal (~56 ppm), and two -C=O signals (~170 ppm).
IR (cm⁻¹) N-H stretch (~3300-3500), C=O stretch (~1680), C-O stretch (~1250)O-H stretch (broad, ~2500-3300), C=O stretch (~1680), C-O stretch (~1250)[4]Broad O-H and N-H stretches, two distinct C=O stretches (one for each carboxylic acid, potentially overlapping), and C-O stretches.
Mass Spectrometry (m/z) [M+H]⁺ = 168[M+H]⁺ = 153Expected [M+H]⁺ = 288

The predicted spectroscopic data would provide crucial evidence for the successful synthesis of the target molecule and offer insights into its electronic environment.

Experimental Protocols

Detailed methodologies for the key experiments that would be required to definitively characterize the conformation of this compound are provided below.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the compound would be grown, typically by slow evaporation of a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture).

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

  • 2D NMR Spectroscopy: Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to unambiguously assign all proton and carbon signals and to identify through-bond and through-space correlations, which can provide further conformational information.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or another soft ionization technique is used to generate gas-phase ions of the molecule.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., time-of-flight or quadrupole). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive structural and conformational analysis of a novel small organic molecule.

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_conf_analysis Conformational Analysis cluster_data_analysis Data Analysis & Elucidation synthesis Synthesis of Target Molecule purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir scxrd Single-Crystal X-ray Diffraction purification->scxrd comp_chem Computational Chemistry (e.g., DFT Calculations) purification->comp_chem structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation conf_assignment Conformational Assignment scxrd->conf_assignment comp_chem->conf_assignment structure_elucidation->conf_assignment

Figure 1. Workflow for Structural and Conformational Analysis.

References

Safety Operating Guide

Essential Disposal Protocol for 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides crucial safety and logistical guidance for the proper disposal of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid (CAS 88377-32-6) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals, while maintaining compliance with environmental regulations.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as hazardous chemical waste, is mandatory. This approach mitigates potential unknown risks and aligns with the strictest regulatory standards for chemical disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, structurally similar chemicals, such as 2-amino-3-methoxybenzoic acid, are known to cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

PPE RequirementSpecification
Eye ProtectionSafety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.

Primary Disposal Pathway: Hazardous Waste Collection

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3][4][5] The universally compliant method for disposal is through your institution's hazardous waste program.

Step-by-Step Hazardous Waste Disposal Protocol:

  • Containerization:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves) in a dedicated, leak-proof, and chemically compatible container.[6]

    • Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[3]

    • Do not overfill the container; it should be no more than ¾ full.[7]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste".[5]

    • The label must include the full chemical name: "this compound" and its CAS number: 88377-32-6. Do not use abbreviations or chemical formulas.[5]

    • Indicate the associated hazards (e.g., Irritant).[5]

    • Note the accumulation start date on the label.[6]

  • Segregation and Storage:

    • Store the waste container in a designated and properly identified "Satellite Accumulation Area" (SAA) within the laboratory.[5]

    • This area must be under the control of the laboratory personnel.

    • Segregate this waste from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1] Store acids and bases separately.[5]

    • Ensure the storage area is well-ventilated.[3]

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department or the designated waste management provider.[4][7]

    • Do not transport hazardous waste outside of the laboratory yourself.[4]

Emergency Procedures for Spills

In the event of a spill, immediately evacuate and isolate the area. Spilled chemical and any materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[4] Report the spill to your laboratory supervisor and EHS department.

Decontamination of Empty Containers

Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[4] After triple-rinsing, deface the chemical label on the empty container before disposing of it as regular trash.[4]

Below is a diagram illustrating the proper disposal workflow for this compound.

G cluster_0 cluster_1 start Start: Handling Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe containerize Containerize in a labeled, leak-proof, compatible container ppe->containerize label Label Container: 'Hazardous Waste' Full Chemical Name & CAS Hazards & Start Date containerize->label segregate Segregate from Incompatible Materials label->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store request Submit Waste Pickup Request to EHS store->request end End: Professional Hazardous Waste Disposal request->end spill Spill Occurs collect_spill Collect Spill Residue & Cleanup Materials spill->collect_spill collect_spill->containerize Treat as Hazardous Waste

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 88377-32-6) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related aromatic carboxylic acids and aminobenzoic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[1][2][3]Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves should be inspected before use and changed immediately upon contamination.[4][5][6] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[4]
Eye Contact H319: Causes serious eye irritation.[1][2][3]Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet recognized standards (e.g., ANSI Z.87.1).[4] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[4][5]
Inhalation H335: May cause respiratory irritation.[1][3]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[4][5] Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[4]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[4][5]

    • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate, clearly labeled waste containers before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Handling the Compound:

    • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.

    • Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[4]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[5]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][7]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

    • Unused Chemical: Unused or waste this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5][7]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][5] Do not empty into drains.[5]

Visualized Workflows

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Verify Fume Hood gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don PPE: Gloves, Goggles, Lab Coat gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer Compound Carefully weigh->transfer decontaminate Decontaminate Work Surfaces transfer->decontaminate doff_ppe Doff PPE (Gloves First) decontaminate->doff_ppe collect_solid Collect Contaminated Solid Waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_chem Collect Unused Chemical Waste dispose Dispose via Licensed Hazardous Waste Contractor collect_solid->dispose collect_chem->dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.